molecular formula C6H6N2O B372718 Nicotinamide CAS No. 98-92-0

Nicotinamide

Numéro de catalogue: B372718
Numéro CAS: 98-92-0
Poids moléculaire: 122.12 g/mol
Clé InChI: DFPAKSUCGFBDDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nicotinamide, also known as niacinamide or 3-pyridinecarboxamide, is the amide form of vitamin B3 and a critical component of the coenzymes this compound adenine dinucleotide (NAD+) and this compound adenine dinucleotide phosphate (NADP+) . These coenzymes are indispensable for a wide array of oxidation-reduction reactions in mammalian biological systems, acting as central mediators in cellular energy metabolism, including glycolysis, the citric acid cycle, and the mitochondrial electron transport chain . As a precursor in the NAD+ salvage pathway, this compound helps maintain cellular NAD+ pools, thereby fueling enzymes vital for maintaining genomic stability and cellular homeostasis . Its research applications are extensive due to its diverse mechanisms of action. This compound serves as a substrate for NAD+-dependent enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which play key roles in DNA repair, gene expression, cell survival, and combating oxidative stress . Research suggests that this compound can modulate mitochondrial function, reduce inflammatory responses, enhance the epidermal permeability barrier, and down-regulate pro-inflammatory cytokine production . In research models, it has been investigated for its potential to protect against neuronal damage, improve metabolic functions, and support skin biology by improving the extracellular matrix . This product is supplied as a white, crystalline powder with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . It is highly soluble in water . This compound is provided for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPAKSUCGFBDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Record name NICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name nicotinamide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nicotinamide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020929
Record name Niacinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER.
Record name NICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Pyridinecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nicotinamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15948
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Niacinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C
Record name NICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nicotinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicotinamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

182 °C
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good)
Record name SID8139965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name NICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nicotinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicotinamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Niacinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³
Record name NICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nicotinamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.2
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, kPa at 35 °C: 3.1
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles

CAS No.

98-92-0
Record name NICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niacinamide [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name niacinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Niacinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIACINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X51I8RD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicotinamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Niacinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C
Record name NICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20736
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nicotinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicotinamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Niacinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name NICOTINAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Central Role of Nicotinamide in the NAD+ Salvage Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The salvage pathway, which recycles this compound (NAM) to synthesize NAD+, is the predominant source of this vital molecule in mammals.[1] This technical guide provides a comprehensive examination of this compound's role as the core of the NAD+ salvage pathway. We delve into the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern this essential cellular process. Furthermore, we present detailed experimental protocols for the quantification of NAD+ and the assessment of enzymatic activity, alongside a quantitative analysis of the impact of pathway modulators. This guide is intended to serve as a valuable resource for researchers and professionals in drug development focused on the expanding field of NAD+ metabolism.

Introduction

The maintenance of a stable intracellular pool of NAD+ is paramount for cellular homeostasis. NAD+ participates in a vast array of biological processes, from energy production through glycolysis and oxidative phosphorylation to the regulation of genomic stability and cellular stress responses.[2][3] While de novo synthesis from tryptophan and the Preiss-Handler pathway from nicotinic acid contribute to the cellular NAD+ pool, the salvage pathway is the primary route for NAD+ biosynthesis in most mammalian tissues.[1][4] This pathway recycles this compound, a byproduct of NAD+-consuming enzymatic reactions, back into NAD+.

The lynchpin of this pathway is the conversion of this compound to this compound mononucleotide (NMN), a reaction catalyzed by the rate-limiting enzyme this compound phosphoribosyltransferase (NAMPT).[5][6] NMN is subsequently adenylated by this compound mononucleotide adenylyltransferases (NMNATs) to form NAD+.[4] The critical reliance of highly metabolic and proliferating cells, including cancer cells, on the NAD+ salvage pathway has positioned NAMPT as a significant target for therapeutic intervention.[7][8] This guide will provide a detailed technical overview of the components, regulation, and analysis of this vital metabolic pathway.

The Core Machinery of the NAD+ Salvage Pathway

The NAD+ salvage pathway is a two-step enzymatic process that efficiently converts this compound back into NAD+.

This compound Phosphoribosyltransferase (NAMPT)

NAMPT, also known as visfatin, is the rate-limiting enzyme in the NAD+ salvage pathway.[6] It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, yielding NMN and pyrophosphate (PPi).[9] The expression and activity of NAMPT are tightly regulated and have been shown to be upregulated in various cancer types to meet their high metabolic demands.[10]

This compound Mononucleotide Adenylyltransferases (NMNATs)

The final step in the salvage pathway is catalyzed by a family of three enzymes, NMNAT1, NMNAT2, and NMNAT3. These enzymes transfer an adenylyl moiety from ATP to NMN, producing NAD+ and pyrophosphate.[4] The NMNAT isoforms exhibit distinct subcellular localizations, with NMNAT1 predominantly in the nucleus, NMNAT2 in the Golgi complex and cytoplasm, and NMNAT3 in the mitochondria, highlighting the compartmentalization of NAD+ synthesis.[11]

Quantitative Data on the NAD+ Salvage Pathway

A quantitative understanding of the components and fluxes within the NAD+ salvage pathway is crucial for modeling its behavior and designing effective therapeutic strategies.

Table 1: Enzyme Kinetics of Key Salvage Pathway Enzymes
EnzymeSubstrateKmVmaxOrganism/TissueReference(s)
NAMPT This compound~7 µM-Human[5]
PRPP--Human[6]
NMNAT1 NMN16 µM-Human[12]
ATP43 µM-Human[12]

Note: Vmax values for NAMPT are highly dependent on assay conditions and are not consistently reported in a standardized format.

Table 2: Intracellular Concentrations of NAD+ and its Precursors
MetaboliteConcentration RangeCell Type/TissueReference(s)
This compound (NAM) ~1.5 mM (with 10 mM extracellular)hESCs[13]
NMN ~3-4 µM (cytosol and nucleus)HEK 293T[14]
< 0.1 µM (mitochondria)HEK 293T[14]
NAD+ 0.3 - 1.0 mMAnimal Cells[15]
1.0 - 2.0 mMYeast[15]
~1 µmole/g wet weight (total NAD+ and NADH)Rat Liver[15]
Table 3: Quantitative Effects of NAMPT Inhibitors
InhibitorTargetIC50 (Biochemical Assay)IC50 (Cell-based Viability)Cell Line(s)Reference(s)
FK866 NAMPT0.3 - 0.4 nM (Ki)< 1 nMVarious[16][17]
OT-82 NAMPT-0.2 - 4.0 nMLeukemia cell lines[7]
1.1 - 37.9 nMVarious cancer cell lines[18]
CHS-828 (GMX1778) NAMPTCompetitive inhibitor--[2]

Signaling Pathways and Regulatory Networks

The NAD+ salvage pathway is intricately connected with other critical cellular signaling networks, most notably those involving the NAD+-dependent enzymes SIRT1 and PARP1.

The Interplay between NAMPT, SIRT1, and PARP1

Sirtuins (e.g., SIRT1) are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[2] Poly(ADP-ribose) polymerases (e.g., PARP1) are crucial for DNA repair and genomic stability, and they also consume NAD+ as a substrate.[19] The activities of both SIRT1 and PARP1 are directly dependent on the availability of NAD+, creating a competitive environment for this shared substrate. During periods of extensive DNA damage, the hyperactivation of PARP1 can lead to a significant depletion of the cellular NAD+ pool, thereby compromising SIRT1 activity.[19] The NAMPT-driven salvage pathway is essential for replenishing NAD+ levels to sustain the functions of both these critical enzyme families.

NAD_Salvage_and_Consumption cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consumption NAM This compound (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN This compound Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT1/2/3 NMN->NMNAT ATP_in_salvage ATP ATP_in_salvage->NMNAT NAD NAD+ NMNAT->NAD SIRT1 SIRT1 NAD->SIRT1 PARP1 PARP1 NAD->PARP1 SIRT1->NAM produces Cellular_Functions Cellular Functions (Deacetylation, DNA Repair) SIRT1->Cellular_Functions PARP1->NAM produces PARP1->Cellular_Functions

Caption: The NAD+ Salvage Pathway and its link to key NAD+-consuming enzymes.

Experimental Protocols

Accurate and reproducible measurement of NAD+ levels and the activity of salvage pathway enzymes are fundamental for research in this field.

Protocol for NAD+ Extraction from Mammalian Cells

This protocol is adapted for use with HPLC or LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.5 M Perchloric Acid (PCA), ice-cold

  • 3 M Potassium Carbonate (K2CO3)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • After the final wash, remove all residual PBS. Place the plate on ice.

  • Add 400 µL of ice-cold 0.5 M PCA to each well.

  • Scrape the cells using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (this is the acidic extract).

  • For LC-MS analysis, the sample may be directly analyzed or stored at -80°C.

  • For enzymatic assays or some HPLC methods, neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 7 and 8.

  • Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the NAD+.[20]

Protocol for HPLC-based Quantification of NAD+

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., SUPELCOSIL™ LC-18-T, 3 µm particle size, 15 cm x 4.6 cm)

Reagents:

  • Buffer A: 0.05 M Phosphate Buffer, pH 7.0

  • Buffer B: 100% HPLC-grade Methanol

  • NAD+ standard solutions (0.2, 0.5, 1.0, and 2.0 µM in Buffer A)

Procedure:

  • Equilibrate the column with 100% Buffer A.

  • Inject 50-100 µL of the prepared cell extract or standard.

  • Run the following gradient at a flow rate of 1 mL/min:

    • 0-5 min: 100% Buffer A

    • 5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B

    • 6-11 min: 95% Buffer A / 5% Buffer B

    • 11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B

    • 13-23 min: 85% Buffer A / 15% Buffer B

    • 23-24 min: Linear gradient to 100% Buffer A

    • 24-30 min: 100% Buffer A

  • Detect NAD+ by absorbance at 261 nm.

  • Quantify NAD+ concentration in samples by comparing the peak area to the standard curve.[21]

Protocol for NAMPT Enzymatic Activity Assay (Coupled Fluorometric Assay)

This assay measures the production of NMN by NAMPT through a series of coupled enzymatic reactions that result in a fluorescent signal.

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • This compound mononucleotide adenylyltransferase (NMNAT1)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • 96-well black, flat-bottom plate

  • Fluorescent plate reader (Excitation: ~340 nm, Emission: ~445 nm)

Procedure:

  • Prepare a reaction mixture containing NAMPT Assay Buffer, NMNAT1, ADH, ethanol, NAM, and PRPP.

  • Add the test compound (inhibitor or activator) at various concentrations to the wells of the 96-well plate. Include a vehicle control.

  • Add the recombinant NAMPT enzyme to all wells except for a no-enzyme control.

  • To initiate the reaction, add ATP to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Measure the fluorescence of the resulting NADH.

  • Calculate the percent activity or inhibition relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.[18]

NAMPT_Assay_Workflow cluster_reaction1 NAMPT Reaction cluster_reaction2 Coupled Reaction 1 cluster_reaction3 Coupled Reaction 2 (Detection) NAM_PRPP This compound + PRPP NAMPT_Enzyme NAMPT NAM_PRPP->NAMPT_Enzyme NMN_Product NMN NAMPT_Enzyme->NMN_Product NMN_ATP NMN + ATP NMN_Product->NMN_ATP NMNAT_Enzyme NMNAT NMN_ATP->NMNAT_Enzyme NAD_Product NAD+ NMNAT_Enzyme->NAD_Product NAD_Ethanol NAD+ + Ethanol NAD_Product->NAD_Ethanol ADH_Enzyme ADH NAD_Ethanol->ADH_Enzyme NADH_Fluorescence NADH (Fluorescent Signal) ADH_Enzyme->NADH_Fluorescence

Caption: Workflow of a coupled enzymatic assay for measuring NAMPT activity.

Conclusion

The this compound-centric NAD+ salvage pathway is a fundamental component of cellular metabolism and signaling. Its rate-limiting enzyme, NAMPT, represents a critical node for therapeutic intervention, particularly in oncology. A thorough and quantitative understanding of this pathway, facilitated by robust experimental methodologies, is essential for the continued development of novel therapeutics that target cellular NAD+ metabolism. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of the NAD+ salvage pathway and to design and execute rigorous experimental investigations in this exciting and rapidly evolving field.

References

The Core Mechanism of Nicotinamde Sirtuin Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of sirtuins by nicotinamide (NAM). Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including gene expression, metabolism, and longevity. This compound, a form of vitamin B3 and a direct product of the sirtuin-catalyzed deacetylation reaction, acts as a key physiological feedback inhibitor. Understanding the precise mechanism of this inhibition is paramount for the development of novel therapeutics targeting sirtuin pathways.

The Biochemical Basis of this compound Inhibition: A Non-Competitive "Base Exchange" Mechanism

This compound inhibits sirtuin activity through a sophisticated "base exchange" reaction, which intercepts a key intermediate in the deacetylation process.[1][2] This mechanism is distinct from simple competitive or non-competitive inhibition, although it often presents with non-competitive or mixed-noncompetitive kinetics in enzyme assays.[3][4]

The canonical sirtuin deacetylation reaction proceeds in two steps:

  • Step 1: ADP-ribosylation. The sirtuin enzyme cleaves NAD+ into this compound and ADP-ribose. The ADP-ribose moiety is then transferred to the acetyl-lysine substrate, forming a highly reactive O-alkylamidate intermediate.[2]

  • Step 2: Deacetylation. The 2'-hydroxyl group of the ADP-ribose attacks the carbonyl carbon of the acetyl group, leading to the release of the deacetylated lysine and O-acetyl-ADP-ribose.

This compound exerts its inhibitory effect by essentially reversing the first step. It attacks the O-alkylamidate intermediate, leading to the reformation of NAD+ and the release of the acetylated substrate.[1][2] This process is termed "base exchange" because the this compound moiety of the regenerated NAD+ is derived from the free this compound molecule, not the original NAD+ substrate.

This inhibitory action is highly specific to this compound. Other related metabolites, such as nicotinic acid, do not exhibit the same potent inhibitory effect.[5]

Structural Insights into this compound Binding

X-ray crystallography studies have revealed that this compound binds to a conserved pocket within the sirtuin active site, known as the "C-pocket".[1][6] This is the same pocket that the this compound moiety of NAD+ occupies during the catalytic cycle. The binding of free this compound in the C-pocket after the release of the original this compound from NAD+ cleavage is a key step in the inhibitory mechanism. This binding event positions the this compound to react with the O-alkylamidate intermediate, driving the reverse reaction and preventing the forward deacetylation process.[1][7]

Quantitative Analysis of Sirtuin Inhibition by this compound

The inhibitory potency of this compound varies among different sirtuin isoforms and can also be influenced by the specific acetylated substrate being used.[8] The following tables summarize key quantitative data from the literature.

Sirtuin IsoformIC50 (µM)SubstrateAssay ConditionsReference
Human SIRT150 - 180VariousIn vitro[5]
Human SIRT168.1 ± 1.8Fluorogenic Peptide1 mM NAD+, 37°C, 90 min[3][9]
Human SIRT336.7 ± 1.3Fluorogenic Peptide1 mM NAD+, 37°C, 90 min[3][9]
Yeast Sir2-Acetylated Substrate30°C, 30 min[4]

Table 1: IC50 Values for this compound Inhibition of Sirtuins. The IC50 value represents the concentration of this compound required to inhibit 50% of the sirtuin's enzymatic activity under the specified assay conditions.

Sirtuin IsoformPeptide SubstrateKi (NAM) (µM)Km (NAD+) (µM)Reference
Human SIRT1p53K382Ac294.4 ± 44.6-[8]
Human SIRT1H3K9Ac247.9 ± 35.1-[8]
Human SIRT1H4K16Ac356.6 ± 38.2-[8]
Human SIRT1--34 - 171[5]

Table 2: Inhibition and Michaelis-Menten Constants for SIRT1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. The Michaelis constant (Km) for NAD+ reflects the substrate concentration at which the reaction rate is half of the maximum velocity.

The NAD+ Salvage Pathway: A Cellular Regulator of Sirtuin Activity

In a cellular context, the inhibitory effect of this compound on sirtuins is intricately linked to the NAD+ salvage pathway.[10][11][12] This metabolic pathway recycles this compound back into NAD+, thus simultaneously reducing the concentration of the inhibitor (this compound) and increasing the concentration of the essential co-substrate (NAD+).[12]

The key enzymes in this pathway are this compound phosphoribosyltransferase (NAMPT), which converts this compound to this compound mononucleotide (NMN), and this compound mononucleotide adenylyltransferases (NMNATs), which then convert NMN to NAD+.[11][13]

Therefore, the net effect of administering this compound to cells can be complex. An initial, transient inhibition of sirtuin activity may be followed by a longer-term activation as the this compound is converted to NAD+.[14][15] This highlights the importance of considering the cellular metabolic context when studying sirtuin inhibition by this compound.

Experimental Protocols for Assessing Sirtuin Inhibition

The following provides a generalized methodology for a common in vitro assay used to determine the inhibitory effect of this compound on sirtuin activity.

Fluorometric Sirtuin Activity Assay

This assay measures the deacetylation of a synthetic peptide substrate that contains an acetylated lysine residue and a fluorophore. Upon deacetylation by a sirtuin, the peptide becomes susceptible to a developing solution that releases the fluorophore, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human SIRT1 or other sirtuin enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)

  • NAD+ solution

  • This compound solution (for inhibition studies)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing solution (containing a protease to cleave the deacetylated peptide)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Prepare Reagent Solutions: Prepare serial dilutions of this compound in the assay buffer to test a range of concentrations. Prepare working solutions of the sirtuin enzyme, NAD+, and the fluorogenic substrate in the assay buffer.

  • Set up the Reaction: In the wells of the microplate, add the following in order:

    • Assay buffer

    • This compound solution (or buffer for control)

    • Sirtuin enzyme solution

    • Pre-incubate for 10-15 minutes at the desired reaction temperature (e.g., 37°C).

  • Initiate the Reaction: Start the deacetylation reaction by adding the NAD+ and fluorogenic substrate solution to each well.

  • Incubate: Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction and Develop: Stop the enzymatic reaction and initiate the fluorescence development by adding the developing solution to each well.

  • Measure Fluorescence: Incubate for a further 10-15 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., non-competitive), the assay can be repeated with varying concentrations of both NAD+ and this compound, and the data can be analyzed using Lineweaver-Burk or Dixon plots.[4]

Visualizing the Mechanisms and Pathways

The Sirtuin Deacetylation and this compound Inhibition Cycle

Sirtuin_Inhibition cluster_reaction Sirtuin Catalytic Cycle cluster_inhibition This compound Inhibition Sirtuin Sirtuin-Ac-Lys-NAD+ Intermediate Sirtuin-O-alkylamidate Intermediate Sirtuin->Intermediate NAD+ Cleavage (Release of NAM) Products Sirtuin + Deacetylated-Lys + O-acetyl-ADP-ribose Intermediate->Products Deacetylation Sirtuin_start Sirtuin + Ac-Lys + NAD+ Products->Sirtuin_start Enzyme Regeneration NAM This compound (NAM) NAM->Intermediate Base Exchange Reaction Sirtuin_start->Sirtuin caption Figure 1: Sirtuin deacetylation cycle and the inhibitory base exchange reaction.

Figure 1: Sirtuin deacetylation cycle and the inhibitory base exchange reaction.
The NAD+ Salvage Pathway and its Influence on Sirtuin Activity

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway cluster_sirtuin Sirtuin Activity NAM This compound (NAM) NMN This compound Mononucleotide (NMN) NAM->NMN NAMPT Sirtuin Sirtuin NAM->Sirtuin Inhibition NAD NAD+ NMN->NAD NMNATs NAD->Sirtuin Activation caption Figure 2: The NAD+ salvage pathway regulates sirtuin activity.

Figure 2: The NAD+ salvage pathway regulates sirtuin activity.
Experimental Workflow for Determining IC50 of this compound

Experimental_Workflow Start Prepare Reagents (Enzyme, Substrate, NAD+, NAM) Incubate Incubate Enzyme with Varying [NAM] Start->Incubate Reaction Initiate Reaction (Add Substrate + NAD+) Incubate->Reaction Develop Stop Reaction & Add Developer Reaction->Develop Measure Measure Fluorescence Develop->Measure Analyze Plot Data and Calculate IC50 Measure->Analyze caption Figure 3: Workflow for determining the IC50 of this compound.

Figure 3: Workflow for determining the IC50 of this compound.

References

Nicotinamide as a PARP Inhibitor in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical sentinels in the cellular response to DNA damage, playing a pivotal role in the initiation of DNA repair pathways. Nicotinamide, the amide form of vitamin B3, is a well-established precursor to this compound adenine dinucleotide (NAD+), the sole substrate for PARP enzymes. Beyond this foundational role, this compound itself acts as a competitive inhibitor of PARP activity. This dual functionality places this compound at a unique intersection of cellular metabolism and genomic stability. This technical guide provides an in-depth exploration of this compound's function as a PARP inhibitor, its impact on DNA repair mechanisms, quantitative data on its inhibitory efficacy, and detailed experimental protocols for its study.

Introduction: PARP and the DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP1) is a highly abundant nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage.[1][2] Upon detecting a break, PARP1 binds to the damaged DNA, triggering a conformational change that activates its catalytic domain.[1] Using NAD+ as a substrate, PARP1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nearby nuclear proteins, including histones.[3][4]

This PARylation event serves two primary functions:

  • Signaling and Recruitment: The negatively charged PAR chains act as a scaffold, recruiting key DNA repair factors, such as X-ray repair cross-complementing 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage.[3][4] This initiates the Base Excision Repair (BER) pathway.

  • Chromatin Remodeling: PARylation helps to decondense the local chromatin structure, making the damaged DNA more accessible to the recruited repair machinery.

Following successful repair, the PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP1 is released from the DNA.

The Dual Role of this compound in the PARP Pathway

This compound's relationship with PARP is multifaceted:

  • NAD+ Precursor: As the primary precursor for NAD+ synthesis, this compound is essential for maintaining the cellular NAD+ pools required for PARP activity.[5] In cases of mild DNA damage, adequate NAD+ levels are crucial for an effective DNA repair response.

  • Competitive PARP Inhibitor: this compound is structurally similar to the this compound moiety of the NAD+ molecule. During the PARylation reaction, PARP1 cleaves NAD+ into this compound and ADP-ribose.[6] High concentrations of free this compound can competitively bind to the this compound-binding pocket of the PARP catalytic domain, thereby inhibiting its enzymatic activity.[2][6] This inhibition can delay the rejoining of DNA strand breaks.

This duality means that the cellular concentration of this compound can determine its net effect: low concentrations support DNA repair by fueling NAD+ synthesis, while high concentrations inhibit it.

Quantitative Data: this compound's Inhibitory Potency

The inhibitory effect of this compound on PARP activity is dose-dependent. The following tables summarize key quantitative findings from in vitro and cell-based assays.

ParameterCell Line/SystemConcentrationObserved EffectReference
PARP Activity InhibitionRecombinant PARP (in vitro)500 µM (0.5 mM)Significant dose-dependent decrease in PARP activity observed starting at this concentration.[1][2]
PARP Activity InhibitionRecombinant PARP (in vitro)1000 µM (1.0 mM)Inhibitory activity similar to that of the known PARP inhibitor 3-aminobenzamide.[1]
Unscheduled DNA Synthesis (UDS)HaCaT Keratinocytes50 µMStimulated a 23.3% relative increase in the number of cells undergoing UDS after UV irradiation.[7]
Cell Viability (IC50)MDA-MB-436 Breast Cancer30.09 mMHalf-maximal inhibitory concentration for cell growth.[8]
Cell Viability (IC50)MCF-7 Breast Cancer20.01 mMHalf-maximal inhibitory concentration for cell growth.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding this compound's role. The following diagrams were generated using Graphviz (DOT language).

PARP1 in Base Excision Repair and this compound Inhibition

PARP_BER_Pathway cluster_DNA DNA Strand cluster_PARP_Cycle PARP1 Activation & Inhibition DNA_damage Single-Strand Break (SSB) PARP1_active PARP1 (Active) Binds to SSB DNA_damage->PARP1_active Senses PARP1_inactive PARP1 (Inactive) PARylation Auto-PARylation (PAR Chain Synthesis) PARP1_active->PARylation NAD NAD+ NAD->PARylation PAR_Chains PAR Chains PARylation->PAR_Chains Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR_Chains->Recruitment DNA_repair Base Excision Repair Recruitment->DNA_repair Initiates This compound This compound (High Conc.) This compound->PARylation Inhibits PARP_Assay_Workflow start Start cell_culture 1. Seed cells (e.g., 96-well plate) start->cell_culture pretreatment 2. Pre-treat with this compound (Varying concentrations) cell_culture->pretreatment damage 3. Induce DNA Damage (e.g., H₂O₂ or MMS) pretreatment->damage lysis 4. Cell Lysis (Release cellular contents) damage->lysis elisa 5. ELISA for PAR (Capture with anti-PAR antibody) lysis->elisa detection 6. Detection (Add HRP-conjugated secondary Ab + chemiluminescent substrate) elisa->detection measurement 7. Measure Luminescence (Proportional to PARP activity) detection->measurement analysis 8. Data Analysis (Calculate IC50) measurement->analysis end End analysis->end Nicotinamide_Logic cluster_low Low Concentration cluster_high High Concentration This compound This compound NAD_synthesis NAD+ Synthesis This compound->NAD_synthesis Precursor PARP_inhibition Direct PARP Inhibition This compound->PARP_inhibition Inhibitor NAD_pool Maintains NAD+ Pool NAD_synthesis->NAD_pool PARP_fuel Fuel for PARP Activity NAD_pool->PARP_fuel DNA_repair Supports Efficient DNA Repair PARP_fuel->DNA_repair BER_delay BER Pathway Delayed PARP_inhibition->BER_delay SSB_accumulation SSBs Persist BER_delay->SSB_accumulation DSB_formation Replication Fork Collapse -> DSBs SSB_accumulation->DSB_formation Synthetic_Lethality Synthetic Lethality & Cell Death DSB_formation->Synthetic_Lethality in HR-deficient cells

References

The Historical Unraveling of Nicotinamide: From a Mysterious Malady to a Cornerstone of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, the amide form of vitamin B3, stands as a pivotal molecule in cellular biochemistry. Its journey from an unknown dietary factor responsible for a devastating epidemic to a well-characterized coenzyme and signaling molecule is a testament to a century of scientific inquiry. This technical guide provides an in-depth exploration of the historical discovery of this compound and its multifaceted functions. It is designed for researchers, scientists, and drug development professionals, offering a detailed account of the seminal experiments, quantitative data from key studies, and the elucidation of its core biochemical roles.

The Enigma of Pellagra and the Dawn of Nutritional Science

The story of this compound begins with the scourge of pellagra, a disease that ravaged populations in the 18th and 19th centuries, particularly in regions where maize was a dietary staple.[1] Characterized by the "four Ds"—dermatitis, diarrhea, dementia, and death—pellagra was initially believed to be an infectious disease.[2][3]

Joseph Goldberger's Epidemiological Masterwork

The tide began to turn with the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in the early 20th century.[4] Through meticulous observation and a series of groundbreaking, albeit ethically controversial, human experiments, Goldberger systematically dismantled the infectious disease theory and established a dietary basis for pellagra.

  • Objective: To induce pellagra in healthy individuals through a controlled, deficient diet.[5]

  • Subjects: Eleven healthy volunteer inmates from the Rankin State Prison Farm in Mississippi, who were offered pardons in exchange for their participation.[2][6]

  • Methodology:

    • Baseline Period (February 4 - April 19, 1915): The subjects consumed the regular prison diet, which included a variety of vegetables and dairy products, and showed no signs of pellagra.[6]

    • Experimental Diet Period (April 19 - October 31, 1915): The subjects were switched to a "pellagra-inducing diet" typical of poor Southern communities.[5][6] The diet consisted primarily of:

      • Biscuits

      • Mush

      • Grits

      • Brown gravy

      • Cornbread

      • Sweet potatoes

      • Cane syrup

      • Coffee[6]

    • Observation: The subjects were monitored for the onset of pellagrous symptoms.

  • Results: After six months on the deficient diet, six of the eleven prisoners developed the characteristic symptoms of pellagra, including dermatitis and gastrointestinal issues.[2][6] The symptoms resolved upon reintroduction of a balanced diet.[7]

Goldberger also conducted intervention studies in orphanages and asylums, providing a balanced diet to residents suffering from pellagra.

Study PopulationInterventionNumber of Participants with PellagraPellagra Recurrence/Incidence
Mississippi OrphanagesIntroduction of a diet rich in fresh meat, eggs, milk, and vegetables.250One recurrence, no new cases.[8]
Georgia State SanitariumSimilar dietary intervention as in the orphanages.164No recurrences.[8]

These seminal studies provided irrefutable evidence that pellagra was a nutritional deficiency disease, paving the way for the identification of the specific "pellagra-preventive" (P-P) factor.

Goldberger_Discovery_Flow cluster_observation Initial Observation cluster_hypothesis Hypothesis Formulation cluster_experiment Experimental Verification cluster_conclusion Conclusion Pellagra Pellagra Epidemic Observation Goldberger observes staff in institutions are immune, while inmates suffer. Pellagra->Observation Hypothesis Pellagra is a dietary deficiency, not infectious. Observation->Hypothesis Prison Rankin Prison Farm Experiment: Induces pellagra with a deficient diet. Hypothesis->Prison Orphanage Orphanage & Asylum Studies: Cures and prevents pellagra with a balanced diet. Hypothesis->Orphanage Conclusion Pellagra is definitively linked to diet. Prison->Conclusion Orphanage->Conclusion PP_Factor Postulates the existence of a 'Pellagra-Preventive' (P-P) factor. Conclusion->PP_Factor NAD_Discovery_Timeline cluster_1906 1906: Harden & Young cluster_1930s 1930s: Otto Warburg cluster_1937 1937: Conrad Elvehjem cluster_synthesis Synthesis & Broader Function HY_exp Yeast Fermentation Experiment HY_finding Discovery of a heat-stable 'coferment' essential for fermentation. HY_exp->HY_finding W_exp Studies on Cellular Respiration HY_finding->W_exp W_finding Identified the coenzyme's role in hydride transfer and the this compound moiety as the redox-active site. W_exp->W_finding Link Nicotinic acid/nicotinamide recognized as a precursor to NAD+. W_finding->Link E_exp Isolation from Liver Extract E_finding Identified nicotinic acid as the 'pellagra-preventive' factor. E_exp->E_finding E_finding->Link Function Elucidation of NAD+'s central role in redox reactions and energy metabolism. Link->Function Signaling_Pathways cluster_parp PARP Signaling cluster_sirtuin Sirtuin Signaling DNA_damage DNA Damage PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR consumes NAD_PARP NAD+ NAD_PARP->PAR DNA_repair DNA Repair PAR->DNA_repair NAM_PARP This compound PAR->NAM_PARP releases NAM_PARP->PARP1 inhibits SIRT Sirtuin Deacetylated_Protein Deacetylated Protein SIRT->Deacetylated_Protein deacetylates NAM_SIRT This compound SIRT->NAM_SIRT releases O_acetyl_ADP_ribose O-acetyl-ADP-ribose SIRT->O_acetyl_ADP_ribose releases NAD_SIRT NAD+ NAD_SIRT->SIRT consumes Acetylated_Protein Acetylated Protein Acetylated_Protein->Deacetylated_Protein NAM_SIRT->SIRT inhibits

References

The Pivotal Role of Nicotinamide in Modulating Mitochondrial Respiration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a cornerstone of a myriad of age-related and metabolic diseases. The intricate process of mitochondrial respiration, central to cellular energy production, is tightly regulated by a host of factors, among which the coenzyme nicotinamide adenine dinucleotide (NAD+) has emerged as a critical modulator. This compound, a form of vitamin B3, serves as a primary precursor for NAD+ biosynthesis through the salvage pathway. This technical guide provides a comprehensive examination of the multifaceted effects of this compound on mitochondrial respiration. It delves into the core molecular mechanisms, presents quantitative data from seminal studies, details key experimental protocols for assessing mitochondrial function, and visualizes the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and therapeutically target the this compound-NAD+-mitochondrial axis.

Introduction: The NAD+ World and Mitochondrial Energetics

Mitochondria, the powerhouses of the cell, generate the majority of cellular ATP through oxidative phosphorylation (OXPHOS). This process is critically dependent on the continuous oxidation of reducing equivalents, primarily NADH, which is the reduced form of NAD+. The ratio of NAD+ to NADH is a key indicator of the cell's redox state and profoundly influences metabolic pathways.[1][2] NAD+ is not only a crucial coenzyme in redox reactions but also a substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which regulate a wide array of cellular processes, including mitochondrial biogenesis, stress resistance, and DNA repair.[3]

This compound and its derivatives, such as this compound mononucleotide (NMN) and this compound riboside (NR), have garnered significant attention for their ability to boost cellular NAD+ levels, thereby influencing mitochondrial function.[4][5][6] This guide will explore the downstream effects of this compound-induced NAD+ enhancement on the machinery of mitochondrial respiration.

Quantitative Effects of this compound and its Derivatives on Mitochondrial Respiration

The administration of this compound and its precursors has been shown to elicit significant changes in key parameters of mitochondrial respiration across various experimental models. The following tables summarize the quantitative data from several key studies.

CompoundModel SystemConcentrationEffect on Basal OCREffect on Maximal OCRATP ProductionReference
This compoundARPE-19 cells10 mMNot specifiedSubstantially increasedNot specified[7]
NMNAged CMVECs100 µMSignificantly improvedSignificantly improvedRestored[8]
NMNAD-Tg Mice Brain MitochondriaNot specifiedNo significant differenceSignificantly increased (p < 0.01)Not specified[9]
NMNTAZ-KO C2C12 myoblasts1 mMNo significant effectNo significant effectNot specified[5]
NRANT1-mutant mice skeletal muscleNot specifiedNo alterationNo alterationNot specified[10]

Table 1: Effects of this compound and its Precursors on Oxygen Consumption Rate (OCR) and ATP Production.

CompoundModel SystemConcentrationNAD+ LevelsNAD+/NADH RatioReference
This compoundHuman fibroblasts10 mMNot specifiedLowered redox ratio[11]
NMNTAZ-KO C2C12 myoblasts1 mMIncreasedSignificantly increased[5]
NRMouse liverNot specifiedEnhancedNot specified[4]

Table 2: Effects of this compound and its Precursors on Cellular NAD+ Status.

| Compound | Model System | Concentration | Effect on Complex I Activity | Reference | |---|---|---|---| | this compound | SK-N-MC human neuroblastoma cells | 101 mg/L | Protected against MPP+-induced decrease |[12] |

Table 3: Effects of this compound on Mitochondrial Complex Activity.

Core Signaling Pathways

The effects of this compound on mitochondrial respiration are orchestrated through a series of interconnected signaling pathways. Central to this regulation is the replenishment of the mitochondrial NAD+ pool, which in turn activates key downstream effectors.

The NAD+ Salvage Pathway

This compound is converted to NAD+ primarily through the salvage pathway. This pathway is crucial for maintaining cellular NAD+ homeostasis.

NAD_Salvage_Pathway This compound This compound NAMPT NAMPT This compound->NAMPT this compound Phosphoribosyltransferase NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT this compound Mononucleotide Adenylyltransferase NAD+ NAD+ NMNAT->NAD+ Mitochondria Mitochondria NAD+->Mitochondria Transport Mitochondrial NAD+ Mitochondrial NAD+ Mitochondria->Mitochondrial NAD+

Caption: The NAD+ Salvage Pathway converts this compound to NAD+.

SIRT1/SIRT3-Mediated Mitochondrial Biogenesis and Function

Within the mitochondria, NAD+ serves as a substrate for sirtuins, particularly SIRT1 and SIRT3. Activation of these deacetylases leads to the enhancement of mitochondrial function and the promotion of mitochondrial biogenesis.

Sirtuin_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Mitochondrial NAD+ Mitochondrial NAD+ SIRT3 SIRT3 Mitochondrial NAD+->SIRT3 Activates ETC Proteins ETC Proteins SIRT3->ETC Proteins Deacetylates & Activates SOD2 SOD2 SIRT3->SOD2 Deacetylates & Activates Mitochondrial Respiration Mitochondrial Respiration ETC Proteins->Mitochondrial Respiration Drives ROS ROS SOD2->ROS Scavenges Nuclear NAD+ Nuclear NAD+ SIRT1 SIRT1 Nuclear NAD+->SIRT1 Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates & Activates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Promotes This compound This compound This compound->Mitochondrial NAD+ This compound->Nuclear NAD+

Caption: NAD+-dependent sirtuin activation enhances mitochondrial function.

Key Experimental Protocols

The assessment of mitochondrial respiration is fundamental to understanding the effects of this compound. The following are detailed methodologies for key experiments.

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular respiration. The "Cell Mito Stress Test" is a standard assay to assess key parameters of mitochondrial function.

Experimental Workflow:

Seahorse_Workflow A 1. Seed cells in a Seahorse XF microplate B 2. Treat cells with This compound/Vehicle A->B D 4. Wash cells and add Seahorse XF assay medium B->D C 3. Pre-hydrate sensor cartridge with XF Calibrant E 5. Load inhibitors into sensor cartridge ports (Oligomycin, FCCP, Rotenone/Antimycin A) C->E G 7. Load cell plate and sensor cartridge into analyzer D->G E->G F 6. Calibrate the Seahorse XF Analyzer F->G H 8. Run the Mito Stress Test assay G->H I 9. Analyze OCR data to determine: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity H->I

Caption: Workflow for a Seahorse XF Cell Mito Stress Test.

Detailed Protocol:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with the desired concentration of this compound or its derivatives for the specified duration. A vehicle control group is essential.

  • Sensor Cartridge Hydration: On the day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.

  • Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine), and add 180 µL of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour.

  • Inhibitor Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A. Load the appropriate volumes into the designated ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the inhibitors while measuring the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: The resulting OCR profile is used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Oxygen Consumption using a Clark-type Oxygen Electrode

The Clark-type electrode provides a direct measurement of oxygen concentration in a sealed chamber, allowing for the determination of oxygen consumption rates in isolated mitochondria or cell suspensions.[13][14][15]

Detailed Protocol:

  • Calibration: Calibrate the electrode to 100% oxygen saturation using air-saturated respiration buffer and to 0% using sodium dithionite.

  • Chamber Setup: Add a defined volume of respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA) to the thermostated reaction chamber.

  • Substrate Addition: Add mitochondrial substrates such as pyruvate, malate, or succinate to the chamber and allow the baseline to stabilize.

  • Mitochondria/Cell Addition: Introduce a known amount of isolated mitochondria or permeabilized cells into the chamber. The initial rate of oxygen consumption represents State 2 respiration (substrate-dependent, ADP-limited).

  • State 3 Respiration: Add a known amount of ADP to initiate State 3 respiration, characterized by a rapid increase in oxygen consumption.

  • State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (ADP-limited).

  • Uncoupled Respiration: The addition of an uncoupler like FCCP will induce maximal, uncoupled respiration.

  • Inhibitor Addition: Specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) can be added to dissect the contribution of each complex.

  • Data Calculation: The rate of oxygen consumption (in nmol O2/min/mg protein) is calculated from the slope of the oxygen concentration trace.

Mitochondrial Complex Activity Assays

The activity of individual mitochondrial respiratory complexes can be measured using spectrophotometric or colorimetric assays, often available as commercial kits.[16][17][18]

General Protocol (Example for Complex I):

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Sample Preparation: Resuspend the mitochondrial pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Reaction: In a microplate well, combine the mitochondrial sample with the assay buffer containing the necessary substrates and electron acceptors (e.g., NADH as the electron donor and a dye that gets reduced by Complex I activity).

  • Measurement: Monitor the change in absorbance at a specific wavelength over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Inhibitor Control: A parallel reaction containing a specific Complex I inhibitor (e.g., rotenone) is run to determine the background, non-specific activity.

  • Calculation: The specific activity of Complex I is calculated by subtracting the rate of the inhibitor-treated sample from the total rate and normalizing to the amount of mitochondrial protein.

Measurement of NAD+ and NADH Levels

Quantifying the cellular pools of NAD+ and NADH is crucial for understanding the metabolic state. Enzymatic cycling assays are a common method for this purpose.[19][20][21]

Detailed Protocol:

  • Sample Extraction: Lyse cells or tissues in an acidic extraction buffer for NAD+ measurement (destroys NADH) and an alkaline extraction buffer for NADH measurement (destroys NAD+).

  • Neutralization: Neutralize the extracts to a pH of 7-8.

  • Cycling Reaction: Add the extracts to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule. In the presence of NAD+ or NADH, a cycling reaction is initiated, leading to the accumulation of a colored or fluorescent product.

  • Standard Curve: Prepare a standard curve using known concentrations of NAD+ or NADH.

  • Measurement: Measure the absorbance or fluorescence of the samples and standards using a plate reader.

  • Calculation: Determine the concentration of NAD+ and NADH in the samples by comparing their readings to the standard curve. The NAD+/NADH ratio can then be calculated.

Discussion and Future Directions

The evidence presented in this guide strongly supports the role of this compound as a potent modulator of mitochondrial respiration, primarily through its function as an NAD+ precursor. The enhancement of the NAD+ pool by this compound and its derivatives can lead to increased mitochondrial biogenesis, improved electron transport chain function, and enhanced cellular energy status. These effects are largely mediated by the activation of NAD+-dependent sirtuins.

However, it is important to note that the effects of this compound supplementation can be context-dependent, with variations observed across different cell types, tissues, and physiological states.[5][10] Some studies report no significant impact on mitochondrial respiration, highlighting the complexity of NAD+ metabolism and its downstream signaling.[22]

Future research should focus on elucidating the tissue-specific mechanisms of NAD+ transport and metabolism, and the long-term consequences of sustained NAD+ elevation. Furthermore, the development of more targeted therapeutic strategies that specifically modulate mitochondrial NAD+ pools holds great promise for the treatment of a wide range of metabolic and age-related diseases. Clinical trials are ongoing to assess the efficacy of this compound riboside in various conditions, and the results of these studies will be crucial in translating the preclinical findings into tangible therapeutic benefits for patients.[23][24][25]

Conclusion

This compound stands as a key molecule at the interface of metabolism and cellular signaling. Its ability to bolster the cellular NAD+ pool provides a direct link to the modulation of mitochondrial respiration. The data and protocols outlined in this technical guide offer a foundational understanding for researchers and clinicians aiming to harness the therapeutic potential of this compound in the context of mitochondrial medicine. A thorough understanding of the underlying mechanisms and the application of robust experimental methodologies will be paramount in advancing this exciting field of research.

References

The Role of Nicotinamide in Cellular Senescence and Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of the aging process and numerous age-related pathologies. A growing body of evidence implicates the decline of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling, as a key factor in the accumulation of senescent cells. This compound, a form of vitamin B3 and a primary precursor for NAD+ biosynthesis via the salvage pathway, has emerged as a significant molecule of interest in gerontology. This technical guide provides an in-depth examination of the multifaceted role of this compound in cellular senescence and aging. It details the core signaling pathways, summarizes key quantitative data from preclinical and clinical studies, provides an overview of relevant experimental protocols, and explores the therapeutic potential of targeting this compound metabolism to ameliorate age-related dysfunction.

Introduction: The NAD+ World and the Onset of Senescence

The "NAD+ world" hypothesis posits that the availability of NAD+ is a critical determinant of cellular health and longevity.[1] NAD+ is not only a crucial coenzyme for redox reactions in energy metabolism but also serves as a substrate for several key enzymes that regulate cellular processes central to aging, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2][3][4] A hallmark of aging is the progressive decline of NAD+ levels in various tissues, which has been linked to numerous age-related diseases.[3][5][[“]][7] This decline is attributed to both reduced biosynthesis and increased consumption of NAD+.

Cellular senescence is a complex stress response characterized by stable proliferative arrest and the secretion of a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP).[8][9][10] The accumulation of senescent cells with age contributes to tissue dysfunction and chronic inflammation, a state often referred to as "inflammaging."[11] The interplay between declining NAD+ and the rise of cellular senescence is a focal point of current aging research.

This compound plays a pivotal role in this dynamic. As a primary precursor in the NAD+ salvage pathway, the dominant pathway for NAD+ biosynthesis in most tissues, this compound is central to maintaining the cellular NAD+ pool.[1][12] The rate-limiting enzyme in this pathway is this compound phosphoribosyltransferase (NAMPT).[2][7][12]

Core Signaling Pathways Involving this compound

The influence of this compound on cellular senescence and aging is primarily mediated through its role in NAD+ metabolism, which in turn governs the activity of NAD+-dependent enzymes.

The NAD+ Salvage Pathway

The salvage pathway recycles this compound back into NAD+. This compound is converted to this compound mononucleotide (NMN) by NAMPT, and NMN is then adenylated to form NAD+ by NMN adenylyltransferases (NMNATs).[7][13] The activity of NAMPT is a critical regulator of cellular NAD+ levels and declines with age.[3][4][7]

NAD_Salvage_Pathway NAD+ Salvage Pathway This compound This compound NMN NMN This compound->NMN NAMPT NAD NAD+ NMN->NAD NMNATs

Caption: The NAD+ Salvage Pathway converts this compound to NAD+.

Sirtuins: Deacetylases Linking NAD+ to Longevity

Sirtuins (SIRT1-7) are a family of NAD+-dependent deacylases that play crucial roles in metabolism, DNA repair, and stress responses.[[“]][14] SIRT1, in particular, is a key regulator of processes that counteract aging.[[“]] It deacetylates numerous proteins, including histones and transcription factors, thereby modulating gene expression and cellular function. The activity of sirtuins is directly dependent on the availability of NAD+. As NAD+ levels decline with age, sirtuin activity diminishes, contributing to age-related functional decline.[2][[“]] this compound itself can act as a non-competitive inhibitor of sirtuins; however, its rapid conversion to NAD+ via the salvage pathway ultimately promotes sirtuin activity.[14][15]

Sirtuin_Activation_Pathway Sirtuin Activation by NAD+ cluster_NAD NAD+ Pool NAD NAD+ SIRT1_active SIRT1 (Active) NAD->SIRT1_active Activation SIRT1 SIRT1 (Inactive) SIRT1->SIRT1_active Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1_active->Downstream Deacetylation Cellular_Response Improved Mitochondrial Function Stress Resistance DNA Repair Downstream->Cellular_Response

Caption: NAD+ is essential for the activation of SIRT1.

PARPs: DNA Repair and NAD+ Consumption

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are enzymes involved in DNA repair.[16][17] Upon detecting DNA damage, PARP1 becomes activated and consumes NAD+ to synthesize poly(ADP-ribose) chains on target proteins, which recruits other DNA repair factors. While essential for genomic stability, the overactivation of PARP1 in response to chronic DNA damage, a feature of aging, can lead to significant depletion of the cellular NAD+ pool.[2] this compound can inhibit PARP activity, which may preserve NAD+ levels but could also impact DNA repair.[17][18] This dual role highlights the complexity of this compound's effects.

PARP_Activation_Pathway PARP Activation and NAD+ Consumption DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Consumed DNA_Repair DNA Repair PAR->DNA_Repair Promotes This compound This compound This compound->PARP1 Inhibits

Caption: PARP1 consumes NAD+ for DNA repair.

This compound and the Senescence-Associated Secretory Phenotype (SASP)

The SASP consists of a plethora of secreted factors, including pro-inflammatory cytokines, chemokines, and proteases, that can have profound effects on the tissue microenvironment.[8][9][10][19] Recent studies have shown that this compound can mitigate the SASP.[19][20] For instance, in human epidermal keratinocytes exposed to environmental stressors, this compound treatment significantly inhibited the production of inflammatory mediators such as PGE2, IL-6, and IL-8.[19][20] Furthermore, senescent cells have been found to release extracellular NAMPT (eNAMPT) as part of their SASP, which can influence NAD+ metabolism in neighboring cells.[8][9][10] Interestingly, SASP factors from senescent cells can also reduce NAD+ levels in non-senescent cells, potentially by inducing the NAD+-degrading enzyme CD38.[21]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from studies investigating the effects of this compound and other NAD+ precursors on markers of aging and senescence.

Table 1: Effects of NAD+ Precursors on NAD+ Levels in Mammalian Systems
PrecursorModel SystemDose/ConcentrationFold Increase in NAD+Reference
This compound (NAM)Human keratinocytes and fibroblasts (in vitro)5 mMSlowed senescence (NAD+ increase implied)[1][12][18]
This compound Riboside (NR)Various mammalian cell lines (HEK293, AB1, Neuro2a)Not specified1.2 to 2.7-fold[1][12]
This compound Mononucleotide (NMN)C57BL/6 mice (liver)500 mg/kg body weightSignificant increase (time-dependent)[22]
This compound Mononucleotide (NMN)Mouse vascular smooth muscle cellsNot specifiedReversed Ang II-induced senescence markers[23][24]
Table 2: Effects of this compound and NAD+ Precursors on Lifespan and Healthspan in Model Organisms
PrecursorModel OrganismKey FindingsReference
This compound (NAM)Mice on high-fat dietImproved healthspan (glucose homeostasis, reduced hepatic steatosis), but no extension of lifespan.[25][26][27]
This compound Riboside (NR)C. elegans3% increase in mean lifespan when administered from L4 larval stage.[28]
This compound Riboside (NR)MiceDid not extend lifespan in one study.[28]
This compound Mononucleotide (NMN)MiceMitigates age-associated physiological decline.[29]

Experimental Protocols

A crucial aspect of studying the role of this compound in cellular senescence is the use of robust and reproducible experimental methodologies.

Induction of Cellular Senescence

Several methods can be employed to induce senescence in vitro:

  • Replicative Senescence: This is achieved by serially passaging primary cells until they reach the Hayflick limit, the point at which they cease to divide. Low-passage human diploid fibroblasts like WI-38 or IMR-90 are commonly used.[30]

  • DNA Damage-Induced Senescence: Acute DNA damage can be induced by treating cells with agents such as doxorubicin (a topoisomerase II inhibitor) or by exposing them to ionizing radiation.[30][31] For example, fibroblasts can be treated with 250 nM doxorubicin for 24 hours to induce senescence.[31]

Senescence_Induction_Workflow Workflow for Inducing and Validating Cellular Senescence cluster_stress Stress Induction Start Primary Cells Replicative Serial Passaging Start->Replicative Stress Induce Stress Start->Stress Senescent_Cells Senescent Cells Replicative->Senescent_Cells Doxorubicin Doxorubicin Treatment Irradiation Ionizing Radiation Validation Validate Senescence Phenotype Senescent_Cells->Validation Doxorubicin->Senescent_Cells Irradiation->Senescent_Cells

Caption: Workflow for inducing and validating cellular senescence.

Quantification of Cellular Senescence Markers

A multi-marker approach is recommended for the robust identification of senescent cells.[32][33]

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a widely used histochemical marker. Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0.[30][33]

    • Fix cells with a formaldehyde/glutaraldehyde solution.

    • Wash the cells.

    • Incubate overnight at 37°C in a staining solution containing X-gal at pH 6.0.

    • Observe for the development of a blue color in the cytoplasm.[31]

  • Immunofluorescence for γ-H2AX: γ-H2AX is a marker of DNA double-strand breaks. Senescent cells often exhibit persistent DNA damage foci containing γ-H2AX.[30]

  • Quantification of SASP Factors: The levels of secreted SASP components like IL-6 and IL-8 can be measured in the cell culture medium using Enzyme-Linked Immunosorbent Assays (ELISA).[30]

  • Gene Expression Analysis: The mRNA levels of senescence-associated genes such as CDKN2A (p16INK4a) and CDKN1A (p21CIP1) can be quantified using quantitative reverse transcription PCR (qRT-PCR).[30][32]

Measurement of Intracellular NAD+ Levels

Accurate quantification of NAD+ is critical for studying its metabolism.

  • High-Performance Liquid Chromatography (HPLC): This is considered a highly accurate and reliable method for measuring NAD+ levels in cells and tissues.[22][34][35]

    • Harvest cells or tissues and lyse them to release intracellular metabolites.

    • Extract NAD+ using an appropriate solvent, often involving an acid extraction step.

    • Separate the metabolites using a reverse-phase HPLC column.

    • Detect and quantify NAD+ based on its retention time and peak area compared to a standard curve.[22][35]

  • Enzymatic Cycling Assays: These are colorimetric or fluorometric assays that provide a more high-throughput method for estimating NAD+ levels, though they may be less specific than HPLC.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the quantification of NAD+ and its related metabolites.[34][36]

Clinical Perspectives and Future Directions

The preclinical evidence supporting the role of this compound and other NAD+ precursors in mitigating aspects of aging has spurred interest in their clinical translation. Several human clinical trials are underway to assess the safety and efficacy of NAD+ precursors like this compound riboside (NR) and this compound mononucleotide (NMN) in improving age-related functional decline.[37][38][39] For example, a study is investigating the effects of 2000 mg of NR daily in an elderly frail population.[39] Another recent trial showed that NR supplementation improved cardiovascular health and kidney function in patients with Werner syndrome, a premature aging disorder.[40]

While promising, several questions remain. The optimal dosing, long-term safety, and specific clinical contexts in which NAD+ precursor supplementation is most beneficial are yet to be fully elucidated.[38][41] Furthermore, the complex interplay between NAD+ metabolism, sirtuin and PARP activity, and the SASP suggests that a more nuanced understanding is required for the development of effective therapeutic strategies.[42] The combination of NAD+ boosters with senolytics—drugs that selectively clear senescent cells—is an emerging area of interest that may offer synergistic benefits.[42]

Conclusion

This compound stands at a critical intersection of metabolism, cellular senescence, and aging. As a key precursor for NAD+, it influences a network of signaling pathways that are fundamental to maintaining cellular health and resilience. The age-related decline in NAD+ and the subsequent impairment of sirtuin and PARP function, coupled with the pro-inflammatory state driven by the SASP, create a vicious cycle that perpetuates the aging process. By replenishing the NAD+ pool, this compound and its derivatives offer a promising avenue for intervention. The data summarized in this guide underscore the significant progress made in this field and highlight the need for continued research to translate these findings into effective therapies for promoting healthy aging.

References

Nicotinamide's Modulation of Inflammatory Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of Nicotinamide in Inflammatory Diseases

Introduction

This compound (NAM), the amide form of vitamin B3, is a precursor to the essential coenzyme this compound adenine dinucleotide (NAD+). Beyond its fundamental role in cellular metabolism, a growing body of evidence has illuminated the potent anti-inflammatory properties of this compound. This has positioned it as a molecule of significant interest for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for a wide range of inflammatory conditions. This technical guide provides a comprehensive overview of the core mechanisms by which this compound regulates key inflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanisms of this compound's Anti-Inflammatory Action

This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily by influencing the activity of NAD+-dependent enzymes and modulating critical inflammatory signaling cascades. The two principal mechanisms are the inhibition of Poly (ADP-ribose) polymerases (PARPs) and the activation of Sirtuin 1 (SIRT1), which in turn impact downstream pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and cell death.[1][2] However, in the context of inflammation, overactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to cellular dysfunction and death.[1][2] this compound, as a structural mimic of the this compound moiety of NAD+, acts as a direct inhibitor of PARP-1 activity.[1][3] By inhibiting PARP-1, this compound helps to preserve intracellular NAD+ levels, thereby mitigating inflammation-induced energy crises. While some studies suggest that PARP-1 inhibition is a key mechanism for this compound's anti-inflammatory effects, other research indicates that its potent cytokine-inhibiting properties may occur independently of PARP-1 inhibition.[4]

SIRT1 Activation

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that regulates a wide array of cellular processes, including inflammation. SIRT1 can deacetylate and thereby inactivate key pro-inflammatory transcription factors, most notably the p65 subunit of NF-κB. By increasing the intracellular pool of NAD+, its essential cofactor, this compound indirectly enhances SIRT1 activity. This leads to the suppression of NF-κB-mediated transcription of pro-inflammatory genes.

Regulation of Key Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of NF-κB activation.[5] It can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of the active p65 subunit to the nucleus.[5] This inhibitory effect is, at least in part, mediated by the activation of SIRT1, which deacetylates p65.

NF_kappa_B_Pathway cluster_NFkB cluster_Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_p p-IκB IKK->NFkB_p P IkB IκB NFkB NF-κB (p65/p50) NFkB_Nuc NF-κB (p65/p50) (Active) NFkB->NFkB_Nuc Translocation NFkB_p->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_Nuc->Genes Nucleus Nucleus NAM This compound NAM->IKK Inhibits SIRT1 SIRT1 NAM->SIRT1 Activates SIRT1->NFkB_Nuc Deacetylates (Inhibits)

This compound's inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for transducing extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to significantly inhibit the phosphorylation and activation of ERK and JNK in response to inflammatory stimuli like P. acnes.[5] This inhibition contributes to the downregulation of pro-inflammatory cytokine production.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., P. acnes) Receptor Receptor Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK ERK->p_ERK P p_JNK p-JNK JNK->p_JNK P p_p38 p-p38 p38->p_p38 P Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK->Transcription_Factors p_p38->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation NAM This compound NAM->ERK Inhibits Phosphorylation NAM->JNK Inhibits Phosphorylation

This compound's modulation of MAPK signaling pathways.
JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a multitude of cytokines and growth factors involved in immunity and inflammation. While direct inhibition of JAKs or STATs by this compound is not extensively documented, there is a clear indirect regulatory role. Decreased intracellular NAD+ levels have been linked to the activation of STAT3 through increased acetylation and phosphorylation.[6][7][8][9] By serving as an NAD+ precursor, this compound can replete cellular NAD+ pools, leading to the inactivation of STAT3 and a subsequent reduction in the expression of STAT3-regulated pro-inflammatory genes.[6][7] Furthermore, this compound phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway which utilizes this compound, is itself a gene regulated by the JAK/STAT pathway, and its activity can influence STAT signaling, suggesting a complex feedback loop.[10][11][12]

JAK_STAT_Pathway cluster_Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p_JAK p-JAK JAK->p_JAK P STAT3 STAT3 p_STAT3 p-STAT3 p_JAK->STAT3 P STAT3_dimer p-STAT3 Dimer p_STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Genes Pro-inflammatory Gene Transcription STAT3_dimer->Genes NAM This compound NAD NAD+ NAM->NAD Precursor SIRT1 SIRT1 NAD->SIRT1 Activates SIRT1->p_STAT3 Deacetylates (Inhibits)

Indirect regulation of the JAK/STAT pathway by this compound.

Quantitative Data on this compound's Anti-Inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its impact on cytokine production and immune cell function.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

Cell TypeInflammatory StimulusThis compound ConcentrationCytokine% InhibitionReference
Human Whole BloodEndotoxin (1 ng/ml)2 mmol/lIL-1β, IL-6, IL-8, TNF-αDose-dependent inhibition observed[4]
Human Whole BloodEndotoxin (1 ng/ml)40 mmol/lIL-1β>95%[4]
Human Whole BloodEndotoxin (1 ng/ml)40 mmol/lIL-6>95%[4]
Human Whole BloodEndotoxin (1 ng/ml)40 mmol/lTNF-α>95%[4]
Human Whole BloodEndotoxin (1 ng/ml)40 mmol/lIL-885%[4]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelInflammatory ChallengeThis compound DosageOutcome MeasureResultReference
MiceLPS-induced septic shockNot specifiedSurvivalProtection from lethal injection
MiceLPS-induced septic shockNot specifiedSerum TNF-αInhibition of secretion
MiceLPS-induced septic shockNot specifiedSerum IL-10Increased production

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to investigate the anti-inflammatory properties of this compound.

In Vitro Cytokine Inhibition Assay in Human Whole Blood
  • Objective: To determine the dose-dependent effect of this compound on endotoxin-induced pro-inflammatory cytokine production in human whole blood.

  • Materials:

    • Heparinized whole blood from healthy volunteers.

    • Endotoxin (LPS) from E. coli.

    • This compound solution.

    • Culture tubes.

    • Incubator (37°C, 5% CO2).

    • Centrifuge.

    • ELISA kits for TNF-α, IL-1β, IL-6, and IL-8.

  • Protocol:

    • Dispense whole blood into culture tubes.

    • Add this compound to achieve final concentrations ranging from 2 mmol/l to 40 mmol/l. Include a vehicle control.

    • Add endotoxin to a final concentration of 1 ng/ml to all tubes except the negative control.

    • Incubate the tubes for 2 hours at 37°C in a 5% CO2 atmosphere.

    • Following incubation, centrifuge the tubes to separate plasma.

    • Collect the plasma and store at -70°C until analysis.

    • Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

  • Reference: Based on the methodology described in Ungerstedt et al., 2003.[4]

Western Blot Analysis of MAPK and NF-κB Pathway Activation
  • Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways in cultured cells.

  • Materials:

    • Cell line of interest (e.g., macrophages, keratinocytes).

    • Inflammatory stimulus (e.g., LPS, P. acnes).

    • This compound solution.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Wet transfer system and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-ERK, anti-p-JNK, anti-p-p38, anti-p-IκB, anti-p65).

    • HRP-conjugated secondary antibodies.

    • ECL chemiluminescence detection reagent.

    • Imaging system.

  • Protocol:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with the inflammatory agent for an appropriate duration (e.g., 15-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with/without this compound & Stimulus) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

Workflow for Western Blot analysis.
In Vivo Model of LPS-Induced Endotoxemia

  • Objective: To evaluate the protective effect of this compound against LPS-induced systemic inflammation in a murine model.

  • Animals: C57BL/6 mice.

  • Materials:

    • Lipopolysaccharide (LPS).

    • This compound solution for injection.

    • Sterile saline.

    • Syringes and needles.

    • Equipment for blood collection and tissue harvesting.

    • ELISA kits for murine cytokines.

  • Protocol:

    • Acclimatize mice to the experimental conditions.

    • Divide mice into experimental groups (e.g., Vehicle control, LPS only, LPS + this compound).

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before or after the LPS challenge.

    • Induce endotoxemia by injecting a lethal or sub-lethal dose of LPS.

    • Monitor the animals for signs of sickness and survival over a set period.

    • At a specific time point post-LPS injection, collect blood via cardiac puncture for serum cytokine analysis.

    • Harvest organs (e.g., lungs, liver) for histological analysis or homogenization to measure tissue cytokine levels.

    • Analyze serum and tissue homogenates for pro-inflammatory cytokine concentrations using ELISA.

  • Reference: Adapted from the principles described in Uguralp et al., 2007.

Conclusion

This compound has emerged as a promising immunomodulatory agent with the ability to potently regulate multiple key inflammatory pathways. Its mechanisms of action, centered around the inhibition of PARP-1 and the activation of SIRT1, lead to the downstream suppression of the NF-κB, MAPK, and JAK/STAT signaling cascades. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing the production of pro-inflammatory cytokines. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of this compound for a variety of inflammatory diseases. For researchers, scientists, and drug development professionals, this compound represents a compelling candidate for further investigation and potential clinical application in the management of inflammation.

References

Methodological & Application

Application Notes and Protocols for Optimal Nicotinamide Concentration in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinamide (NAM), the amide form of vitamin B3, is a critical precursor for the coenzyme this compound adenine dinucleotide (NAD+) and a key signaling molecule in various cellular processes.[1] It plays a pivotal role in cellular metabolism, DNA repair, and inflammation.[1][2] In the context of in vitro research, this compound is widely used as a supplement in cell culture media for applications ranging from stem cell differentiation to cancer therapy research.[3] Its effects, however, are highly concentration-dependent, exhibiting a bimodal nature that can be either protective or inhibitory. These notes provide a comprehensive guide to selecting the optimal this compound concentration for various in vitro applications, supported by summarized data and detailed experimental protocols.

Key Biological Roles of this compound

This compound's primary functions in a cellular context revolve around its relationship with NAD+ and its direct influence on key enzymes:

  • NAD+ Precursor: this compound is a primary precursor for NAD+ synthesis through the salvage pathway, which is crucial for maintaining cellular energy levels (ATP production), mitochondrial function, and redox reactions.[1][2][4] The rate-limiting enzyme in this pathway is this compound phosphoribosyltransferase (NAMPT).[4]

  • Enzyme Inhibition: At higher concentrations, this compound acts as a feedback inhibitor of NAD+-consuming enzymes. This includes:

    • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, stress responses, and aging. This compound is a well-established physiological inhibitor of sirtuins like SIRT1, SIRT2, and SIRT3.[5][6][7]

    • Poly(ADP-ribose) Polymerases (PARPs): Enzymes critical for DNA repair and genomic stability. This compound can inhibit PARP activity, which is a mechanism of interest in cancer research for sensitizing cells to DNA-damaging agents.[5][8]

This dual role—acting as an NAD+ precursor at lower concentrations and an enzyme inhibitor at higher concentrations—is the most critical factor to consider when designing in vitro experiments.

Quantitative Data Summary

The optimal concentration of this compound varies significantly depending on the cell type, experimental duration, and the specific biological question being addressed. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound on Cell Viability, Proliferation, and Apoptosis

Cell TypeConcentration RangeObserved EffectCitation(s)
Human Melanoma Cells (A375, SK-MEL-28)20 mM - 50 mMDose-dependent reduction in cell number; increased cell death and apoptosis.[9]
Hematopoietic Stem Cells (HSCs)5 mM - 10 mMInhibition of differentiation, maintenance of progenitor state.[10][11]
Hematopoietic Stem Cells (HSCs)10 mM - 15 mMIncreased apoptosis and decreased cell viability.[10]
Rat Pancreatic Islet Cells5 mM - 20 mMCytoprotective against streptozotocin and H₂O₂.[12]
Rat Pancreatic Islet Cells35 mMCytotoxic effect and increased oxidative stress.[12]
Bovine Oocytes0.1 mM (Low)Reduced oxidative stress, improved embryo development.[13]
Bovine Oocytes≥ 10 mM (High)Increased oxidative stress, reduced developmental competence.[13]
BRCA1 knockout Pancreatic Cancer Cells20 mM - 30 mMIncreased intracellular NAD+, but also reduced cell viability.[14]
HL-60 (Human Promyelocytic Leukemia)~0.08 mM (10 µg/ml)Highest inhibitory effect on glucose levels at 24h.[15]

Table 2: this compound Concentration for Modulation of Enzyme Activity

Enzyme TargetConcentration RangeObserved EffectCitation(s)
PARP-1 Starts at 0.5 mMInhibition of in vitro PARP activity.[5]
PARP-1 1 mMInhibitory activity similar to the known PARP inhibitor 3-aminobenzamide.[5]
PARP-1 ≥ 5 mMSuggested to inhibit DNA repair via PARP-1 inhibition.[2]
SIRT1 50 µM - 180 µMIC₅₀ for in vitro inhibition.[6]
SIRT2 0.01 mM - 20 mMDose-dependent inhibition with a computed EC₅₀ of 2 µM.[9]
SIRT3 36.7 µMIC₅₀ for in vitro inhibition.[7]
NAMPT 1 µM - 5 µMKm value for this compound substrate; concentrations used in activity assays.[4][16]

Table 3: this compound Concentration in Stem Cell and Organoid Culture

ApplicationConcentration RangePurposeCitation(s)
Organoid Culture (Lung, Colon, Liver)10 mMCommon working concentration in culture media cocktails.[17]
Hematopoietic Progenitor Cell Expansion5 mMPromotes effective expansion by balancing proliferation and differentiation.[10]
Mesenchymal Stem Cell DifferentiationNot specifiedUsed in combination with growth factors to promote differentiation to insulin-producing cells.
Embryonic & iPS Cell DifferentiationNot specifiedGeneral cell culture supplement for differentiation protocols.[3]

Visualizations

The following diagrams illustrate the key pathways and experimental logic discussed in these notes.

Nicotinamide_Signaling_Pathway NAM This compound (NAM) NAMPT NAMPT (Rate-limiting enzyme) NAM->NAMPT Substrate SIRT Sirtuins (e.g., SIRT1) NAM->SIRT Inhibition (High Conc.) PARP PARPs NAM->PARP Inhibition (High Conc.) NMN NMN NAD NAD+ NMN->NAD Converted to NAD->SIRT Co-substrate NAD->PARP Co-substrate Metabolism Metabolism & ATP Production NAD->Metabolism Coenzyme NAMPT->NMN Catalyzes DNARepair DNA Repair & Signaling SIRT->DNARepair Deacetylation PARP->DNARepair PARylation

Caption: this compound's role in the NAD+ salvage pathway and enzyme regulation.

Experimental_Workflow cluster_assays A 1. Cell Seeding (Select appropriate cell line) B 2. Treatment with this compound (Prepare stock, perform serial dilutions for dose-response) A->B C 3. Incubation (Define time points, e.g., 24, 48, 72 hours) B->C D 4. Endpoint Assays C->D E Cell Viability (MTT, Resazurin) D->E F Enzyme Activity (PARP, SIRT1) D->F G Gene/Protein Expression (qPCR, Western Blot) D->G H Metabolite Levels (NAD+ Assay) D->H I 5. Data Analysis (Calculate IC₅₀, EC₅₀, statistical significance) D->I

Caption: General experimental workflow for in vitro this compound studies.

Dose_Response_Logic NAM This compound Concentration Low Low Concentration (< 1 mM) NAM->Low High High Concentration (> 1 mM) NAM->High Low_Effect1 NAD+ Precursor Low->Low_Effect1 Low_Effect2 Cytoprotection Low->Low_Effect2 Low_Effect3 SIRT1 Activation (in-cell via NAD+) Low->Low_Effect3 High_Effect1 Sirtuin Inhibition High->High_Effect1 High_Effect2 PARP Inhibition High->High_Effect2 High_Effect3 Anti-proliferative / Cytotoxic Effects High->High_Effect3

Caption: Logical diagram of this compound's dose-dependent effects.

Experimental Protocols

The following protocols provide a starting point for incorporating this compound into in vitro experiments. It is critical to empirically determine the optimal concentration for each specific cell line and experimental condition.

Protocol 1: Preparation and Application of this compound in Cell Culture

This protocol describes the preparation of a sterile this compound stock solution and its application to cell cultures.

Materials:

  • This compound powder (Sigma-Aldrich, CAS 98-92-0, or equivalent)

  • Cell culture grade water or PBS, sterile

  • 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

  • Complete cell culture medium appropriate for the cell line

Procedure:

  • Prepare 1 M Stock Solution:

    • In a sterile biological safety cabinet, weigh 1.221 g of this compound powder.

    • Add the powder to a sterile 15 mL conical tube.

    • Add sterile, cell culture grade water to a final volume of 10 mL to create a 1 M stock solution.[18]

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization:

    • Draw the 1 M this compound solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new, sterile conical tube.[18]

  • Aliquoting and Storage:

    • Aliquot the sterile 1 M stock solution into smaller, working volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C for long-term storage (up to 12 months).[17] Avoid repeated freeze-thaw cycles. A working aliquot can be stored at 4°C for short-term use (2-4 weeks).

  • Application to Cell Culture:

    • Thaw a working aliquot of the 1 M stock solution.

    • Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to make a 10 mM working concentration in 10 mL of medium, add 100 µL of the 1 M stock solution.

    • For a dose-response experiment, perform serial dilutions to create a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM).

    • Always include a vehicle control (medium with an equivalent volume of the solvent, e.g., water or PBS) in your experimental setup.

Protocol 2: Cell Viability Assay (Resazurin-Based)

This protocol assesses the effect of this compound on cell viability and proliferation using a resazurin (e.g., alamarBlue™) assay.

Materials:

  • Cells seeded in a 96-well plate

  • Complete culture medium

  • This compound stock solution (Protocol 1)

  • Resazurin-based cell viability reagent

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well clear-bottom, black-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control medium to each well. This results in a 1x final concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Assessment:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent but no cells).

    • Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percent viability.

    • Plot the percent viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vitro PARP Inhibition Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on PARP-1 activity, often using commercially available kits.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Activated DNA (e.g., nicked DNA)

  • Biotinylated NAD+

  • This compound stock solution

  • Streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate

  • 96-well plate (e.g., histone-coated)

Procedure:

  • Plate Setup: Use a 96-well plate pre-coated with histones.

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA.

  • Inhibitor Addition: Add varying concentrations of this compound or a known PARP inhibitor (positive control) to the wells. Include a no-inhibitor control.

  • Enzyme Reaction:

    • Add the PARP-1 enzyme to each well.

    • Start the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the PARylation of histones.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add a streptavidin-HRP conjugate, which will bind to the biotinylated ADP-ribose chains on the histones. Incubate and wash.

    • Add a suitable HRP substrate (e.g., TMB) and measure the resulting absorbance or luminescence.

  • Data Analysis: The signal is proportional to PARP activity. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Protocol 4: In Vitro Sirtuin Deacetylase Activity Assay

This protocol outlines a method to measure this compound's inhibitory effect on sirtuin activity using a fluorogenic substrate.

Materials:

  • Recombinant human sirtuin (e.g., SIRT1 or SIRT3)

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or Ac-H3)

  • NAD+

  • This compound stock solution

  • Developer solution (contains a protease to cleave the deacetylated substrate, releasing the fluorophore)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the fluorogenic substrate, and NAD+.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a known sirtuin inhibitor (e.g., Suramin) as a positive control.

  • Enzyme Reaction:

    • Start the reaction by adding the sirtuin enzyme to all wells.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).[7]

  • Signal Development:

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at 37°C for 15-30 minutes to allow the cleavage of the deacetylated substrate.

  • Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the released fluorophore.

  • Data Analysis: The fluorescence signal is proportional to sirtuin activity. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[7]

References

Application Notes and Protocols for Nicotinamide Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of nicotinamide (NAM) to mouse models, a common practice in research areas such as aging, metabolic diseases, and neurodegeneration. This document outlines various administration routes, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

This compound, a form of vitamin B3, is a precursor to this compound adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][2] Supplementation with this compound is used to elevate NAD+ levels, which can decline with age and in certain disease states.[1] This has been shown to have protective effects in various mouse models of disease.[3][4][5] These protocols are intended to provide standardized methods for researchers utilizing this compound in their mouse studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different this compound administration routes based on published studies.

Table 1: Intraperitoneal (i.p.) Injection of this compound
ParameterValueMouse StrainNotesReference
Dosage Range 100 - 1000 mg/kgC3HDose-independent enhancement of radiation damage was observed in this range.[6][7]
100 - 500 mg/kgNot SpecifiedShowed biphasic elimination with dose-dependent changes in half-life.[8]
0.1 - 0.5 mg/g (100 - 500 mg/kg)CBAPeak plasma levels were observed within the first 15 minutes.[9]
100 mg/kgNot SpecifiedAdministered intravenously immediately after cardiopulmonary resuscitation, resulted in 100% survival at 4 hours.[10]
Peak Plasma Concentration (Cmax) 1,000 - 4,800 nmol/mlNot SpecifiedAchieved with doses of 100-500 mg/kg.[8]
Time to Peak (Tmax) Within 15 minutesCBAFor doses of 0.1 - 0.5 mg/g.[9]
Elimination Half-Life (t1/2) Initial: 0.8 - 2 h; Terminal: 3.4 - 5.6 hNot SpecifiedIncreased with doses from 100 to 500 mg/kg.[8]
Bioavailability Close to 100%Not SpecifiedCompared to intravenous administration.[8]
Table 2: Oral Administration of this compound and its Precursors
CompoundAdministration RouteDosage/ConcentrationMouse StrainKey FindingsReference
This compound Drinking Water0.3%, 0.6%, 1.2%C57BL/6Prophylactic supplementation prevented the progression of adenine-induced kidney disease.[11]
This compound Riboside (NR) Oral Gavage185 mg/kgNot SpecifiedTo achieve comparable levels to a human dose of 15 mg/kg.[12]
This compound Riboside (NR) Drinking Water12 mMAPP/PS1 AD miceUsed to study the effects on Alzheimer's disease models.[13]
This compound Riboside (NR) Drinking Water3.0 mg/mL (~500 mg/kg/day)C57BL/6J and C57BL/6NHad minimal impact on energy metabolism in models of mild obesity.[14][15]
This compound Mononucleotide (NMN) Oral Gavage400 mg/kgC57/B6JSuccessfully increased brain NAD+ levels after 45 minutes.[16][17]
This compound Mononucleotide (NMN) Intraperitoneal Injection60 mg/kgNot SpecifiedMitigated post-cardiac arrest brain injury.[18]

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Injection of this compound

This protocol describes the preparation and administration of a this compound solution via intraperitoneal injection.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-30 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number of mice.

    • Dissolve the this compound in sterile saline or PBS to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, injecting 0.25 mL).

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

    • It is recommended to warm the solution to room or body temperature before injection to avoid animal discomfort.[19]

  • Animal Restraint:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended.[19]

    • Turn the restrained animal so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to move cranially.[20]

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.[19][20] This location minimizes the risk of injuring the cecum, which is typically on the left side.[20]

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[19][21]

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.[20]

    • If aspiration is clear, inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol for Oral Gavage of this compound

This protocol details the administration of a this compound solution directly into the stomach.

Materials:

  • This compound solution (prepared as in 3.1.1)

  • Flexible feeding tube or stainless-steel gavage needle (18-20 gauge, 1.5 inches long with a ball tip for mice)

  • 1 mL syringe

Procedure:

  • Preparation:

    • Prepare the this compound solution as described above.

    • Draw the calculated volume into the syringe and attach the gavage needle.

  • Animal Restraint:

    • Securely restrain the mouse with one hand, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Administration:

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the tip of the needle before gently advancing it into the esophagus and then the stomach. Do not force the needle.

    • Administer the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the mouse for any signs of distress or improper administration (e.g., solution coming from the nose).

Protocol for this compound Administration in Drinking Water

This method is suitable for chronic administration.

Materials:

  • This compound

  • Water bottles

  • Graduated cylinder

Procedure:

  • Solution Preparation:

    • Calculate the amount of this compound needed to achieve the desired concentration in the drinking water (e.g., 0.3% w/v is 3 g of this compound per 1 L of water).

    • Dissolve the this compound in the drinking water. Ensure it is fully dissolved.

  • Administration:

    • Fill the water bottles with the this compound solution.

    • Provide the bottles to the mice ad libitum.

  • Monitoring and Maintenance:

    • Monitor water consumption regularly to estimate the daily dose received by the mice. Water intake can be affected by the taste of the this compound.

    • Prepare fresh this compound solution and change the bottles at least twice a week to ensure stability and hygiene.

Signaling Pathway and Experimental Workflow

This compound Adenine Dinucleotide (NAD+) Biosynthesis and Sirtuin Activation

This compound is a key component of the NAD+ salvage pathway.[22] It is converted to this compound mononucleotide (NMN) by the enzyme this compound phosphoribosyltransferase (NAMPT).[1] NMN is then converted to NAD+.[23] NAD+ is a crucial substrate for sirtuins (SIRT1-7), a class of NAD+-dependent deacylases.[22][23] By deacetylating various protein substrates, sirtuins regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation, thereby influencing healthspan and longevity.[22][24]

NAD_Sirtuin_Pathway NAM This compound (NAM) NAMPT NAMPT NAM->NAMPT Sirtuins Sirtuins (SIRT1-7) NAM->Sirtuins Inhibits at high concentrations NMN This compound Mononucleotide (NMN) NAMPT->NMN Converts NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Converts NAD->Sirtuins Activates Sirtuins->NAM Produces Cellular_Processes Cellular Processes (Metabolism, DNA Repair, etc.) Sirtuins->Cellular_Processes Regulates NAM_inhibit Inhibition

This compound to NAD+ and Sirtuin Activation Pathway.
General Experimental Workflow for a this compound Study in Mice

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow start Study Design (Hypothesis, Mouse Model, Group Allocation) acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (Weight, Blood Glucose, etc.) acclimatization->baseline treatment This compound Administration (i.p., Oral Gavage, or Drinking Water) baseline->treatment control Vehicle Control Administration baseline->control monitoring In-life Monitoring (Health, Weight, Food/Water Intake) treatment->monitoring control->monitoring endpoint Endpoint Data Collection (Behavioral Tests, Imaging) monitoring->endpoint euthanasia Euthanasia & Tissue Collection (Blood, Liver, Brain, etc.) endpoint->euthanasia analysis Sample Analysis (NAD+ levels, Gene Expression, Histology) euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

A typical experimental workflow for a this compound study.

References

Application Notes and Protocols for the Use of Nicotinamimide in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme this compound adenine dinucleotide (NAD+). The NAD+ salvage pathway, which recycles this compound to synthesize NAD+, is critical for maintaining cellular energy homeostasis, DNA repair, and various signaling pathways. Key enzymes within this pathway, such as this compound Phosphoribosyltransferase (NAMPT) and nicotinamidases, have emerged as significant targets in drug discovery, particularly in the fields of oncology, metabolic disorders, and neurodegenerative diseases. High-throughput screening (HTS) assays are indispensable tools for identifying novel modulators of these enzymes and pathways.

These application notes provide detailed protocols for HTS assays designed to investigate the effects of test compounds on enzymes involved in this compound metabolism. The protocols are tailored for a high-throughput format, enabling the rapid and efficient screening of large compound libraries.

Signaling Pathways Involving this compound

This compound and its metabolic product NAD+ are integral to multiple signaling pathways. Understanding these pathways is crucial for interpreting the results of HTS assays and for elucidating the mechanism of action of identified hit compounds.

NAD+ Salvage Pathway

The primary route for NAD+ biosynthesis in mammals is the salvage pathway, which recycles this compound. This pathway is initiated by the enzyme NAMPT, which converts this compound to this compound mononucleotide (NMN). NMN is then converted to NAD+ by this compound mononucleotide adenylyltransferase (NMNAT).[1]

NAD_Salvage_Pathway This compound This compound NMN NMN This compound->NMN NAMPT NAD NAD+ NMN->NAD NMNAT

Caption: The NAD+ Salvage Pathway.

SIRT1 Signaling Pathway

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular processes like aging, inflammation, and metabolism.[1] SIRT1, a well-studied sirtuin, is activated by increased NAD+ levels. This compound itself can act as an inhibitor of SIRT1.[2] Downstream targets of SIRT1 include transcription factors such as p53 and NF-κB.

SIRT1_Pathway cluster_nad NAD+ Metabolism This compound This compound NAD NAD+ This compound->NAD NAMPT, NMNAT SIRT1 SIRT1 This compound->SIRT1 Inhibits NAD->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates Cellular_Processes Apoptosis, Inflammation p53->Cellular_Processes NFkB->Cellular_Processes

Caption: this compound and the SIRT1 Signaling Pathway.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism.[3] this compound has been shown to influence the mTOR signaling pathway, although the precise mechanisms are still under investigation. It is suggested that this compound can modulate mTOR activity, thereby affecting downstream processes like autophagy.[4]

mTOR_Pathway This compound This compound mTOR mTORC1 This compound->mTOR Modulates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: this compound's Influence on the mTOR Pathway.

High-Throughput Screening Protocols

The following are detailed protocols for HTS assays targeting key enzymes in this compound metabolism. These assays are designed for 384-well plate formats and are amenable to automation.

Experimental Workflow for HTS

A typical HTS workflow involves several stages, from assay development to hit confirmation.

HTS_Workflow Assay_Dev Assay Development & Optimization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Dose-Response Primary_HTS->Hit_Confirmation Secondary_Assays Secondary Assays (Mechanism of Action) Hit_Confirmation->Secondary_Assays

Caption: General High-Throughput Screening Workflow.

Protocol 1: NAMPT Activity Assay (Fluorometric)

This assay measures the activity of NAMPT by detecting the formation of its product, NMN, which is converted to a fluorescent derivative.[5]

Materials:

  • Recombinant human NAMPT enzyme

  • This compound

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • Developing Solution: Acetophenone and alkali solution

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a master mix containing assay buffer, NAMPT enzyme, PRPP, and ATP.

  • Dispense 10 µL of the master mix into each well of the 384-well plate.

  • Add 100 nL of test compound dissolved in DMSO to the appropriate wells. For control wells, add DMSO only.

  • Add 10 µL of this compound solution to initiate the reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 5 µL of the developing solution.

  • Incubate at 60°C for 20 minutes to allow for the development of the fluorescent product.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 450 nm).

Protocol 2: Nicotinamidase Activity Assay (Colorimetric)

This assay measures the activity of nicotinamidase by detecting the production of nicotinic acid, which forms a colored complex with certain reagents.[6]

Materials:

  • Recombinant nicotinamidase enzyme

  • This compound

  • Assay Buffer: 100 mM phosphate buffer (pH 7.3)

  • Detection Reagent: Ammonium ferrous sulfate or sodium nitroprusside

  • 384-well clear, flat-bottom plates

  • Absorbance plate reader

Procedure:

  • Prepare a solution of nicotinamidase in assay buffer.

  • Dispense 20 µL of the enzyme solution into each well of the 384-well plate.

  • Add 100 nL of test compound dissolved in DMSO to the appropriate wells. For control wells, add DMSO only.

  • Add 20 µL of this compound solution to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 10 µL of the detection reagent to each well.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 480 nm for the ammonium ferrous sulfate method).

Data Presentation

Quantitative data from HTS assays should be carefully analyzed and presented to allow for easy comparison of compound activity and assay performance.

Table 1: Summary of HTS Assay Parameters
ParameterNAMPT Assay (Fluorometric)Nicotinamidase Assay (Colorimetric)
Target This compound PhosphoribosyltransferaseNicotinamidase
Assay Principle FluorescenceColorimetric
Substrate This compound, PRPP, ATPThis compound
Detection Fluorescent NMN derivativeColored complex of nicotinic acid
Wavelength (nm) Ex: 380, Em: 450480
Z'-factor Typically > 0.7Typically > 0.6
Signal-to-Background > 5> 3

Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]

Table 2: Example IC₅₀ Values for Known Inhibitors
CompoundTargetIC₅₀ (nM)Assay Type
FK866 NAMPT0.3 - 1Biochemical/Cell-based[1]
GNE-617 NAMPT3.2Biochemical
Nicotinaldehyde Nicotinamidase~200Biochemical
3-Aminopyridine Nicotinamidase~5000Biochemical

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Conclusion

The HTS assays and protocols detailed in these application notes provide a robust framework for the discovery and characterization of novel modulators of this compound metabolism. By targeting key enzymes such as NAMPT and nicotinamidase, researchers can identify promising lead compounds for the development of new therapeutics for a range of diseases. The provided signaling pathway diagrams and data presentation formats are intended to facilitate a deeper understanding of the biological context and to ensure the clear and concise reporting of experimental findings. Careful assay validation, including the determination of the Z'-factor, is crucial for the successful implementation of any HTS campaign.

References

Dissolving Nicotinamide: A Comparative Guide to Using DMSO vs. Water for Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, the amide form of vitamin B3, is a widely researched molecule due to its crucial role as a precursor to the coenzyme this compound adenine dinucleotide (NAD+). NAD+ is essential for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, this compound is frequently utilized in a diverse range of in vitro and in vivo experiments. A critical first step in these experimental workflows is the dissolution of this compound, with the choice of solvent being a key consideration that can impact experimental outcomes. The two most common solvents for this compound are dimethyl sulfoxide (DMSO) and water. This document provides detailed application notes and protocols comparing the use of DMSO and water for dissolving this compound, to assist researchers in making an informed decision for their specific experimental needs.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is soluble in both water and organic solvents like DMSO.[1] The choice of solvent can be guided by the desired stock concentration and the experimental context.

Table 1: Solubility of this compound in Water and DMSO at Various Temperatures

Temperature (°C)Temperature (K)Solubility in Water (molar fraction)Solubility in DMSO (molar fraction)
25298.150.1790.284
30303.150.2010.315
35308.150.2250.348
40313.150.2510.385
(Data compiled from Cysewski et al., 2021)[2]

As the data indicates, this compound exhibits higher solubility in DMSO compared to water across the tested temperature range. This allows for the preparation of more concentrated stock solutions in DMSO. For example, the solubility of this compound in DMSO is approximately 15 mg/mL, whereas in PBS (pH 7.2), it is around 10 mg/mL.[1]

Stability of this compound Solutions

The stability of this compound in solution is a critical factor for the reproducibility of experiments, especially for long-term studies.

  • Aqueous Solutions: There is conflicting information regarding the stability of this compound in aqueous solutions. Some sources suggest that aqueous solutions of this compound should be prepared fresh and not stored for more than one day, indicating potential for degradation.[1] However, other reports classify this compound as one of the most stable water-soluble vitamins, resistant to heat, light, acid, alkali, and oxidation.[3] This discrepancy may be due to the specific buffer composition, pH, and storage conditions. For instance, studies on the related this compound cofactors NAD+ and NADH have shown that their stability in aqueous buffers is significantly influenced by the type of buffer, pH, and temperature, with Tris buffer at a slightly alkaline pH and lower temperatures providing greater stability.[4][5][6][7]

  • DMSO Solutions: DMSO is a non-protic solvent and can be a better choice for long-term storage of many organic compounds. A product data sheet for this compound indicates that once in a DMSO solution, it should be stored at -20°C and used within 3 months to prevent loss of potency.[8]

Recommendation: For short-term experiments, freshly prepared aqueous solutions of this compound are suitable. For long-term studies or to ensure maximum potency, preparing a concentrated stock solution in DMSO, aliquoting it, and storing it at -20°C is the recommended practice. Avoid repeated freeze-thaw cycles.

Considerations for In Vitro Experiments (Cell Culture)

The choice of solvent can have direct effects on cultured cells.

  • Water/Saline: Water or phosphate-buffered saline (PBS) are the most biocompatible solvents and are ideal for cell culture experiments as they do not introduce confounding variables. When the desired final concentration of this compound is achievable in an aqueous solution without significantly altering the osmolarity of the culture medium, this is the preferred method.

  • DMSO: DMSO is a powerful solvent but can exert biological effects on cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1% (v/v), to avoid cytotoxicity and other off-target effects.[9] However, some cell lines may tolerate slightly higher concentrations, but this should be determined empirically. It is imperative to include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[9]

Protocol 1: Preparation of this compound Stock Solutions for Cell Culture

A. Aqueous Stock Solution (e.g., 1 M in cell culture grade water)

  • Weigh 12.21 g of this compound powder.

  • Add to 80 mL of cell culture grade water.

  • Mix thoroughly until completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.

  • Bring the final volume to 100 mL with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Use immediately or aliquot and store at 4°C for short-term use (prepare fresh for optimal results).

B. DMSO Stock Solution (e.g., 1 M in sterile DMSO)

  • Weigh 1.221 g of this compound powder in a sterile conical tube.

  • Add sterile DMSO to a final volume of 10 mL.

  • Vortex or mix thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, sterile, light-protected tubes.

  • Store the aliquots at -20°C for up to 3 months.[8]

Experimental Workflow for Cell-Based Assays

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Treatment cluster_analysis Analysis prep_water Prepare Aqueous This compound Solution treat_water Treat cells with Aqueous this compound prep_water->treat_water prep_dmso Prepare DMSO Stock Solution treat_dmso Treat cells with This compound from DMSO stock prep_dmso->treat_dmso control_dmso Treat cells with Vehicle Control (DMSO) prep_dmso->control_dmso analysis Perform desired assay (e.g., viability, gene expression) treat_water->analysis treat_dmso->analysis control_dmso->analysis control_untreated Untreated Control control_untreated->analysis

Caption: General workflow for in vitro experiments using this compound.

Considerations for In Vivo Experiments (Animal Studies)

The choice of vehicle for administering this compound in animal models is critical for bioavailability and to avoid adverse effects.

  • Water/Saline: For oral administration (gavage or in drinking water), dissolving this compound in water or saline is the preferred method due to its safety and physiological compatibility.[10] For parenteral routes (e.g., intraperitoneal injection), sterile saline is the standard vehicle.[10]

  • DMSO: While DMSO can be used as a vehicle in animal studies to increase the solubility of compounds, its use should be approached with caution. High concentrations of DMSO can cause local irritation and systemic toxicity. If DMSO is necessary, the concentration should be kept to a minimum, and the vehicle control group must receive the same concentration of DMSO.[11] Studies have shown that for central injections, 75% DMSO can be a suitable vehicle for some substances without altering physiological responses compared to an artificial cerebrospinal fluid vehicle.[11] However, for systemic administration, much lower concentrations are generally recommended.

Protocol 2: Preparation of this compound for Oral Gavage in Mice

A. Aqueous Formulation (e.g., 50 mg/mL in sterile water)

  • Weigh 500 mg of this compound powder.

  • Add to a sterile container with 8 mL of sterile water.

  • Mix thoroughly until fully dissolved.

  • Adjust the final volume to 10 mL with sterile water.

  • Administer the desired dose based on the animal's body weight.

B. DMSO/Saline Formulation (use only if high concentration is required)

  • Prepare a high-concentration stock of this compound in DMSO (e.g., 500 mg/mL).

  • For a final dosing solution, dilute the DMSO stock in sterile saline to the desired concentration. Ensure the final DMSO concentration in the administered volume is as low as possible (ideally below 10%).

  • Prepare a vehicle control with the same final concentration of DMSO in saline.

  • Administer the this compound solution and the vehicle control to the respective groups of animals.

This compound Signaling Pathways

Understanding the mechanism of action of this compound is essential for interpreting experimental results. This compound is a key precursor for NAD+ synthesis via the salvage pathway. NAD+ is a critical co-substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes.

signaling_pathway cluster_downstream Downstream Effects This compound This compound NAMPT NAMPT This compound->NAMPT NMN NMN NAMPT->NMN + PRPP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD + ATP Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Processes (Metabolism, DNA Repair, Gene Expression) Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: this compound salvage pathway for NAD+ synthesis.

Potential Interactions and Confounding Factors

  • This compound and DMSO: NMR spectroscopy studies on the related molecule NADH in water/DMSO mixtures have shown that the solvent environment influences its conformational states.[12][13] This suggests that DMSO could potentially alter the conformation of this compound and its interaction with cellular components compared to an aqueous environment.

  • DMSO and NAD+/NADH Assays: DMSO can affect the activity of enzymes.[14] When performing assays that measure NAD+ or NADH levels, it is important to consider that DMSO in the sample could potentially interfere with the enzymes used in the assay, leading to inaccurate readings.[15] It is crucial to validate the assay with the appropriate DMSO vehicle controls.

Summary and Recommendations

Table 2: Comparison of Water and DMSO as Solvents for this compound

FeatureWater/Aqueous BuffersDMSO
Solubility Good, but lower than DMSOExcellent, allows for high concentration stocks
Biocompatibility Excellent, no cellular toxicityPotential for cytotoxicity and off-target effects
Stability Conflicting reports; best to prepare freshGood for long-term storage at -20°C (up to 3 months)[8]
In Vitro Use Preferred when possibleUse at final concentration <0.1%; vehicle control is essential
In Vivo Use Preferred for oral and parenteral routesUse with caution at minimal concentrations; vehicle control is essential
Potential for Interaction LowMay alter molecular conformation and interfere with assays

The choice between water and DMSO as a solvent for this compound depends on the specific requirements of the experiment. For most cell culture and animal studies, aqueous-based solvents (water, saline, PBS) are the preferred choice due to their biocompatibility. However, when a high concentration stock solution is necessary for reasons of solubility or for long-term storage, DMSO is a suitable alternative, provided that the final concentration in the experimental system is kept to a minimum and appropriate vehicle controls are included. Researchers should carefully consider the factors outlined in these application notes to ensure the validity and reproducibility of their experimental findings.

References

Application Notes and Protocols for Long-Term Nicotinamide Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (NAM), the amide form of vitamin B3, is a precursor to the essential coenzyme this compound adenine dinucleotide (NAD+).[1][2] Beyond its fundamental role in cellular metabolism, NAM is a key signaling molecule that modulates the activity of various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][3][4][5] Long-term treatment of cell lines with this compound has been shown to elicit a range of effects, from delaying senescence and influencing cell differentiation to impacting cell survival and metabolism.[2][6][7] These application notes provide a comprehensive overview of long-term this compound treatment protocols, summarizing key quantitative data and detailing methodologies for assessing its cellular effects.

Data Presentation: Efficacy of Long-Term this compound Treatment

The following tables summarize the effective concentrations, treatment durations, and observed effects of this compound across various cell lines and experimental contexts.

Table 1: Anti-Senescence and Cytoprotective Effects of this compound

Cell LineThis compound ConcentrationTreatment DurationKey EffectsReference(s)
Primary Human Fibroblasts5 mM - 10 mMLong-term cultivationExtended replicative lifespan, suppressed reactive oxygen species (ROS) production, attenuated senescence phenotypes.[6][8]
MCF-7 (Breast Cancer)Not SpecifiedNot SpecifiedDecreased ROS levels and attenuated senescence phenotypes.[8]
Normal Dermal Human Fibroblasts (DHF)Not SpecifiedPre-treatment before H2O2 exposureProtected against H2O2-induced senescence and inhibited ROS generation.[9]
Human Aortic Endothelial Cells (HAECs) & Human Epidermal Keratinocytes (HEKas)Not SpecifiedNot SpecifiedA liposomal formulation of NAD+ (LF-NAD+), with NAM as a metabolite, reduced the number of senescent cells.[10]

Table 2: Effects of this compound on Stem and Pluripotent Cells

Cell LineThis compound ConcentrationTreatment DurationKey EffectsReference(s)
Human Pluripotent Stem Cells (hPSCs)5 mM - 10 mM24 hours - ongoingPromoted cell survival after individualization, influenced differentiation pathways.[7]
Hematopoietic Stem and Progenitor Cells (HSPCs)5 mM - 10 mM10 - 12 days5 mM promoted short-term HSC expansion, while 10 mM favored long-term HSC expansion.[11]
Mesenchymal Stem CellsNot SpecifiedNot SpecifiedPromotes differentiation to insulin-producing cells in combination with other factors.[3]
Embryonic Stem (ES) and Induced Pluripotent Stem (iPS) Cells10 mM (common working concentration)Varies with differentiation protocolUsed as a supplement to promote differentiation, particularly towards pancreatic lineages.[2][12]

Table 3: Effects of this compound on Cancer Cell Lines

Cell LineThis compound ConcentrationTreatment DurationKey EffectsReference(s)
A375 and SK-MEL-28 (Melanoma)1 mM - 50 mM24 - 48 hoursReduced cell number in a dose-dependent manner, induced G1 phase accumulation, and increased apoptosis.[13]
Human Breast Cancer Cells0.5 mM - 1 mMNot SpecifiedInhibited PARP activity.[5]

Signaling Pathways and Experimental Workflows

The effects of long-term this compound treatment are mediated through several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying the effects of this compound.

Nicotinamide_Signaling_Pathways Key Signaling Pathways Modulated by this compound NAM This compound (NAM) NAD NAD+ NAM->NAD Precursor SIRT1 SIRT1 NAM->SIRT1 Inhibits (at high concentrations) PARP PARP NAM->PARP Inhibits ROCK ROCK NAM->ROCK Inhibits CK1 Casein Kinase 1 (CK1) NAM->CK1 Inhibits NAD->SIRT1 Activates Metabolism Cellular Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism Coenzyme Senescence Cellular Senescence SIRT1->Senescence Regulates Apoptosis Apoptosis PARP->Apoptosis Influences DNARepair DNA Repair PARP->DNARepair Mediates Survival Cell Survival ROCK->Survival Regulates Differentiation Stem Cell Differentiation CK1->Differentiation Regulates Experimental_Workflow General Experimental Workflow for Long-Term this compound Treatment start Start: Cell Line Selection culture Cell Culture and Seeding start->culture treatment Long-Term this compound Treatment (Varying Concentrations and Durations) culture->treatment viability Cell Viability/Proliferation Assays (MTT, PrestoBlue) treatment->viability senescence Senescence Assays (SA-β-gal Staining) treatment->senescence western Protein Expression Analysis (Western Blot for Pathway Proteins) treatment->western nad Metabolic Assays (Intracellular NAD+ Measurement) treatment->nad analysis Data Analysis and Interpretation viability->analysis senescence->analysis western->analysis nad->analysis end End: Conclusion analysis->end

References

Application Notes and Protocols: Intraperitoneal Injection of Nicotinamide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, the amide form of vitamin B3, is a precursor of the essential coenzyme this compound adenine dinucleotide (NAD+). It plays a crucial role in cellular metabolism, energy production, and DNA repair. Due to its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic properties, this compound is widely used in preclinical research involving rat models. Intraperitoneal (IP) injection is a common route for administering this compound in these studies to ensure rapid and systemic delivery.

These application notes provide a comprehensive overview of the dosages, protocols, and key considerations for the intraperitoneal administration of this compound to rats, based on a review of published literature.

Data Presentation: Summary of Intraperitoneal this compound Dosages in Rats

The following tables summarize the quantitative data from various studies on the intraperitoneal injection of this compound in rats, categorized by the research application.

Table 1: Neuroprotection and Traumatic Brain Injury (TBI)

Dosage (mg/kg)FrequencyDurationRat ModelKey FindingsReference
50, 500Two doses (15 min and 24h post-injury)24 hoursFluid Percussion InjuryBoth doses improved sensorimotor recovery; 500 mg/kg improved working memory and reduced tissue loss.[1][2][1][2]
100, 300, 500Daily8 days3-Nitropropionic Acid Induced Huntington's DiseaseDose-dependent improvement in motor function and reduction in oxidative stress markers.[3][3]
250, 500Two doses (5 min and 6h post-hypoxia)6 hoursNeonatal Hypoxic-Ischemic Brain Injury500 mg/kg reduced brain weight loss and improved rotarod performance.[4][5][4][5]

Table 2: Diabetes and Metabolic Studies

Dosage (mg/kg)FrequencyDurationRat ModelKey FindingsReference
250, 350, 500Single dose14 daysStreptozotocin-induced Diabetes500 mg/kg provided optimal protection of pancreatic beta-cells.[6][6]
230Single dose (with Streptozotocin)-Streptozotocin-Nicotinamide Induced Type 2 DiabetesA commonly used dose to induce a non-obese type 2 diabetes model.[7][7]
120Single dose (with Streptozotocin)-Streptozotocin-Nicotinamide Induced Type 2 DiabetesAn alternative dose for inducing type 2 diabetes.[8][8]
100Single dose (15 min before Streptozotocin)5 weeksStreptozotocin-induced DiabetesAttenuated diabetes complications and increased survival rate.[9][9]
500Daily-BB Rats (Autoimmune Diabetes)Failed to prevent or bring remission in this specific model.[10][10]
60, 200, 600Daily2 or 5 weeksHealthy rats on a choline-deficient dietDose-dependent decrease in weight gain and liver/kidney hypertrophy.[11][11]

Table 3: Anti-inflammatory and Other Applications

Dosage (mg/kg)FrequencyDurationRat ModelKey FindingsReference
500, 1000Two doses (-1 and 3h post-carrageenan)4 hoursCarrageenan-induced Paw EdemaInhibited mechanical allodynia and paw edema.[12][12]
200Daily (co-treatment)10 daysCyclophosphamide-induced HepatotoxicityReduced oxidative stress, histological changes, and apoptosis in the liver.[13][13]
100Single dose-Healthy Male RatsInduced hepatic microsomal mixed function oxidase system.[14][14]
400--Monosodium Iodoacetate-induced OsteoarthritisImproved joint diameter, reflecting reduced inflammation.[15][15]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

Materials:

  • This compound powder (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline solution (Sodium Chloride Injection, USP)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Laminar flow hood

  • pH meter and adjustment solutions (e.g., sterile HCl and NaOH) if necessary

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Calculation: Calculate the required amount of this compound and sterile saline based on the desired final concentration and volume. For example, to prepare a 10 ml solution of 50 mg/ml this compound, weigh out 500 mg of this compound powder.

  • Dissolution: Add the weighed this compound powder to a sterile vial. Aseptically add the calculated volume of sterile 0.9% saline.

  • Mixing: Gently swirl or vortex the vial until the this compound is completely dissolved.

  • pH Measurement and Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a physiological range (approximately 7.0-7.4) using sterile, dilute HCl or NaOH to minimize irritation at the injection site.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination.

  • Labeling and Storage: Label the vial with the name of the solution, concentration, date of preparation, and store at an appropriate temperature as recommended for the specific this compound product (typically at 4°C for short-term storage).

Protocol 2: Intraperitoneal Injection Procedure in Rats

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL or 3 mL)

  • Appropriately sized sterile needles (e.g., 23-25 gauge for rats)[16]

  • Personal protective equipment (gloves, lab coat)

  • Animal restraint device (if necessary)

  • Sharps container

Procedure:

  • Animal Restraint: Properly restrain the rat. This can be done by one person by gently grasping the rat around the shoulders and allowing its body to rest along the forearm. For a two-person technique, one person restrains the animal while the other performs the injection. The animal should be positioned so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift cranially.[17]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[16] This location helps to avoid puncturing the cecum, bladder, and other vital organs.

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[16]

  • Aspiration: Gently pull back on the plunger of the syringe to ensure that the needle has not entered a blood vessel or an organ. If blood, urine, or intestinal contents appear in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Injection: If there is no aspirate, slowly and steadily depress the plunger to administer the this compound solution. The maximum recommended injection volume for rats is typically less than 10 ml/kg.[16]

  • Needle Withdrawal: Once the injection is complete, withdraw the needle smoothly.

  • Post-Injection Monitoring: Return the rat to its cage and monitor it for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

  • Disposal: Dispose of the used syringe and needle immediately into a designated sharps container without recapping.

Visualizations

Signaling Pathway

Nicotinamide_Signaling_Pathway cluster_stress Cellular Stress (e.g., Ischemia, DNA Damage) cluster_this compound This compound Intervention cluster_pathways Intracellular Mechanisms cluster_outcomes Cellular Outcomes Stress Oxidative Stress DNA Damage PARP PARP-1 Activation Stress->PARP activates Apoptosis Apoptosis Stress->Apoptosis induces NAM This compound (NAM) NAM->PARP inhibits NAD NAD+ Depletion NAM->NAD replenishes PARP->NAD consumes Inflammation Pro-inflammatory Cytokine Release PARP->Inflammation promotes ATP ATP Depletion NAD->ATP leads to NAD->ATP restores SIRT1 SIRT1 Activity NAD->SIRT1 activates CellDeath Cell Death ATP->CellDeath CellSurvival Cell Survival Neuroprotection ATP->CellSurvival SIRT1->Apoptosis inhibits SIRT1->CellSurvival Apoptosis->CellDeath Inflammation->CellDeath

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Acclimatization of Rats protocol_approval Animal Care Protocol Approval start->protocol_approval animal_model Induction of Experimental Model (e.g., TBI, Diabetes) protocol_approval->animal_model grouping Randomization into Treatment Groups (Vehicle, this compound Doses) animal_model->grouping injection Intraperitoneal Injection of This compound or Vehicle grouping->injection monitoring Behavioral and Physiological Monitoring injection->monitoring data_collection Data and Sample Collection (Blood, Tissue) monitoring->data_collection analysis Biochemical and Histological Analysis data_collection->analysis results Data Analysis and Interpretation analysis->results

Caption: General experimental workflow for in vivo rat studies.

Dosage-Effect Relationship

Dosage_Effect_Relationship dosages Dosage Tiers Low Dose (50-100 mg/kg) Medium Dose (200-350 mg/kg) High Dose (500-1000 mg/kg) low_effect Subtle to Moderate Therapeutic Effects dosages:low->low_effect medium_effect Significant Therapeutic Effects in some models dosages:medium->medium_effect high_effect Robust Therapeutic Effects in multiple models dosages:high->high_effect toxicity Potential for Adverse Effects (e.g., liver/kidney hypertrophy) dosages:high->toxicity

Caption: Conceptual relationship between this compound dosage and effect.

References

Application Note: Utilizing Nicotinamide to Promote and Direct Differentiation in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoids, three-dimensional structures derived from stem cells that mimic the architecture and function of native organs, have become indispensable tools in developmental biology, disease modeling, and drug discovery. The successful generation and differentiation of organoids rely on a precisely controlled culture environment that recapitulates in vivo developmental cues. Nicotinamide (NAM), the amide form of vitamin B3 and a precursor to the essential cofactor this compound adenine dinucleotide (NAD+), is a key media supplement that significantly enhances the differentiation of various organoid types.[1][2]

This application note provides a comprehensive guide to the use of this compound in organoid culture to promote differentiation. It details the underlying molecular mechanisms, presents quantitative data on its efficacy, and offers step-by-step protocols for its application in retinal, pancreatic, and intestinal organoid systems.

Mechanisms of this compound Action in Differentiation

This compound's influence on cell fate is multifaceted, extending beyond its role as an NAD+ precursor. It acts as an inhibitor of several key enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and various protein kinases.[3][4] This inhibitory activity allows NAM to modulate critical signaling pathways that govern stem cell differentiation.

General Mechanisms of this compound Action cluster_targets Cellular Targets cluster_outcomes Downstream Effects NAM This compound (NAM) NAD NAD+ Synthesis NAM->NAD PARP PARP Inhibition NAM->PARP SIRT SIRT Inhibition NAM->SIRT Kinase Kinase Inhibition (ROCK, CK1, p38) NAM->Kinase Survival Enhanced Cell Survival PARP->Survival Differentiation Directed Differentiation PARP->Differentiation SIRT->Differentiation Prolif Reduced Proliferation SIRT->Prolif Kinase->Survival Kinase->Differentiation

Caption: Overview of this compound's multifaceted roles in cell culture.

Ectodermal Lineage: Retinal Organoids

In the context of retinal organoid (RO) formation from human pluripotent stem cells (hPSCs), early treatment with this compound promotes neural commitment at the expense of non-neural ectodermal fates.[1][5] This effect is particularly beneficial for hPSC lines that otherwise exhibit poor differentiation efficiency.[1][6] The primary mechanism is the inhibition of the Bone Morphogenesis Protein (BMP) signaling pathway, a known anti-neuralizing signal.[1][6] By suppressing BMP signaling, NAM facilitates the generation of eye field progenitors, leading to a significantly improved yield of retinal organoids.[1][5]

NAM in Retinal Differentiation NAM This compound BMP BMP Signaling NAM->BMP inhibits pSMAD pSMAD1/5/9 BMP->pSMAD Neural Neural Commitment BMP->Neural inhibits NonNeural Non-Neural Ectoderm Fate pSMAD->NonNeural promotes RO Retinal Organoid Yield Neural->RO increases

Caption: this compound inhibits BMP signaling to promote neural fate.

Endodermal Lineage: Pancreatic Organoids

This compound is a critical factor for inducing pancreatic progenitors from hPSCs.[7][8] Its addition during the pancreatic endoderm stage significantly enhances the expression of key progenitor markers, including PDX1 and NKX6.1.[7][8] In this context, the pro-differentiation effect of NAM is attributed to its function as a kinase inhibitor.[3][8] Specifically, it promotes pancreatic fate through the dual inhibition of Casein Kinase 1 (CK1) and Rho-associated protein kinase (ROCK).[8]

NAM in Pancreatic Differentiation NAM This compound CK1 Casein Kinase 1 (CK1) NAM->CK1 inhibits ROCK ROCK Kinase NAM->ROCK inhibits PancreaticFate Pancreatic Progenitor Fate CK1->PancreaticFate repress ROCK->PancreaticFate repress Markers PDX1 & NKX6.1 Expression PancreaticFate->Markers leads to

Caption: NAM inhibits CK1 and ROCK to induce pancreatic progenitors.

Mesodermal Lineage: Cardiomyocytes

This compound also plays a role in directing the differentiation of mesoderm progenitors. Studies have shown that NAM promotes a cardiomyocyte fate while suppressing other cell types.[4][9] This effect is mediated through the inhibition of p38 MAP kinase.[4][9] Additionally, by inhibiting ROCK, this compound enhances the survival of cardiomyocytes after dissociation.[4][9]

Quantitative Effects of this compound on Differentiation

The inclusion of this compound in differentiation protocols leads to significant and measurable improvements in efficiency.

Table 1: Effect of this compound on Retinal Organoid (RO) Yield from hPSCs [1][10]

Cell Line Treatment Condition Fold Increase in RO Production Notes
hiPSC1, 2, 4, 6 5 mM NAM (21 days) 3.0 - 117.3 Broadly effective across multiple lines.
hiPSC3 5 mM NAM (21 days) 117.3 Dramatically rescues RO formation in a low-efficiency line.

| hiPSC7 | 5 mM NAM (21 days) | -10.2 (decrease) | Demonstrates cell-line specific deleterious effects. |

Table 2: Effect of this compound on Pancreatic Progenitor Marker Expression [7][8]

Marker Treatment Condition Method Result
PDX1 & NKX6.1 10 mM NAM qRT-PCR Significant increase in mRNA levels.
PDX1+/NKX6.1+ cells 10 mM NAM Flow Cytometry Significant increase in the percentage of double-positive cells.

| Basal Oxygen Consumption | 10 mM NAM (5 vs 2 days) | Seahorse Assay | Significant increase in metabolic activity over time. |

Experimental Protocols

Protocol: Promoting Retinal Organoid Formation from hPSCs

This protocol is adapted from Regent et al. (2022) and describes the early application of this compound to enhance retinal organoid yield.[1][6]

Workflow: Retinal Organoid Differentiation with NAM hPSC hPSC Culture (Day -2 to 0) EB Embryoid Body (EB) Formation (Day 0-1) hPSC->EB NIM Neural Induction Medium (NIM) + 5 mM NAM (Day 1-8) EB->NIM RIM Retinal Induction Medium (RIM) + 5 mM NAM (Day 8-21) NIM->RIM Maturation RO Maturation (No NAM) (Day 21+) RIM->Maturation

Caption: Experimental workflow for retinal organoid generation.

Materials:

  • hPSC culture medium

  • Gentle Cell Dissociation Reagent

  • Neural Induction Medium (NIM)

  • Retinal Induction Medium (RIM)

  • This compound (5 mM final concentration)

  • Ultra-low attachment plates

Procedure:

  • EB Formation (Day 0): Dissociate confluent hPSCs into small clumps. Aggregate 9,000 cells per well in a 96-well ultra-low attachment plate in EB Formation Medium.

  • Neural Induction (Day 1): Transfer embryoid bodies (EBs) to a low-attachment plate containing Neural Induction Medium (NIM).

  • This compound Treatment (Day 1-21): Supplement the NIM with 5 mM this compound.[1] Perform a full media change every other day.

  • Retinal Induction (Day 8): Change the medium to Retinal Induction Medium (RIM), also supplemented with 5 mM this compound. Continue to change the medium every other day.

  • NAM Withdrawal & Maturation (Day 21): Transfer developing organoids to a final culture plate in RIM without this compound. Continue long-term culture, changing the medium every 2-3 days. The optimal duration of NAM treatment may vary by cell line, with shorter treatments (e.g., 8 days) also being effective.[1][6][10]

Protocol: Inducing Pancreatic Progenitors from hPSCs

This protocol is based on a multi-stage differentiation strategy where this compound is used to drive the formation of pancreatic progenitors.[7][8]

Workflow: Pancreatic Progenitor Differentiation S1 Stage 1 Definitive Endoderm S2 Stage 2 Posterior Foregut S1->S2 S3 Stage 3 Pancreatic Endoderm S2->S3 S4 Stage 4 Pancreatic Progenitors + 10 mM NAM S3->S4

Caption: Four-stage workflow for pancreatic progenitor induction.

Materials:

  • Stage-specific differentiation media (Stages 1-3)

  • Stage 4 Medium: Basal medium supplemented with EGF, a BMP inhibitor (e.g., Noggin), and 10 mM this compound.[7]

  • hPSCs cultured on Matrigel

Procedure:

  • Stages 1-3 (Approx. 8 days): Differentiate hPSCs sequentially towards definitive endoderm, posterior foregut, and pancreatic endoderm using established protocols with factors like Activin A, FGF10, and Retinoic Acid.[7]

  • Stage 4 - Progenitor Induction (Approx. 3-5 days): On day 9, switch the culture to Stage 4 medium containing 10 mM this compound.[7][11]

  • Culture: Maintain the cells in Stage 4 medium for 3-5 days, changing the medium daily.

  • Analysis: At the end of Stage 4 (e.g., Day 13), cultures can be analyzed for the expression of PDX1 and NKX6.1 by immunofluorescence, flow cytometry, or qRT-PCR to confirm successful differentiation.[8]

Protocol: Differentiation of Established Human Intestinal Organoids

This protocol describes how to induce differentiation in established, expanding human intestinal organoid cultures by modifying the culture medium.[12]

Workflow: Intestinal Organoid Differentiation Expansion Expansion Phase (Wnt, R-spondin, Noggin) Wash Wash Step (Basal Medium) Expansion->Wash Differentiation Differentiation Phase (Reduced Growth Factors + 10 mM NAM) Wash->Differentiation Mature Mature Cell Types (5 Days) Differentiation->Mature

Caption: Workflow for differentiating established intestinal organoids.

Materials:

  • Established human intestinal organoids in Matrigel domes

  • Basal Medium (e.g., Advanced DMEM/F12)

  • Human Intestinal Organoid Differentiation Medium: Basal medium supplemented with 50 ng/ml EGF and 10 mM this compound. Wnt and R-spondin are withdrawn to promote differentiation.[12]

Procedure:

  • Preparation: Culture intestinal organoids until they are large and possess budding crypt domains.

  • Wash: Aspirate the expansion medium from the organoid culture. Add pre-warmed basal medium and incubate for at least 15 minutes at 37°C to allow growth factors to diffuse out of the Matrigel dome.

  • Induce Differentiation: Aspirate the basal medium and add 1 mL of pre-warmed Human Intestinal Organoid Differentiation Medium per well (12-well plate format).[12]

  • Culture: Culture for up to 5 days to obtain various mature cell types of the intestinal epithelium.

  • Analysis: Organoids can be harvested for analysis of mature cell markers (e.g., MUC2 for goblet cells, CHGA for enteroendocrine cells) by immunofluorescence or RNA analysis.

Summary and Best Practices

This compound is a potent and cost-effective small molecule for promoting and directing differentiation in a variety of organoid systems. Its mechanisms of action, primarily through the inhibition of key signaling pathways like BMP, ROCK, and CK1, make it a versatile tool for cell fate specification.

Best Practices:

  • Optimize Concentration and Timing: The optimal concentration (typically 5-10 mM) and duration of NAM treatment are critical and can be lineage- and cell-line-specific.[1][11][12]

  • Cell-Line Variability: Be aware that the effects of this compound can vary significantly between different hPSC lines. It is advisable to test its efficacy on a new line before scaling up.[1]

  • Withdrawal is Key: For some protocols, such as retinal organoid formation, prolonged exposure to NAM can be detrimental. Timely withdrawal is necessary for proper maturation.[6]

  • Quality Control: Always validate differentiation efficiency using established markers (e.g., via qRT-PCR, flow cytometry, or immunofluorescence) to confirm the positive effects of this compound in your specific system.

References

Application Notes and Protocols for Measuring Intracellular NAD+ Levels Following Nicotinamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in all living cells, central to cellular metabolism, energy production, and a multitude of signaling pathways.[1][2] It plays a crucial role in redox reactions as a cofactor for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.[1][2] Beyond its bioenergetic functions, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, which are integral to DNA repair, gene expression, and immunological responses.[1][2][3]

The intracellular concentration of NAD+ is maintained through a dynamic balance of biosynthesis and consumption.[4] In mammals, NAD+ is synthesized through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles this compound.[1][5] The salvage pathway is the major source of NAD+ in mammals, recycling this compound produced by NAD+-consuming enzymes.[6] this compound is converted to this compound mononucleotide (NMN) by the rate-limiting enzyme this compound phosphoribosyltransferase (NAMPT), and subsequently, NMN is converted to NAD+ by NMN adenylyltransferases (NMNATs).[5]

Given the decline of NAD+ levels with age and in various pathological conditions, strategies to augment intracellular NAD+ pools are of significant interest for therapeutic development.[2][7] this compound, as a readily available precursor in the salvage pathway, is frequently used in research to modulate intracellular NAD+ levels.[8] Accurate and robust methods for quantifying intracellular NAD+ are therefore essential for evaluating the efficacy of this compound and other NAD+-boosting strategies. This document provides detailed protocols for two widely used methods for measuring intracellular NAD+: an enzyme cycling-based colorimetric/fluorometric assay and a liquid chromatography-mass spectrometry (LC-MS) based method.

Signaling Pathway

The following diagram illustrates the salvage pathway for NAD+ biosynthesis, where this compound is utilized to replenish intracellular NAD+ pools.

NAD_Salvage_Pathway cluster_0 Cellular Environment NAM This compound (NAM) NMN This compound Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 Cellular_Functions Cellular Functions (Metabolism, Gene Expression) Sirtuins->Cellular_Functions Deacetylation PARPs->Cellular_Functions DNA Repair cADPR cADPR/ADPR CD38->cADPR Hydrolysis

Caption: The NAD+ Salvage Pathway utilizing this compound as a precursor.

Experimental Workflow Overview

The general workflow for measuring intracellular NAD+ levels after this compound treatment is depicted below.

Experimental_Workflow A 1. Cell Culture and Treatment (e.g., with this compound) B 2. Cell Harvesting and Lysis A->B C 3. NAD+ Extraction (Acid/Base Treatment for NAD+/NADH separation) B->C D 4. NAD+ Quantification (Colorimetric/Fluorometric Assay or LC-MS) C->D E 5. Data Analysis (Normalization to cell number or protein concentration) D->E

Caption: General workflow for measuring intracellular NAD+ after in vitro treatment.

Data Presentation

The following table summarizes the effects of this compound and its derivatives on intracellular NAD+ levels as reported in various studies.

Cell Line/TissueCompoundConcentrationTreatment TimeFold Change in NAD+ (vs. Control)Reference
C2C12 myotubesThis compound Riboside (NR)1 mM24 hours~4.5[9]
Hepa1.6This compound Riboside (NR)1 mM24 hours~2.5[9]
HEK293TThis compound Riboside (NR)1 mM24 hours~2.0[9]
Human Epidermal KeratinocytesNicotinic Acid (NA)100 µMNot Specified~1.3[7]
Human Epidermal KeratinocytesThis compound (NAM)100 µMNot SpecifiedNo significant change[7]
Human Whole BloodThis compound Riboside (NR)250-1000 mg (oral, twice daily)8 days~2.0[10]
Human BloodThis compound500 mg (oral, daily)12 weeks~1.42[10]

Experimental Protocols

Protocol 1: Colorimetric/Fluorometric NAD+/NADH Assay

This protocol is based on an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a colorimetric or fluorometric probe.[4][11][12][13] This method is suitable for high-throughput screening and provides a sensitive measurement of NAD+ and NADH.[12]

Materials:

  • 96-well microtiter plate (black for fluorometric, clear for colorimetric)

  • Microplate reader capable of measuring absorbance at 450 nm or fluorescence (Ex/Em = 530-570/585-600 nm)

  • Commercial NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Abcam, or similar)

  • Cultured cells treated with this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.1 N HCl and 0.1 N NaOH for separate NAD+ and NADH measurement

  • Extraction buffer (provided with the kit or prepared as recommended)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvest.

    • Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control group.

  • Sample Preparation (Cell Lysis and Extraction):

    • After treatment, remove the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using the extraction buffer provided in the assay kit.[4][11] A typical protocol involves resuspending 1-5 x 10^6 cells in 0.5 mL of extraction buffer.[11][13]

    • Homogenize or sonicate the cells on ice.[11][13]

    • Centrifuge the lysate at 14,000 rpm for 5 minutes at 4°C to remove cellular debris.[11][13]

    • Deproteinate the sample, for example, by using a 10kDa spin filter, to prevent enzymatic degradation of NAD(H).[11][13]

  • Separate Measurement of NAD+ and NADH (Optional):

    • To measure total NAD+/NADH, proceed directly with the deproteinated lysate.

    • To measure NAD+ specifically, NADH must be decomposed.[11][12][13]

      • Add 5 µL of 0.1 N HCl to 25 µL of sample in a microcentrifuge tube.[11][12][13]

      • Incubate at 80°C for 60 minutes, protected from light.[11][12][13]

      • Neutralize the sample by adding 20 µL of 1X Assay Buffer to bring the pH to between 6.0 and 8.0.[11][12][13]

    • To measure NADH specifically, NAD+ must be decomposed.[11][12][13]

      • Add 5 µL of 0.1 N NaOH to 25 µL of sample in a microcentrifuge tube.[11][12][13]

      • Incubate at 80°C for 60 minutes, protected from light.[11][12][13]

      • Neutralize the sample by adding 20 µL of 1X Assay Buffer.[11][12][13]

  • NAD+ Assay:

    • Prepare NAD+ standards according to the kit's manual.

    • Add 50 µL of each standard or unknown sample to the wells of the 96-well plate.[11][12]

    • Prepare the NAD Cycling Reagent mix as per the kit instructions, typically containing a substrate, enzyme, and probe.[11][12]

    • Add 50 µL of the NAD Cycling Reagent to each well.[11][12]

    • Incubate the plate at room temperature for 1-4 hours, protected from light.[11][12]

    • Measure the absorbance at 450 nm (colorimetric) or fluorescence at the appropriate wavelengths.[12][13]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance or fluorescence values of the NAD+ standards against their concentrations.

    • Determine the concentration of NAD+ in the samples from the standard curve.

    • Normalize the NAD+ concentration to the protein concentration of the cell lysate or the initial cell number.

Protocol 2: LC-MS/MS for NAD+ Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of NAD+ and other metabolites in the NADome.[1][3][14][15][16]

Materials:

  • LC-MS/MS system (e.g., coupled with a C18 or HILIC column)[1][3][14]

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • Liquid nitrogen

  • Cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile)[1]

  • Centrifuge

  • Sample vials for LC-MS

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and this compound treatment.

  • Metabolite Extraction:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent to the culture dish to quench metabolic activity.

    • Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.

    • Vortex the tube vigorously.

    • Centrifuge at high speed (e.g., >14,000 rpm) at 4°C for 10-15 minutes to pellet proteins and cell debris.

    • Carefully collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS:

    • Dry the supernatant, for example, using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Separate the metabolites using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography.[1] HILIC is often preferred for polar compounds like NAD+.[1]

      • An example HILIC method might use a ZIC-pHILIC column with a gradient of acetonitrile and an aqueous buffer like ammonium acetate.[1]

    • Mass Spectrometry:

      • Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.[14]

      • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for NAD+ (e.g., m/z 664.0 > 136.1).[14]

      • Include a stable isotope-labeled internal standard (e.g., 13C5-NAD+) to improve quantification accuracy.[14]

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Quantify the amount of NAD+ in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

    • Normalize the results to the initial cell number or protein concentration of the sample before extraction.

Conclusion

The choice of method for measuring intracellular NAD+ will depend on the specific research question, required throughput, and available instrumentation. Enzyme cycling assays are well-suited for rapid and sensitive relative quantification in a large number of samples, while LC-MS/MS provides the gold standard for accurate and specific absolute quantification of NAD+ and its related metabolites.[1][16] By applying these detailed protocols, researchers can effectively evaluate the impact of this compound treatment on intracellular NAD+ homeostasis, contributing to a deeper understanding of NAD+ metabolism and its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nicotinamide Instability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of nicotinamide in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a yellow or brownish tint. What is the cause and is it still usable?

A yellow or brownish discoloration in a this compound solution can be indicative of degradation, particularly due to oxidation or interaction with other components in the formulation. While slight color changes may not always signify a loss of potency, it is a sign of potential instability. It is recommended to prepare fresh solutions and to investigate the cause, such as exposure to light or incompatible excipients. For critical experiments, the use of a discolored solution is not advised without first quantifying the this compound concentration and assessing for the presence of degradation products.

Q2: I am observing a precipitate in my this compound solution. What could be the reason and how can I resolve it?

Precipitation in a this compound solution can occur for several reasons. One common cause is the conversion of this compound to nicotinic acid, which has lower solubility in certain conditions. This is particularly prevalent in acidic environments (pH below 5-7). Another possibility is that the concentration of this compound exceeds its solubility limit at a given temperature or in a specific solvent system. To resolve this, ensure the pH of your solution is within the optimal range for this compound stability (pH 5-7). If solubility is the issue, gentle heating and sonication may help to redissolve the precipitate, but be mindful that elevated temperatures can accelerate degradation.

Q3: What are the optimal pH and temperature conditions for storing aqueous this compound solutions to ensure long-term stability?

For optimal stability, aqueous solutions of this compound should be maintained at a pH between 5 and 7. In this range, the rate of hydrolysis to nicotinic acid is minimized. Solutions are also sensitive to heat and light. For long-term storage, it is advisable to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light. For very long-term storage, aliquoting and freezing at -20°C or below is a viable option.

Q4: My experiment requires a low pH environment. How can I minimize the degradation of this compound to nicotinic acid?

Working at a low pH presents a challenge due to the accelerated acid-catalyzed hydrolysis of this compound to nicotinic acid. To mitigate this, prepare the acidic this compound solution immediately before use to minimize the exposure time. Alternatively, consider if the experimental design can be modified to introduce the this compound at a later stage or if a different, more stable analog might be suitable. If the low pH is unavoidable, it is crucial to quantify the actual concentration of this compound at the time of the experiment.

Q5: What is the primary degradation product of this compound in an aqueous solution, and why is it a concern?

The primary degradation product of this compound in an aqueous solution is nicotinic acid, formed through hydrolysis of the amide group.[1] This is a concern for several reasons. Firstly, the conversion represents a loss of the active compound, which can lead to inaccurate experimental results. Secondly, nicotinic acid has different biological and physiological properties than this compound, including the potential to cause skin flushing, which may be an undesirable side effect in drug formulations.

Q6: Which analytical method is best for assessing the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable and widely used technique for assessing the stability of this compound solutions.[2][3] A well-developed HPLC method can separate this compound from its degradation products, such as nicotinic acid, allowing for the accurate quantification of the remaining active compound and the detection of impurities.

Troubleshooting Guide

This troubleshooting guide provides a logical workflow for identifying and resolving common issues with this compound solution stability.

G start Start: this compound Solution Instability Observed issue Identify the Issue start->issue color_change Color Change (Yellowing/Browning) issue->color_change Visual Change precipitate Precipitation issue->precipitate Solid Formation potency_loss Loss of Potency / Inconsistent Results issue->potency_loss Performance Issue cause_oxidation Possible Cause: - Oxidation - Contaminants - Light exposure color_change->cause_oxidation check_ph Check pH of the Solution precipitate->check_ph action_hplc Action: - Use a stability-indicating HPLC method to quantify this compound and degradants. - Review storage conditions (temperature, light exposure). potency_loss->action_hplc ph_low pH < 5 (Acidic) check_ph->ph_low ph_optimal pH 5-7 (Optimal) check_ph->ph_optimal ph_high pH > 7 (Alkaline) check_ph->ph_high cause_hydrolysis Cause: Acid-catalyzed hydrolysis to nicotinic acid. ph_low->cause_hydrolysis cause_solubility Possible Cause: - Concentration > Solubility Limit - Temperature too low ph_optimal->cause_solubility ph_high->cause_solubility action_adjust_ph Action: - Adjust pH to 5-7 - Prepare fresh solution before use cause_hydrolysis->action_adjust_ph action_protect Action: - Store protected from light - Use high-purity water and reagents - Prepare fresh solution cause_oxidation->action_protect action_solubility Action: - Gently warm and sonicate - Verify concentration is within solubility limits at storage temperature cause_solubility->action_solubility

Troubleshooting workflow for this compound instability.

Quantitative Data on Factors Affecting this compound and Related Cofactor Stability

The stability of this compound and its related cofactors is highly dependent on pH, temperature, and the buffer system used. The following table summarizes degradation rate data for this compound-related compounds under various conditions.

CompoundBuffer System (50 mM)pHTemperature (°C)Degradation Rate (µM/day)Reference
NADH Tris8.5194[4]
NADH Tris8.52511[4]
NADH HEPES8.51918[4]
NADH HEPES8.52551[4]
NADH Sodium Phosphate8.51923[4]
NADH Sodium Phosphate8.52534[4]
This compound Riboside (NRCl) Aqueous Solution2.055-75Degradation increases with temperature[5]
This compound Riboside (NRCl) Aqueous Solution5.055-75Degradation increases with temperature[5]
This compound Riboside (NRCl) Aqueous Solution7.455-75Degradation is faster than at pH 2.0 and 5.0[5]
This compound Aqueous Solution0.4 - 11.389.4Minimum degradation between pH 4 and 6[6]

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for the simultaneous estimation of this compound and its primary degradant, nicotinic acid.

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Methanol and Water (with additives like triethylamine and hexane sulfonic acid, with pH adjusted to 3.0 with glacial acetic acid) in a ratio of 40:60 (v/v).[3]

  • Flow Rate: 1.0 ml/min

  • Detection Wavelength: 260 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5-20 µL

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound and nicotinic acid of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

  • From the stock solution, prepare a series of working standard solutions of different concentrations to establish a calibration curve.

3. Sample Preparation:

  • Dilute the aqueous this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound and nicotinic acid in the sample by comparing their peak areas to the calibration curve.

G start Start: Prepare Mobile Phase and Equilibrate HPLC System prep_standards Prepare this compound and Nicotinic Acid Standard Solutions start->prep_standards prep_samples Prepare and Filter Experimental Samples start->prep_samples inject_standards Inject Standard Solutions and Generate Calibration Curve prep_standards->inject_standards inject_samples Inject Experimental Samples prep_samples->inject_samples analyze_data Analyze Chromatograms: - Identify and integrate peaks - Quantify concentrations using calibration curve inject_standards->analyze_data inject_samples->analyze_data end End: Report Stability Data analyze_data->end

Experimental workflow for HPLC stability testing.
Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature for a specified period (e.g., 30 minutes).[3]

  • Alkali Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period (e.g., 90 minutes).[3]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 60 minutes).[3]

  • Thermal Degradation: Place the stock solution in a hot air oven at a specified temperature (e.g., 70°C) for a defined duration (e.g., 30 minutes).[3]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specific duration.[3]

3. Sample Neutralization and Analysis:

  • After the specified stress period, neutralize the acidic and alkaline samples with an appropriate amount of base or acid, respectively.

  • Dilute all stressed samples with the mobile phase to a suitable concentration.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1 to identify and quantify the degradation products.

Visualization of this compound Degradation Pathway

The primary degradation pathway for this compound in aqueous solutions is hydrolysis to nicotinic acid.

G This compound This compound C₆H₆N₂O nicotinic_acid Nicotinic Acid C₆H₅NO₂ This compound->nicotinic_acid Degradation Pathway hydrolysis Hydrolysis (+H₂O, H⁺ or OH⁻)

This compound hydrolysis to nicotinic acid.

References

Technical Support Center: Optimizing Nicotinamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize nicotinamide (NAM) treatment time and dosage for maximum experimental effect.

Troubleshooting Guides

This section addresses common issues encountered during cell culture experiments with this compound and its analogs.

Q1: My cells show low viability or are dying after this compound treatment. What should I do?

A1: High concentrations of this compound can lead to cytotoxicity. It's crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

  • Assess Compound Cytotoxicity: Perform a dose-response experiment over a wide concentration range to determine the cytotoxic threshold.[1]

  • Confirm Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration in your culture medium is not toxic to your cells. Run a vehicle control (medium with solvent only) to test for solvent-induced cell death.[1]

  • Consider Long-Term Effects: Prolonged exposure to high doses of this compound has been reported to impair β-cell function and cell growth in some models.[2]

Q2: I'm observing a precipitate in my culture medium after adding this compound.

A2: this compound is generally soluble in water and DMSO.[3] However, solubility issues can still arise.

  • Solubility Limits: The working concentration of your compound may be above its solubility limit in the culture medium. Consider lowering the maximum concentration in your experiments.[1]

  • Preparation Technique: Try preparing the final dilution in pre-warmed medium and vortexing thoroughly before adding it to the cells.[1]

  • Stock Solution: Ensure your stock solution is fully dissolved before further dilutions. Gentle warming may be necessary.[1]

Q3: My experimental results are inconsistent between replicates or experiments.

A3: Inconsistent results can stem from several factors, from procedural errors to the inherent biological activity of this compound.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.[1]

  • Compound Stability: this compound stability in cell culture media over long incubation periods can be a concern.[3] Consider preparing fresh stock solutions for each experiment and refreshing the medium with a new compound for longer-term experiments.[1][3]

  • Off-Target Effects: this compound and its derivatives can have off-target effects, which often manifest at higher concentrations.[4] Generating a detailed dose-response curve can help identify concentration ranges where off-target effects might be more prominent.[4]

  • Dual Role of this compound: At low concentrations, this compound acts as a nutrient, while at high concentrations, it can act as a kinase inhibitor.[5] This dual role can lead to varied results depending on the concentration used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in cell culture?

A1: The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. A dose-response experiment is essential to determine the ideal concentration for your specific experimental setup. However, based on published literature, a general range can be suggested.

CompoundCell TypeConcentration RangeObserved EffectReference
This compoundNeuronal Cells5.0 - 25.0 mmol/LProtection against oxidative stress and apoptosis[6]
This compoundHuman Fibroblasts5 mMLowered cellular ATP by ~10% after 3 days[7]
This compoundHepatocytes5 mMIncreased NAD+ levels by 40% in 8 hours[8]
This compoundRat Cerebellar Granule Cells25 mMReduction in NMDA-induced neurotoxicity[9][10]
This compound Riboside (NR)Various250 - 1000 mg/day (in vivo)Increased NAD+ levels and mitochondrial biogenesis[11]
This compound Mononucleotide (NMN)Various150 - 1200 mg/day (in vivo)Raised NAD+ levels and improved energy metabolism[12]

Q2: How long should I treat my cells with this compound to see an effect?

A2: The optimal treatment time depends on the specific endpoint you are measuring. Short-term and long-term treatments can have different, and sometimes opposing, effects.

CompoundTreatment DurationObserved EffectReference
This compound< 1 hourInhibition of SIRT1[13]
This compound3-4 hoursMetabolism and elimination of the compound[13]
This compound8 hours40% increase in NAD+ levels in hepatocytes[8]
This compound24 hoursTwo-fold increase in NAD+/NADH ratio in human fibroblasts[8]
This compound (long-term)Chronic AdministrationCan lead to glucose intolerance in some animal models[2]
This compound Riboside (NR)5 monthsIncreased mitochondria in human muscle[11]
This compound Riboside (NR)6 weeks~60% increase in NAD+ levels in peripheral blood mononuclear cells[14]

Q3: Can this compound treatment activate or inhibit sirtuins?

A3: The effect of this compound on sirtuin activity is complex and can be context-dependent. This compound is a known inhibitor of sirtuins (like SIRT1) in vitro.[8][13] However, in cellular models, this compound treatment can lead to an increase in intracellular NAD+ levels, which in turn can activate sirtuins.[3][8] Therefore, the net effect may depend on the concentration of this compound and the specific cellular context. In cells and animals treated with this compound, sirtuin activity might be briefly suppressed, followed by a prolonged period of activation.[7]

Q4: What are the primary signaling pathways affected by this compound?

A4: this compound primarily impacts cellular metabolism through its role as a precursor to this compound adenine dinucleotide (NAD+). NAD+ is a crucial cofactor for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[7][15][16] The NAD+ salvage pathway is the main route for recycling this compound back into NAD+.[15][16]

NAD_Salvage_Pathway NAM This compound (NAM) Nampt NAMPT NAM->Nampt PRPP NMN This compound Mononucleotide (NMN) Nmnat NMNAT NMN->Nmnat ATP NAD NAD+ Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Sirtuins->NAM Inhibition PARPs->NAM Inhibition Nampt->NMN Nmnat->NAD

Caption: NAD+ Salvage Pathway.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[1]

  • Compound Preparation: Prepare a series of dilutions of this compound in the culture medium. It is recommended to perform a wide range of concentrations initially (e.g., from nanomolar to millimolar) to identify the effective range.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the values to the vehicle-only control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Measuring Intracellular NAD+/NADH Ratio

This protocol provides a general workflow for assessing changes in the intracellular NAD+/NADH ratio following this compound treatment.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the predetermined optimal concentration of this compound for the desired duration. Include an untreated control group.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate extraction buffer. It is crucial to use separate extraction buffers for NAD+ and NADH to ensure their stability.

  • NAD+/NADH Quantification: Use a commercially available NAD/NADH quantification kit. These kits typically involve enzymatic cycling reactions that generate a product that can be measured colorimetrically or fluorometrically.

  • Protein Quantification: Measure the protein concentration of the cell lysates using a standard method like the BCA assay to normalize the NAD+ and NADH values.

  • Data Analysis: Calculate the concentrations of NAD+ and NADH in each sample and determine the NAD+/NADH ratio. Compare the ratios between the treated and control groups. An increase in this ratio would support the activation of pathways like sirtuins.[3]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells prepare_nam Prepare this compound Dilutions seed_cells->prepare_nam treat_cells Treat Cells with this compound prepare_nam->treat_cells viability_assay Perform Cell Viability Assay treat_cells->viability_assay nad_assay Measure NAD+/NADH Ratio treat_cells->nad_assay data_analysis Analyze Data viability_assay->data_analysis nad_assay->data_analysis decision Optimal Time/Dose? data_analysis->decision start Start start->seed_cells end End decision->treat_cells No, Iterate decision->end Yes

Caption: General Experimental Workflow.

References

Technical Support Center: Troubleshooting Unexpected Results with Nicotinamide in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering unexpected results with nicotinamide in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complex effects of this compound on cultured cells.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a decrease in cell viability with this compound at concentrations I expected to be non-toxic?

A1: This is a common observation and can be attributed to several factors beyond simple cytotoxicity. This compound has complex, dose-dependent effects on cellular metabolism and signaling pathways that can influence the readouts of viability assays.[1][2] At high concentrations (in the millimolar range), this compound can indeed induce apoptosis and cell death.[2][3] However, at lower concentrations, it can interfere with the metabolic assays used to measure viability, such as those relying on NAD+/NADH ratios.[1]

Q2: Can this compound interfere with my MTT, XTT, or MTS assay?

A2: Yes, this compound can interfere with tetrazolium-based viability assays. These assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt (like MTT) to a colored formazan product. This reduction is dependent on cellular dehydrogenases and the availability of NAD(P)H. This compound is a precursor to NAD+ and can alter the intracellular NAD+/NADH ratio, potentially leading to a decrease in the assay signal that may not correlate directly with cell death.[1][4]

Q3: I thought this compound was a SIRT1 inhibitor. Why might I be seeing effects consistent with sirtuin activation?

A3: While this compound is a known feedback inhibitor of sirtuins (like SIRT1) in vitro, its effect in living cells can be paradoxical.[4][5] Once taken up by cells, this compound is rapidly converted into NAD+, the essential co-substrate for sirtuin activity.[4][5] This can lead to a transient inhibition of SIRT1, followed by a more prolonged period of activation as NAD+ levels rise.[6] Therefore, the timing of your assay after this compound treatment is crucial.

Q4: What is the relationship between this compound and PARP inhibitors?

A4: this compound is a known inhibitor of Poly(ADP-ribose) polymerases (PARPs).[7][8][9] PARP inhibitors are used in cancer therapy to induce synthetic lethality in cells with deficient DNA repair mechanisms.[10] By inhibiting PARP1, this compound can promote apoptosis, particularly in cancer cells.[7] This PARP inhibitory activity can contribute to the cytotoxic effects observed at higher concentrations of this compound.

Q5: Are there different effects of this compound at low versus high concentrations?

A5: Absolutely. The effects of this compound are highly dose-dependent. Micromolar concentrations are often associated with cell-protective effects, while millimolar concentrations can induce cell death.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental question.

Troubleshooting Guide

Issue 1: Unexpected Decrease in Viability Assay Signal
Possible Cause Troubleshooting Step
Metabolic Interference: this compound is altering the NAD+/NADH ratio, affecting the readout of metabolic assays (MTT, XTT, MTS).[1]1. Use an Orthogonal Assay: Confirm your results with a viability assay that does not rely on cellular metabolism. Examples include trypan blue exclusion (measures membrane integrity) or a crystal violet assay (measures cell number). 2. ATP-Based Assays: Consider using an assay that measures intracellular ATP levels as an indicator of viability.[2]
True Cytotoxicity: High concentrations of this compound are inducing apoptosis or cell cycle arrest.[2][3]1. Perform a Dose-Response and Time-Course Experiment: Determine the IC50 of this compound for your cell line at various time points. 2. Apoptosis Assay: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed decrease in viability is due to programmed cell death.
PARP Inhibition: this compound is inhibiting PARP, leading to cell death, especially in DNA repair-deficient cells.[7][8]1. Assess PARP Activity: If your research involves DNA damage, consider measuring PARP activity in the presence of this compound.
Issue 2: Inconsistent or Contradictory Results
Possible Cause Troubleshooting Step
Dual Role as SIRT1 Inhibitor/Activator: The timing of your experiment is capturing different phases of this compound's effect on sirtuin activity.[4][6]1. Time-Course Experiment: Perform a detailed time-course experiment to observe the dynamic effects of this compound on your cells. 2. Measure NAD+ Levels: Directly measure intracellular NAD+ levels to correlate with your observed cellular phenotype.
Cell Line Specific Effects: The metabolic state and expression levels of sirtuins and PARPs can vary significantly between cell lines.1. Characterize Your Cell Line: If possible, determine the baseline expression of key enzymes like SIRT1 and PARP1 in your cell line. 2. Literature Review: Search for studies that have used this compound in your specific cell model.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound.

Table 1: Effect of this compound on Human Melanoma Cell Number [2]

Cell LineThis compound Concentration (mM)Treatment Time (h)Reduction in Cell Number (%)
A3752024Significant
A3755024Almost complete
SK-MEL-282024Significant
SK-MEL-285024Almost complete

Table 2: Effect of this compound on NAD+ Levels and Cell Viability in Pancreatic Cancer Cells [10]

Cell LineThis compound Concentration (mM)Increase in NAD+ Levels (fold change)Reduction in Cell Viability
C1202.3Yes
C1302.9Yes

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to formazan.[11][12][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

SIRT2 Activity Assay (Fluorometric)[2]

This protocol measures the in vitro activity of SIRT2.

  • Enzyme Preparation: Add purified SIRT2 enzyme to each well of a microplate.

  • Inhibitor Incubation: Add increasing concentrations of this compound (from 0.01 mM up to 20 mM) to the wells and incubate for 5 minutes at 37°C.

  • Substrate Addition: Add the substrate solution to each well, mix, and incubate for 60 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of a developer solution according to the manufacturer's instructions.

Signaling Pathways and Workflows

This compound's Dual Role in Sirtuin Regulation

Nicotinamide_Sirtuin_Pathway This compound This compound NAD NAD+ This compound->NAD Conversion SIRT1_active Active SIRT1 This compound->SIRT1_active Inhibition (Feedback) SIRT1_inactive Inactive SIRT1 NAD->SIRT1_inactive Activation Cellular_Processes Cellular Processes (e.g., Deacetylation) SIRT1_active->Cellular_Processes Catalyzes

Caption: this compound's paradoxical effect on SIRT1 activity.

This compound and PARP Inhibition Pathway

Nicotinamide_PARP_Pathway This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits Apoptosis Apoptosis PARP1->Apoptosis Suppresses DNA_Damage DNA Damage DNA_Damage->PARP1 Activates Troubleshooting_Workflow Start Unexpected Decrease in Viability Assay Signal Check_Assay Is the assay metabolism-based (e.g., MTT)? Start->Check_Assay Orthogonal_Assay Perform Orthogonal Assay (e.g., Trypan Blue) Check_Assay->Orthogonal_Assay Yes Dose_Response Perform Dose-Response & Time-Course Check_Assay->Dose_Response No Orthogonal_Assay->Dose_Response Signal correlates Assay_Artifact Potential Assay Artifact Orthogonal_Assay->Assay_Artifact Signal discrepancy Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Confirm_Cytotoxicity Confirmed Cytotoxicity Apoptosis_Assay->Confirm_Cytotoxicity

References

Technical Support Center: Navigating Nicotinamide's Nuances in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of nicotinamide (NAM) in research, with a focus on preventing and troubleshooting its off-target effects. This compound, a form of vitamin B3, is a crucial precursor to the coenzyme this compound adenine dinucleotide (NAD+) and is widely used to study NAD+-dependent enzymes. However, its inhibitory effects on sirtuins and poly(ADP-ribose) polymerases (PARPs) can lead to confounding experimental results. This resource offers detailed protocols, troubleshooting advice, and a framework for robust experimental design to ensure the accurate interpretation of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: The most well-characterized off-target effects of this compound stem from its role as a product of NAD+-consuming enzymes, leading to feedback inhibition. The two main classes of enzymes affected are:

  • Sirtuins (SIRTs): These are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases. This compound inhibits sirtuin activity through a mechanism known as "base exchange," where it promotes the reverse reaction of deacetylation.[1]

  • Poly(ADP-ribose) polymerases (PARPs): These enzymes are critical for DNA repair and cell death pathways. This compound competitively inhibits PARP activity by binding to the this compound-binding pocket of the catalytic domain, preventing the utilization of NAD+ for poly(ADP-ribose) synthesis.[2][3]

Q2: How does this compound concentration influence its off-target effects?

A2: The off-target effects of this compound are highly dose-dependent. At lower concentrations, this compound primarily serves as a precursor for NAD+ synthesis via the salvage pathway. However, as the concentration increases into the micromolar and millimolar range, its inhibitory effects on sirtuins and PARPs become more pronounced. It is crucial to determine the optimal concentration for your specific application to minimize these off-target interactions.

Q3: What are the key signaling pathways affected by this compound's off-target effects?

A3: By inhibiting sirtuins and PARPs, this compound can impact numerous cellular processes, including:

  • DNA Repair: Inhibition of PARP1 and PARP2 can impair the repair of single-strand DNA breaks.

  • Gene Silencing and Expression: Sirtuins regulate gene expression by deacetylating histones and other transcription factors.

  • Metabolism: Sirtuins play a key role in metabolic regulation, and their inhibition can alter cellular energy homeostasis.

  • Apoptosis: Both PARPs and sirtuins are involved in regulating programmed cell death.

Q4: How can I differentiate between on-target NAD+ precursor effects and off-target inhibitory effects of this compound?

A4: Distinguishing between these effects is critical for accurate data interpretation. A combination of experimental controls and orthogonal approaches is recommended. This can include using other NAD+ precursors like this compound riboside (NR) or this compound mononucleotide (NMN) that may have different off-target profiles, or employing specific inhibitors for sirtuins or PARPs to see if they replicate the effects of this compound. A detailed experimental workflow is provided in this guide.

Q5: What are the recommended control experiments when using this compound?

A5: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: To control for the effects of the solvent used to dissolve this compound (e.g., DMSO, PBS).

  • Dose-Response Curve: To identify the concentration range where on-target effects are maximized and off-target effects are minimized.

  • Use of Structurally Related but Inactive Analogs: Isothis compound, for example, is a very weak inhibitor of sirtuins and can be used to control for non-specific effects of the molecule's structure.[4]

  • Rescue Experiments: If this compound is being used to inhibit a specific enzyme, attempt to rescue the phenotype by adding a downstream product of the enzymatic reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or irreproducible results. Off-target effects at the concentration used.Perform a detailed dose-response curve to identify the optimal concentration. Validate findings with an orthogonal assay.[4][5]
Compound instability in media.Prepare fresh stock solutions for each experiment. Assess stability in your specific culture medium using methods like HPLC.[4]
Uneven cell seeding in multi-well plates.Ensure a single-cell suspension before plating and use proper pipetting techniques. Avoid using the outer wells of the plate to mitigate "edge effects."[4]
Unexpected cytotoxicity. Off-target inhibition of critical pathways (e.g., DNA repair).Perform a target engagement assay to confirm binding to the intended target at cytotoxic concentrations.[5]
Conduct rescue experiments by supplementing with downstream metabolites.[5]
Use knockdown/knockout cell lines for the intended target to see if toxicity persists.[5]
Observed increase in sirtuin activity. Relief of endogenous this compound inhibition.Measure the concentration of this compound in your cell culture medium. Consider using a this compound-free medium.[4]
Increased intracellular NAD+ levels.Measure the intracellular NAD+/NADH ratio after treatment.[4]
High background in enzymatic assays. Contamination of reagents with NAD+ or NADH.Prepare fresh reagents and use high-purity, nuclease-free water.[6]
Light sensitivity of fluorescent probes.Protect the assay plate from light during incubation.[6]

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various sirtuins and PARPs. These values are critical for designing experiments with appropriate concentrations to minimize off-target effects.

Target IC50 (µM) Notes
SIRT1 50 - 180The IC50 can vary depending on the substrate and assay conditions.[1]
PARP1 ~31This compound is a relatively potent inhibitor of PARP1.[1]
PARP (in vitro) Inhibition starts at 0.5 mMIn vitro PARP activity is inhibited by this compound at millimolar concentrations.

Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 in your specific assay system.

Experimental Protocols

SIRT1 Activity Assay (Fluorometric)

This protocol is adapted from a common commercially available SIRT1 assay kit.

Materials:

  • Purified recombinant SIRT1 enzyme

  • SIRT1 substrate (e.g., a peptide with an acetylated lysine)

  • NAD+ solution

  • Developing solution (cleaves the deacetylated substrate to release a fluorescent group)

  • This compound (as an inhibitor control)

  • Assay buffer

  • 96-well black opaque plates

Procedure:

  • Prepare the assay buffer, SIRT1 substrate, NAD+, and developing solution as per the manufacturer's instructions.

  • Set up the following reactions in the 96-well plate:

    • Blank: Assay buffer, substrate.

    • Control: Assay buffer, substrate, NAD+.

    • SIRT1 Sample: Assay buffer, SIRT1 enzyme, substrate, NAD+.

    • Inhibitor Control: Assay buffer, SIRT1 enzyme, substrate, NAD+, this compound.

    • Test Compound: Assay buffer, SIRT1 enzyme, substrate, NAD+, test compound.

  • Add the SIRT1 enzyme to the appropriate wells and incubate at 37°C for 30-60 minutes.

  • Add the developing solution to all wells and incubate at 37°C for 10-15 minutes, protected from light.

  • Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Calculate SIRT1 activity by subtracting the fluorescence of the blank from the other samples.

PARP Activity Assay (Colorimetric)

This protocol is based on a standard colorimetric PARP assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Purified recombinant PARP1 or PARP2 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA (to stimulate PARP activity)

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBST)

  • Blocking buffer

Procedure:

  • Wash the histone-coated plate with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Prepare the reaction mix containing PARP enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add the reaction mix to the wells. Include appropriate controls (no enzyme, no activated DNA).

  • Incubate the plate for 1 hour at room temperature to allow for PARylation.

  • Wash the wells extensively with wash buffer to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Wash the wells again to remove unbound Streptavidin-HRP.

  • Add the colorimetric HRP substrate and incubate until a color develops.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Measurement of Intracellular NAD+ Levels

This protocol outlines a general procedure for extracting and quantifying intracellular NAD+ using a commercially available enzymatic cycling assay kit.

Materials:

  • Cell or tissue samples

  • NAD+ extraction buffer (acidic)

  • NADH extraction buffer (basic)

  • Neutralization buffer

  • NAD+/NADH assay kit (containing enzyme mix, developer, and standards)

  • 96-well plate

Procedure:

  • Sample Extraction:

    • Harvest cells or homogenize tissue samples on ice.

    • For NAD+ measurement, add acidic extraction buffer. For NADH measurement, add basic extraction buffer.

    • Vortex and centrifuge to pellet cellular debris.

    • Transfer the supernatant to a new tube.

    • Neutralize the extracts with the appropriate neutralization buffer.

  • Quantification:

    • Prepare a standard curve using the provided NAD+ standard.

    • Add the extracted samples and standards to a 96-well plate.

    • Add the enzyme mix to all wells.

    • Add the developer solution and incubate according to the kit's instructions.

    • Read the absorbance or fluorescence at the specified wavelength.

    • Calculate the NAD+ concentration in your samples based on the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NAD_Salvage_Pathway NAM This compound (NAM) NAMPT NAMPT NAM->NAMPT ATP -> ADP NMN This compound Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP -> PPi NAD NAD+ SIRT_PARP Sirtuins & PARPs NAD->SIRT_PARP Protein Acetylation / DNA Damage NAMPT->NMN NMNAT->NAD SIRT_PARP->NAM Feedback Inhibition

Caption: The NAD+ Salvage Pathway and this compound Feedback Inhibition.

Nicotinamide_Inhibition cluster_SIRT Sirtuin Inhibition cluster_PARP PARP Inhibition SIRT Sirtuin Deacetylated_Protein Deacetylated Protein SIRT->Deacetylated_Protein NAM_SIRT This compound (NAM) SIRT->NAM_SIRT Product NAD_SIRT NAD+ NAD_SIRT->SIRT Acetylated_Protein Acetylated Protein Acetylated_Protein->SIRT NAM_SIRT->SIRT Base Exchange Inhibition PARP PARP PAR Poly(ADP-ribose) PARP->PAR NAD_PARP NAD+ NAD_PARP->PARP DNA_Damage DNA Damage DNA_Damage->PARP Activation NAM_PARP This compound (NAM) NAM_PARP->PARP Competitive Inhibition

Caption: Mechanisms of Sirtuin and PARP Inhibition by this compound.

Experimental_Workflow cluster_on_target On-Target Investigation cluster_off_target Off-Target Investigation start Observe Phenotype with this compound q1 Is the effect due to NAD+ increase or off-target inhibition? start->q1 on_target_exp Treat with other NAD+ precursors (NR, NMN) q1->on_target_exp Test On-Target Hypothesis off_target_exp Treat with specific SIRT/PARP inhibitors q1->off_target_exp Test Off-Target Hypothesis on_target_result Phenotype replicated? on_target_exp->on_target_result on_target_yes Likely on-target (NAD+ mediated) on_target_result->on_target_yes Yes on_target_no Proceed to off-target investigation on_target_result->on_target_no No on_target_no->off_target_exp off_target_result Phenotype replicated? off_target_exp->off_target_result off_target_yes Likely off-target (SIRT/PARP inhibition) off_target_result->off_target_yes Yes off_target_no Consider other off-targets or synergistic effects off_target_result->off_target_no No

Caption: Workflow to Deconvolute On-Target vs. Off-Target Effects.

References

Technical Support Center: Nicotinamide Concentration Gradients for Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nicotinamide in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in dose-response studies?

A1: this compound, also known as niacinamide, is a form of vitamin B3 and a precursor to this compound adenine dinucleotide (NAD+).[1][2] It plays a crucial role in cellular metabolism and signaling. In research, it is often used to study its effects on various biological processes as it is a known inhibitor of sirtuins (e.g., SIRT1) and poly-ADP-ribose polymerases (PARPs), which are key enzymes in cellular regulation.[3][4][5] Dose-response curves are generated to determine the concentration at which this compound produces a specific biological effect, such as the half-maximal inhibitory concentration (IC50).[1]

Q2: How should I prepare and store a this compound stock solution?

A2: this compound is typically supplied as a lyophilized powder which is stable for years when stored desiccated at -20°C.[1][6] It is soluble in water, DMSO, and ethanol.[1][6] For a high-concentration stock, reconstitute the powder in DMSO or water.[1] Once in solution, it is recommended to aliquot the stock and store it at -20°C for up to 3 months to maintain potency.[1] Avoid multiple freeze-thaw cycles.[1] Aqueous solutions are less stable and should ideally be made fresh for each experiment.[6]

Q3: What concentration range of this compound should I use for my dose-response curve?

A3: The optimal concentration range depends heavily on the cell type and the biological endpoint being measured. A common starting point is a wide range, for example, from low micromolar (µM) to high millimolar (mM) concentrations, often using a logarithmic or semi-logarithmic dilution series. For instance, you might test concentrations from 1 µM to 10 mM. This compound's inhibitory effect on SIRT1 has an IC50 value of <50 µM in vitro, which can be a useful reference point.[1]

Q4: Can this compound interfere with common cell-based assays?

A4: Yes. This compound can alter the cellular NAD+/NADH ratio, which can directly interfere with metabolic assays like MTT or MTS that rely on cellular dehydrogenases.[4] This can lead to a decrease in signal that may be misinterpreted as cytotoxicity. It is advisable to use an orthogonal assay, such as one that measures cell membrane integrity (e.g., trypan blue exclusion or a protease-release assay), to confirm viability results.[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a 1 M this compound stock solution in sterile water.

Materials:

  • This compound powder (MW: 122.1 g/mol )[6]

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: To prepare a 1 M solution, you need 122.1 g of this compound per liter, which is equivalent to 122.1 mg per mL. For 10 mL of a 1 M stock solution, weigh out 1.221 g of this compound powder.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile conical tube.

  • Dissolving: Add a portion of the sterile water (e.g., 7-8 mL) to the conical tube. Vortex thoroughly until the powder is completely dissolved. Neutral aqueous solutions of this compound are generally stable.

  • Final Volume: Adjust the final volume to 10 mL with sterile water.

  • Sterilization (Optional): If needed, the solution can be sterilized by filtration through a 0.22 µm filter.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 100 µL) in microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[1]

Protocol 2: Generating a this compound Concentration Gradient via Serial Dilution (96-Well Plate)

This protocol provides a method for creating a 10-point, 2-fold serial dilution for a dose-response experiment in a 96-well plate, starting from a 10 mM working solution.

Materials:

  • 1 M this compound stock solution (from Protocol 1)

  • Appropriate cell culture medium or assay buffer

  • Sterile single and multichannel pipettes with sterile tips

  • Sterile reagent reservoirs

  • 96-well flat-bottom cell culture plate

Procedure:

  • Prepare Working Solution: Prepare a 10 mM intermediate working solution by diluting your 1 M stock solution 1:100 in cell culture medium (e.g., 10 µL of 1 M stock into 990 µL of medium).

  • Plate Setup: Add 100 µL of cell culture medium to wells in columns 2 through 11 of the 96-well plate. Add 100 µL of your cell suspension to all wells from column 1 to 11 (if treating live cells). Column 12 will serve as a no-treatment (vehicle) control.

  • Highest Concentration: Add 200 µL of the 10 mM working solution to the wells in column 1. The final concentration in these wells will be 10 mM (assuming a final volume of 200 µL after cell addition).

  • Serial Dilution:

    • After thorough mixing by pipetting up and down, transfer 100 µL from the wells in column 1 to the corresponding wells in column 2.

    • Mix the contents of column 2 wells thoroughly.

    • Using fresh pipette tips, transfer 100 µL from column 2 to column 3.

    • Repeat this process sequentially up to column 10.

    • After mixing column 10, discard 100 µL from each well to ensure all wells have an equal volume.

  • Controls: Column 11 will contain cells with no this compound (lowest concentration from the dilution series), and column 12 will contain cells with only the vehicle (medium), serving as the negative control.

  • Incubation: Incubate the plate for the desired experimental duration before proceeding with the assay.

Data Presentation

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Weight122.1 g/mol [1][6]
SynonymsNiacinamide, Vitamin B3[2][6]
Solubility (Water)~50 mg/mL[1]
Solubility (PBS, pH 7.2)~10 mg/mL[6]
Solubility (DMSO)~50 mg/mL[1]
Storage (Lyophilized)≥4 years at -20°C[6]
Storage (Solution)Up to 3 months at -20°C (aliquoted)[1]

Table 2: Example 2-Fold Serial Dilution Scheme for a 96-Well Plate

Well ColumnVolume Transferred (µL)Final Concentration (mM)
1-10.0
21005.0
31002.5
41001.25
51000.625
61000.3125
71000.1563
81000.0781
91000.0391
101000.0195
111000.0098
12-0 (Vehicle Control)

Visualizations

Nicotinamide_Signaling_Pathway cluster_nad NAD+ Salvage Pathway cluster_inhibition Enzymatic Inhibition NAM This compound (NAM) NAMPT NAMPT NAM->NAMPT (precursor) NAD NAD+ NAMPT->NAD (synthesis) SIRT1 SIRT1 NAD->SIRT1 (substrate) PARP PARPs NAD->PARP (substrate) NAM_inhibitor This compound (NAM) NAM_inhibitor->SIRT1 inhibits NAM_inhibitor->PARP inhibits

Caption: this compound's role in the NAD+ pathway and its inhibition of SIRT1 and PARPs.

Serial_Dilution_Workflow Stock 1M this compound Stock Solution Working 10 mM Working Solution Stock->Working 1:100 Dilution in Medium Col1 Column 1 (200µL of 10mM) Working->Col1 Add to Plate Plate 96-Well Plate (Columns 2-11 with 100µL medium) Col2 Column 2 (Transfer 100µL) Col1->Col2 Mix & Transfer Col_N ... Col2->Col_N Col10 Column 10 (Final Dilution) Col_N->Col10

Caption: Workflow for preparing a serial dilution in a 96-well plate.

Troubleshooting Guide

Q5: My dose-response curve is not sigmoidal or is highly variable between replicates. What could be the cause?

A5: Inconsistent results are a common issue. Several factors could be responsible:

  • Inadequate Mixing: Incomplete mixing at each step of the serial dilution is a major source of error.[7][8] Ensure you thoroughly mix the contents of each well by pipetting up and down several times before transferring to the next.

  • Pipetting Inaccuracy: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being transferred to maximize accuracy.[8] Inaccurate pipetting can propagate and amplify errors through the dilution series.[7]

  • Compound Instability: this compound can degrade in cell culture media over long incubation periods.[9] Consider the stability of this compound under your specific experimental conditions.

  • Cell Plating Inconsistency: Uneven cell distribution in the wells can lead to high variability. Ensure your cell suspension is homogenous before and during plating.

Troubleshooting_Flowchart Start Inconsistent Dose-Response Results Observed CheckMixing Was each dilution step thoroughly mixed? Start->CheckMixing CheckPipetting Are pipettes calibrated? Is technique correct? CheckMixing->CheckPipetting Yes ImproveMixing ACTION: Improve mixing technique (e.g., vortex, pipette mixing). CheckMixing->ImproveMixing No CheckCells Was cell seeding uniform across wells? CheckPipetting->CheckCells Yes CalibratePipettes ACTION: Calibrate pipettes. Review pipetting technique. CheckPipetting->CalibratePipettes No CheckAssay Could this compound be interfering with the assay? CheckCells->CheckAssay Yes ImproveSeeding ACTION: Ensure homogenous cell suspension during plating. CheckCells->ImproveSeeding No OrthogonalAssay ACTION: Use an orthogonal assay (e.g., membrane integrity). CheckAssay->OrthogonalAssay Yes End Re-run Experiment CheckAssay->End No ImproveMixing->End CalibratePipettes->End ImproveSeeding->End OrthogonalAssay->End

Caption: Troubleshooting flowchart for inconsistent dose-response curve results.

Q6: I'm observing unexpected results at high this compound concentrations, such as an increase in the measured response where a decrease is expected. Why?

A6: High concentrations of any compound can lead to off-target or paradoxical effects.[10] For this compound, very high doses might induce cellular stress responses or affect other metabolic pathways not directly related to sirtuin or PARP inhibition.[11] Additionally, microbial contamination in cell cultures can convert this compound to nicotinic acid, which may have different biological activities and confound your results.[12] It is crucial to ensure the purity of your reagents and the sterility of your cell cultures.

References

degradation of nicotinamide in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of nicotinamide in cell culture media over time.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in my cell culture medium under standard conditions (e.g., DMEM at 37°C, 5% CO2)?

This compound is generally considered a stable molecule in aqueous solutions at neutral pH.[1] Standard cell culture media, such as DMEM, are buffered to maintain a physiological pH (around 7.2-7.4), which is favorable for this compound stability. While lyophilized this compound is stable for 24 months at -20°C, once in solution and stored at -20°C, it is recommended to be used within 3 months to prevent loss of potency.[2] For working solutions in cell culture, significant degradation is not expected over the course of typical experiments (e.g., 24-72 hours) under sterile conditions and stable pH.

Q2: What are the primary factors that can cause this compound to degrade in cell culture?

The primary factors influencing this compound stability are pH and temperature.[1][3]

  • pH: this compound can hydrolyze to nicotinic acid under acidic conditions (low pH).[1] While cell culture media are buffered, significant metabolic activity leading to lactic acid production can lower the pH, potentially affecting this compound stability over longer culture periods.

  • Temperature: Higher temperatures can accelerate chemical degradation. While 37°C is the standard for mammalian cell culture, prolonged incubation or temperature fluctuations could contribute to minor degradation over extended periods.

  • Enzymatic Activity: While this compound itself is relatively inert to extracellular enzymes, it's important to note that NAD+ and its precursors (NMN, NR) are readily degraded by ectoenzymes present on cells and in serum, often yielding this compound as a product.[4][5]

Q3: What are the degradation products of this compound and are they toxic to my cells?

The primary degradation product of this compound via hydrolysis is nicotinic acid.[1] At high concentrations, nicotinic acid can cause cellular responses that may interfere with experimental results, such as flushing in vivo. However, the low levels that might be produced from this compound degradation in pH-stable cell culture are unlikely to be toxic.

Q4: Can the presence of serum (e.g., FBS) in my culture medium affect this compound stability?

Fetal Bovine Serum (FBS) contains various enzymes that can degrade NAD+ and its precursors.[4][5] However, there is no strong evidence to suggest that FBS contains enzymes that directly and rapidly degrade this compound itself under normal culture conditions. The primary effect of FBS is on the degradation of other NAD+ precursors, which can, in turn, increase the concentration of this compound in the medium.[4]

Q5: How does this compound degradation impact experimental results?

If significant degradation to nicotinic acid were to occur, it could lead to unintended biological effects, as nicotinic acid and this compound are precursors in different branches of the NAD+ biosynthesis pathway. This could alter cellular NAD+ levels and affect the activity of NAD+-dependent enzymes. However, given the general stability of this compound at neutral pH, this is not a common issue in standard cell culture.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using this compound.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions of this compound in a buffered solution (e.g., PBS) or water, aliquot, and store at -20°C for no longer than 3 months.[2] Avoid repeated freeze-thaw cycles.
pH shift in cell culture medium Monitor the pH of your cell culture medium, especially in high-density cultures or with cells that produce high levels of lactate. If the medium becomes acidic (yellowing of phenol red indicator), it may be necessary to change the medium more frequently or use a medium with a stronger buffering capacity.
Interaction with other media components This compound has been shown to enhance the stability of folic acid in solution.[6] Conversely, degradation products of thiamine may interact with this compound.[6] When preparing custom media, ensure compatibility of all components.

Issue 2: Observed cellular effects are not consistent with known this compound activity.

Possible Cause Troubleshooting Step
Conversion to other metabolites Cells actively take up this compound and convert it to NAD+ and other metabolites.[7] The observed effects are likely due to these downstream products rather than this compound itself.
Off-target effects of high concentrations Ensure that the concentration of this compound used is within the appropriate range for your cell type and experimental question. Very high concentrations may have off-target effects.
Contamination of this compound powder Purchase high-purity this compound from a reputable supplier. If in doubt, use a new batch of the compound.

Data Presentation

Table 1: Stability of this compound and Related Precursors in Aqueous Solutions

CompoundConditionStability/Degradation RateSource(s)
This compound Lyophilized, -20°C, desiccatedStable for 24 months[2]
In solution, -20°CUse within 3 months[2]
Aqueous solution, neutral pHGenerally stable[1]
Aqueous solution, low pHHydrolyzes to nicotinic acid[1]
NAD+ Solution, 4°C, neutral pHStable for about a week[7]
Solution, acidic or alkaline pHDecomposes rapidly[7]
NADH 50 mM Tris buffer, pH 8.5, 19°CDegradation rate of 4 µM/day (>90% remaining after 43 days)[8]
50 mM Tris buffer, pH 8.5, 25°CDegradation rate of 11 µM/day (~75% remaining after 43 days)[8]
This compound Riboside (NR) Aqueous solution, pH 7.4Higher degradation rate compared to pH 2 and pH 5[9]
Solid state2% degradation at 115°C, 55% degradation at 125°C[3][9]

Experimental Protocols

Protocol: Quantification of this compound in Cell Culture Media by HPLC

This protocol is adapted from methods for quantifying NAD+ and can be used to measure this compound concentrations.[10]

1. Sample Preparation: a. Collect an aliquot of the cell culture medium at various time points (e.g., 0, 24, 48, 72 hours). b. Centrifuge the medium at 500 x g for 5 minutes to pellet any cells or debris. c. Transfer the supernatant to a new tube. d. For analysis of intracellular this compound, cells would be washed and extracted, typically using an acid extraction method.[10]

2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector is required. b. Column: A reverse-phase C18 column is commonly used. c. Mobile Phase: An isocratic or gradient elution with a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is typical. For example, a mobile phase could be 0.05 M phosphate buffer (pH 7.0) with a gradient of methanol.[10] d. Flow Rate: A typical flow rate is 1 mL/min.[10] e. Detection: Monitor the absorbance at a wavelength of approximately 261 nm.[10] f. Standard Curve: Prepare a standard curve using known concentrations of high-purity this compound dissolved in the same type of cell culture medium used in the experiment. g. Injection: Inject equal volumes of the standards and samples.

3. Data Analysis: a. Identify the this compound peak in the chromatograms based on the retention time of the this compound standard. b. Quantify the peak area for each sample. c. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

NAD_Biosynthesis_and_Salvage_Pathway cluster_de_novo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan QPRT QPRT Tryptophan->QPRT Multiple steps NA Nicotinic Acid QPRT->NA NA_ext Nicotinic Acid (extracellular) NAPRT NAPRT NA_ext->NAPRT NAMN Nicotinic Acid Mononucleotide NAPRT->NAMN NMNAT NMNAT NAMN->NMNAT Nam_ext This compound (extracellular) Nam This compound Nam_ext->Nam NR_ext This compound Riboside (extracellular) NR This compound Riboside NR_ext->NR NMN_ext This compound Mononucleotide (extracellular) NMN This compound Mononucleotide NMN_ext->NMN NAMPT NAMPT Nam->NAMPT NRK NRK NR->NRK NMN->NMNAT NAMPT->NMN NRK->NMN NAD NAD+ Sirtuins_PARPs Sirtuins, PARPs, CD38/157 NAD->Sirtuins_PARPs NMNAT->NAD Sirtuins_PARPs->Nam releases Experimental_Workflow cluster_hplc HPLC Quantification start Start: Cell Culture with this compound collect_media Collect Media Aliquots (e.g., 0, 24, 48h) start->collect_media centrifuge Centrifuge to Remove Cells/Debris (500 x g, 5 min) collect_media->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Samples and Standards supernatant->inject hplc HPLC Analysis standard_curve Prepare this compound Standard Curve standard_curve->inject detect Detect at ~261 nm inject->detect quantify Quantify Peak Areas detect->quantify calculate Calculate Concentration vs. Standard Curve quantify->calculate

References

Technical Support Center: Troubleshooting Nicotinamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for nicotinamide biological assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I seeing significant variability in my results between experiments?

Answer: Inconsistent results in this compound experiments can stem from a variety of factors, ranging from reagent stability to subtle variations in experimental conditions. Here’s a troubleshooting guide to help you identify the potential source of the problem.

Troubleshooting Guide: Inter-experimental Variability

Potential CauseTroubleshooting Steps
This compound Stability This compound and its precursors like this compound Mononucleotide (NMN) can degrade under improper storage conditions such as exposure to heat, humidity, and light.[1][2][3][4] This degradation can lead to a lower effective concentration of the active compound in your experiments. Always store this compound and its derivatives in a cool, dark, and dry place, ideally between 2°C and 8°C (36°F and 46°F).[5] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[6][7]
Cell Culture Conditions Variations in cell passage number can significantly alter cellular characteristics, including morphology, growth rates, and response to stimuli.[8] It is crucial to use cells within a consistent and low passage number range for all related experiments. Additionally, ensure that your cell seeding density is consistent across all plates and experiments to avoid variability due to confluency.[9]
Inconsistent Assay Timing The timing of reagent addition, incubation periods, and measurement points in enzymatic and cell-based assays is critical for reproducibility.[10] Create and strictly follow a detailed experimental timeline for all steps.
Media Composition The composition of your cell culture media, including the presence of endogenous this compound, can influence the outcome of your experiments.[6] Consider using a this compound-free medium if you are studying the direct effects of exogenous this compound. The stability of this compound can also be affected by the buffer composition of the media.[6]

FAQ 2: My cell viability assay results are not consistent when using this compound. What could be the cause?

Answer: High variability in cell viability assays (e.g., MTT, XTT) is a common issue. Besides the general factors mentioned in FAQ 1, here are some specific points to consider for these types of assays.

Troubleshooting Guide: Cell Viability Assay Variability

Potential CauseTroubleshooting Steps
Uneven Cell Plating Inconsistent cell numbers across wells is a primary source of variability in plate-based assays.[6] Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to minimize "edge effects." Consider leaving the outer wells of the plate filled with sterile media or PBS and not using them for experimental samples.[6]
Compound Solubility While this compound is generally soluble in water and DMSO, ensuring it is fully dissolved in your culture medium is crucial.[7] Precipitates can lead to inconsistent concentrations across wells. Visually inspect your media after adding the this compound stock solution to ensure complete dissolution.
Assay Interference Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal. Run a control plate with this compound in cell-free media to check for any direct interaction with your assay reagents.
Incubation Time The duration of this compound treatment can significantly impact cell viability. Optimize the incubation time for your specific cell line and experimental question through a time-course experiment.

FAQ 3: I am not observing the expected effect of this compound on my target pathway. Why might this be?

Answer: If this compound is not producing the anticipated biological effect, it could be due to issues with the compound's integrity, the biological system itself, or the methods used to measure the outcome.

Troubleshooting Guide: Lack of Expected Biological Effect

Potential CauseTroubleshooting Steps
Compound Integrity Verify the purity and integrity of your this compound. If possible, confirm its identity and purity using analytical methods like HPLC.[11] As mentioned previously, improper storage can lead to degradation.[2][3][4]
Cellular Metabolism Cells metabolize this compound through the NAD+ salvage pathway.[12][13][14] The expression and activity of enzymes in this pathway, such as this compound Phosphoribosyltransferase (NAMPT), can vary between cell types and under different conditions.[14][15][16] This can affect the intracellular conversion of this compound to NAD+.
Off-Target Effects At higher concentrations, this compound and its analogs may have off-target effects that could mask or counteract the intended on-target activity. It is advisable to perform a dose-response curve to identify the optimal concentration range for your experiment.[11]
Assay Sensitivity The assay you are using to measure the downstream effects of this compound may not be sensitive enough to detect subtle changes. Consider using an orthogonal assay method to validate your findings.[6][11] For example, if you are using a fluorescent reporter assay, you could confirm your results with a qPCR or Western blot for the target gene or protein.

Experimental Protocols

Protocol 1: Quantification of Intracellular NAD+/NADH

This protocol provides a method for the extraction and quantification of NAD+ and NADH from cultured cells using an enzymatic cycling assay.

Materials:

  • NAD+/NADH Extraction Buffer (Acidic for NAD+, Basic for NADH)

  • Neutralization Buffer

  • NAD+/NADH Cycling Buffer

  • Alcohol Dehydrogenase

  • MTT or similar colorimetric reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Lysis and Extraction:

    • Culture cells to the desired confluency in a 6-well plate.

    • For NAD+ extraction, aspirate the media and add 200 µL of ice-cold acidic extraction buffer.

    • For NADH extraction, use a separate set of wells and add 200 µL of ice-cold basic extraction buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new, pre-chilled tube.

  • Neutralization:

    • Neutralize the acidic NAD+ extract with the appropriate neutralization buffer until the pH is between 7.0 and 7.5.

    • Neutralize the basic NADH extract with the appropriate neutralization buffer until the pH is between 7.5 and 8.0.

  • Enzymatic Cycling Assay:

    • Prepare a standard curve using known concentrations of NAD+ and NADH.

    • In a 96-well plate, add 50 µL of your extracted samples and standards to separate wells.

    • Add 100 µL of the NAD+/NADH cycling buffer containing alcohol dehydrogenase to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Add 10 µL of the colorimetric reagent to each well and incubate for an additional 15-30 minutes.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration of NAD+ and NADH in your samples based on the standard curve.

    • Normalize the results to the total protein concentration of the cell lysate.

Protocol 2: Cell Viability MTT Assay

This protocol outlines a standard MTT assay to assess cell viability following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the control (untreated cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop reagent Reagent Prep (Fresh this compound) treatment Treatment (Dose-Response) reagent->treatment cells Cell Culture (Consistent Passage) cells->treatment incubation Incubation (Consistent Timing) treatment->incubation assay Assay (e.g., MTT, NAD+ quant) incubation->assay readout Data Acquisition assay->readout analysis Data Analysis readout->analysis inconsistent Inconsistent Results? analysis->inconsistent inconsistent->reagent Check Reagents inconsistent->cells Check Cells inconsistent->treatment Check Protocol

Caption: A generalized workflow for a reproducible this compound experiment, including a troubleshooting loop.

NAD_Salvage_Pathway NAM This compound (NAM) NMN This compound Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins / PARPs NAD->Sirtuins Consumed Sirtuins->NAM Recycled

References

Technical Support Center: Managing pH Changes in Media with Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH fluctuations in cell culture media supplemented with nicotinamide.

Frequently Asked Questions (FAQs)

Q1: Why is this compound added to cell culture media?

A1: this compound, a form of vitamin B3, is a crucial supplement in cell culture media. It serves as a precursor for the synthesis of this compound adenine dinucleotide (NAD+) and this compound adenine dinucleotide phosphate (NADP+).[1][2][3] These coenzymes are essential for cellular energy production, DNA repair, and various cell signaling pathways.[1][3] this compound is a key component for promoting cell survival, longevity, and overall cellular health.[4]

Q2: Can this compound cause a drop in the pH of my cell culture medium?

A2: While this compound itself is a neutral molecule, it can be hydrolyzed into nicotinic acid, which can lower the pH of the culture medium.[5] However, this hydrolysis is generally slow under typical physiological pH conditions (pH 7.2-7.4).[6] A significant and rapid drop in pH after this compound addition may indicate other issues, such as microbial contamination.[7][8]

Q3: How does this compound hydrolysis to nicotinic acid affect the media pH?

A3: The hydrolysis of the amide group on this compound produces nicotinic acid and ammonia. Nicotinic acid is an acidic molecule that can release protons (H+) into the medium, thereby lowering the pH.

Q4: At what rate does this compound convert to nicotinic acid in cell culture conditions?

Q5: Are there any benefits to the presence of nicotinic acid in the culture?

A5: Nicotinic acid, like this compound, can be used by cells to synthesize NAD+.[9][10] It has also been shown to have various biological effects, including anti-inflammatory properties and modulation of lipid metabolism.[11][12] However, unintended conversion of this compound to nicotinic acid can lead to inconsistent experimental results due to the unmonitored effects of nicotinic acid and the associated pH shift.

Q6: How can I differentiate between a pH drop caused by this compound hydrolysis and one caused by cellular metabolism or contamination?

A6: A pH drop due to cellular metabolism, such as lactate production from high glucose consumption (the Warburg effect), typically correlates with high cell density and metabolic activity.[13][14][15] Microbial contamination often leads to a rapid and significant pH decrease, accompanied by turbidity and visible microorganisms under a microscope.[7][8] A pH drop from this compound hydrolysis is expected to be more gradual. Monitoring the culture for signs of contamination and correlating the pH change with cell density can help identify the cause. The presence of nicotinic acid can be confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS).[7]

Troubleshooting Guides

Issue 1: Gradual decrease in media pH after this compound supplementation.

Possible Cause: Hydrolysis of this compound to nicotinic acid.

Troubleshooting Steps:

  • Monitor pH Regularly: Implement a routine of daily pH measurement of your cell culture medium.

  • Incorporate a Biological Buffer: Add HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) to your medium at a final concentration of 10-25 mM to provide additional buffering capacity.[16][17][18] HEPES has a pKa of approximately 7.3 at 37°C, making it an effective buffer in the physiological pH range.[17][18]

  • Optimize this compound Concentration: Determine the minimal concentration of this compound required for your specific cell line and experimental goals to reduce the potential for nicotinic acid accumulation.

  • Prepare Fresh Media: Prepare fresh media with this compound more frequently to minimize the duration of potential hydrolysis before use.

  • Consider Alternative Buffers: If HEPES is not suitable for your application, other biological buffers such as MOPS or Tris-HCl may be considered, though their optimal buffering ranges and potential for cellular toxicity should be evaluated.[2][19]

Issue 2: Rapid and significant drop in media pH.

Possible Cause: Microbial contamination. Mammalian cells lack the enzyme nicotinamidase, which efficiently converts this compound to nicotinic acid. Many bacteria and fungi, however, possess this enzyme.[7][8][10]

Troubleshooting Steps:

  • Microscopic Examination: Carefully inspect the culture for any signs of microbial contamination (e.g., bacteria, yeast, fungi).

  • Sterility Check: Streak a sample of the culture medium on an agar plate and incubate to test for microbial growth.

  • Discard Contaminated Cultures: If contamination is confirmed, discard the culture and decontaminate the incubator and all equipment.

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques to prevent future contamination.

  • Use Antibiotics/Antimycotics: If necessary, use appropriate concentrations of antibiotics and antimycotics in your culture medium, being mindful of their potential effects on your cells.

Data Presentation

Table 1: Common Biological Buffers for Cell Culture

BufferpKa at 37°CTypical ConcentrationNotes
HEPES 7.310 - 25 mMWidely used, provides excellent buffering in the physiological pH range.[17][18]
Sodium Bicarbonate 6.3Varies (typically used with 5-10% CO₂)Primary buffer in most media, but has suboptimal buffering capacity at physiological pH.[19]
MOPS ~7.2< 20 mM for mammalian cellsCan be an alternative to HEPES, but higher concentrations may be toxic.[2]
Tris-HCl ~7.7VariesUseful at physiological pH, but can be temperature-sensitive.[19]

Experimental Protocols

Protocol 1: Monitoring pH in Cell Culture
  • Aseptic Sampling: Under sterile conditions, carefully remove a small aliquot (e.g., 100-200 µL) of the cell culture medium.

  • pH Measurement: Use a calibrated pH meter with a micro-electrode to measure the pH of the aliquot. Alternatively, sterile, single-use pH strips can provide a less precise but still useful indication of pH.

  • Record Keeping: Maintain a detailed log of pH measurements, cell density, media changes, and any observations.

  • Frequency: For routine culture, measure the pH every 24-48 hours. For experiments sensitive to pH, more frequent monitoring may be necessary.

Protocol 2: Preparation of HEPES-Buffered Medium
  • Stock Solution: Prepare a 1 M stock solution of HEPES in cell culture grade water. Filter-sterilize the solution through a 0.22 µm filter.

  • Dilution: Aseptically add the sterile 1 M HEPES stock solution to your complete cell culture medium to achieve the desired final concentration (e.g., for a 25 mM final concentration, add 2.5 mL of 1 M HEPES to 97.5 mL of medium).

  • pH Adjustment: If necessary, adjust the final pH of the HEPES-buffered medium to the desired value (e.g., 7.4) using sterile 1 N NaOH or 1 N HCl before adding it to the cells.

  • Storage: Store the HEPES-buffered medium at 2-8°C, protected from light.

Visualizations

Nicotinamide_pH_Troubleshooting start pH Drop Observed in This compound-Supplemented Medium check_rate Evaluate Rate of pH Drop start->check_rate gradual Gradual pH Decrease check_rate->gradual Gradual rapid Rapid/Significant pH Decrease check_rate->rapid Rapid hydrolysis Suspect this compound Hydrolysis gradual->hydrolysis contamination Suspect Microbial Contamination rapid->contamination solution_hydrolysis Implement pH Management Strategy: - Add HEPES (10-25 mM) - Optimize NAM concentration - Use fresh media hydrolysis->solution_hydrolysis solution_contamination Implement Contamination Protocol: - Microscopic check - Sterility test - Discard and decontaminate contamination->solution_contamination Signaling_Pathways NAM This compound pH_drop Decreased Extracellular pH NAM->pH_drop hydrolyzes to NA, causing NAD NAD+ Synthesis NAM->NAD NA Nicotinic Acid (from hydrolysis) NA->NAD SIRT1 SIRT1 Pathway NA->SIRT1 modulates PI3K_Akt PI3K/Akt Pathway NA->PI3K_Akt activates Notch Notch Signaling pH_drop->Notch can affect Cell_Metabolism Cellular Metabolism (e.g., Glycolysis) pH_drop->Cell_Metabolism can affect Inflammation Inflammation SIRT1->Inflammation regulates PI3K_Akt->Cell_Metabolism regulates

References

Technical Support Center: High-Dose Nicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving high-dose nicotinamide in cell culture.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of high-dose this compound toxicity in cell culture?

High-dose this compound can induce cytotoxicity through several interconnected mechanisms. Primarily, as a precursor to NAD+, its administration can significantly alter the intracellular NAD+ pool and the NAD+/NADH ratio, impacting cellular energy metabolism.[1][2][3] Furthermore, this compound acts as an inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair.[4][5] This inhibition can lead to genome instability. High concentrations of this compound can also inhibit sirtuins (SIRTs), a class of NAD+-dependent deacetylases involved in cell survival and stress resistance.[6] Paradoxically, while low doses of this compound can have antioxidant effects, high doses have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][7][8]

Q2: At what concentrations does this compound typically become toxic to cells in culture?

The cytotoxic concentration of this compound is highly dependent on the cell type and the duration of exposure. Generally, concentrations above 5-10 mM are often reported to induce toxic effects in various cell lines. For instance, in human pluripotent stem cells (hESCs), toxicity was observed at 25 mM, while concentrations of 5 and 10 mM promoted survival.[6] In some cancer cell lines, such as human breast cancer cells (MDA-MB-436, MDA-MB-231, and MCF-7), the IC50 values (the concentration that inhibits 50% of cell growth) were found to be in the range of 20-30 mM.[9] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal and toxic concentration ranges.

Q3: Can this compound interfere with standard cell viability assays?

Yes, this compound can potentially interfere with cell viability assays that are based on cellular metabolism, such as those using tetrazolium salts like MTT, MTS, and XTT. Since high doses of this compound can alter cellular redox status and mitochondrial function, it may affect the reduction of these dyes, leading to inaccurate readings.[10] It is advisable to validate results with a secondary assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with high-dose this compound.

Problem 1: Unexpectedly high levels of cell death observed at concentrations previously reported as safe.

  • Possible Cause 1: Cell Line Sensitivity. Cell lines exhibit differential sensitivity to this compound. Your specific cell line or even a particular sub-clone may be more sensitive than those reported in the literature.

    • Solution: Always perform a preliminary dose-response experiment to determine the IC50 of this compound for your specific cell line under your experimental conditions.

  • Possible Cause 2: Culture Conditions. Factors such as media composition (e.g., glucose concentration), serum percentage, and cell density can influence cellular metabolism and, consequently, the response to this compound.

    • Solution: Standardize your cell culture conditions and ensure they are consistent across all experiments. Be aware that high glucose can exacerbate some metabolic effects.

  • Possible Cause 3: Solvent Toxicity. If you are using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself could be toxic.

    • Solution: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest this compound dose) to rule out solvent toxicity.[11]

Problem 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: this compound Solution Instability. this compound solutions, especially when diluted in media, may degrade over time, particularly with repeated freeze-thaw cycles or prolonged storage at 4°C.

    • Solution: Prepare fresh stock solutions of this compound and dilute them to the final working concentration immediately before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Inaccurate Pipetting. Errors in preparing serial dilutions or adding reagents can lead to significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For 96-well plate assays, be mindful of potential "edge effects" and consider not using the outer wells for critical samples.[12]

  • Possible Cause 3: Cell Plating Inconsistency. Uneven cell seeding density across wells can lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before plating and use a consistent plating technique.

Problem 3: Altered cell morphology not consistent with apoptosis.

  • Possible Cause 1: Senescence or other forms of cell stress. High doses of this compound can induce cellular stress that may lead to changes in morphology, such as flattening and enlargement, which are characteristic of senescence, rather than the typical blebbing seen in apoptosis.

    • Solution: In addition to apoptosis assays, consider performing a senescence-associated β-galactosidase assay to check for senescence. Observe cell morphology using phase-contrast microscopy and document any changes.[13]

  • Possible Cause 2: Effects on Cell Adhesion. this compound has been reported to affect the expression of cell adhesion molecules.[13]

    • Solution: Assess cell adhesion using a crystal violet staining assay after gentle washing to quantify the number of attached cells.

Quantitative Data Summary

The following table summarizes the cytotoxic effects (IC50 values) of this compound on various cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of treatment and the assay used.

Cell LineCell TypeIC50 (mM)Treatment Duration (h)Assay
MDA-MB-436Human Breast Cancer30.0972Crystal Violet
MDA-MB-231Human Breast Cancer20.0972Crystal Violet
MCF-7Human Breast Cancer20.0172Crystal Violet
hESCsHuman Embryonic Stem Cells>25 (toxic at 25)Not SpecifiedNot Specified
A375Human Melanoma~20 (strong inhibition)48Cell Counting
SK-MEL-28Human Melanoma~20 (strong inhibition)48Cell Counting

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of high-dose this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 1 M in sterile water or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Adherent or suspension cells

  • This compound

  • DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium or PBS

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure for Adherent Cells in a 96-well plate:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Staining: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of a 10-50 µM DCFDA solution in serum-free medium or PBS to each well.[17]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[17][18]

  • Washing: Remove the DCFDA solution and wash the cells once with PBS.

  • Treatment: Add 100 µL of the this compound dilutions (in serum-free medium or PBS) to the cells. Include a positive control (e.g., H2O2) and a negative control.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18] Kinetic readings can be taken over a period of time.

Signaling Pathways and Experimental Workflows

Signaling Pathways

High-dose this compound toxicity involves a complex interplay of several signaling pathways. The diagrams below, generated using Graphviz, illustrate these relationships.

Nicotinamide_Toxicity_Pathway cluster_0 High-Dose this compound cluster_1 Cellular Effects cluster_2 Downstream Consequences NAM This compound PARP PARP Inhibition NAM->PARP NAD Increased NAD+ NAM->NAD SIRT1 SIRT1 Inhibition NAM->SIRT1 DNA_Damage DNA Damage Accumulation PARP->DNA_Damage NAD->SIRT1 Activates (low NAM) ROS ROS Generation NAD->ROS Apoptosis Apoptosis SIRT1->Apoptosis Inhibition promotes Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys DNA_Damage->Apoptosis Mito_Dys->Apoptosis Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response Experiment (MTT Assay) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay ros_assay ROS Measurement (DCFDA) mechanism_studies->ros_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis ros_assay->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Logic start Unexpected Cell Death Observed check_control Check Vehicle Control start->check_control solvent_toxic Solvent is Toxic check_control->solvent_toxic Yes check_dose Review this compound Concentration check_control->check_dose No reduce_solvent Reduce Solvent Concentration solvent_toxic->reduce_solvent end Problem Resolved reduce_solvent->end dose_too_high Concentration is Too High check_dose->dose_too_high Yes check_culture Examine Culture Conditions check_dose->check_culture No perform_dose_response Perform New Dose-Response dose_too_high->perform_dose_response perform_dose_response->end culture_issue Inconsistent Conditions check_culture->culture_issue Yes check_culture->end No standardize_culture Standardize Protocols culture_issue->standardize_culture standardize_culture->end

References

inconsistent results in nicotinamide sirtuin inhibition assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sirtuin inhibition assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to inconsistent results with nicotinamide and other inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do my IC50 values for this compound vary between experiments?

A1: Fluctuations in this compound IC50 values are a common issue and can stem from several factors:

  • NAD+ Concentration: this compound is a product inhibitor of sirtuins, and its inhibitory effect is competitive with the co-substrate NAD+.[1][2] Therefore, the apparent IC50 value of this compound is highly dependent on the concentration of NAD+ used in the assay. Higher NAD+ concentrations will lead to higher apparent IC50 values.[3][4]

  • Substrate Identity: The specific acetylated peptide substrate used can influence the enzyme's sensitivity to this compound inhibition.[5]

  • Enzyme Concentration: While less common, significant variations in the active concentration of the sirtuin enzyme could affect the results. Ensure consistent enzyme activity across experiments.

  • Incubation Time: The length of the reaction incubation can impact the final result. It is crucial to use a consistent incubation time for all experiments.[6]

Q2: I'm observing a high background signal in my no-enzyme control wells. What is the cause?

A2: A high background signal can obscure the true signal from enzymatic activity. Potential causes include:

  • Substrate Instability: The acetylated fluorogenic substrate may be unstable and undergo spontaneous hydrolysis, releasing the fluorophore.

  • Contaminating Proteases: Samples, particularly cell or tissue lysates, may contain other deacetylases or proteases that can act on the substrate. Including a specific HDAC inhibitor like Trichostatin A can help differentiate sirtuin activity from that of other histone deacetylases.[7]

  • Compound Interference: The inhibitor itself or other small molecules in the well might be fluorescent at the excitation/emission wavelengths used. Always run controls containing the compound without the enzyme to check for this.

Q3: My positive control inhibitor (e.g., Suramin, EX-527) is not showing maximal inhibition. What should I do?

A3: If a known potent inhibitor is not working as expected, it points to a fundamental issue with the assay setup:

  • Enzyme Activity: The sirtuin enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.[8] It is recommended to aliquot and store enzymes at -80°C.

  • Inhibitor Degradation: The positive control inhibitor may have degraded. Ensure it is stored correctly and consider preparing a fresh stock solution.

  • Incorrect Assay Conditions: Verify that the buffer composition (pH, salts), temperature, and NAD+ concentration are optimal for the specific sirtuin isoform being tested.

Q4: What are the critical controls to include in a sirtuin inhibition assay?

A4: To ensure data quality and interpretability, the following controls are essential:

  • No-Inhibitor Control (100% Activity): Contains the enzyme, substrate, and NAD+, but no inhibitor. This represents the maximum signal.[9]

  • No-Enzyme Control (Background): Contains the substrate, NAD+, and the highest concentration of inhibitor (or vehicle), but no sirtuin enzyme. This measures the background signal from substrate hydrolysis or compound interference.[9]

  • Positive Control Inhibitor: A well-characterized inhibitor for the specific sirtuin isoform being tested. This validates that the assay can detect inhibition.

  • Vehicle Control: Contains the enzyme, substrate, NAD+, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds.[10]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems.

Problem Potential Cause Recommended Solution
Low Z'-factor or Signal-to-Noise Ratio 1. Low Enzyme Activity: Insufficient enzyme leads to a small signal window.• Increase the sirtuin enzyme concentration.• Verify enzyme activity with a fresh aliquot.
2. High Background: Non-enzymatic signal is masking the true signal.• Screen substrates for lower spontaneous hydrolysis.• Include HDAC inhibitors like Trichostatin A in the reaction buffer if using complex samples.[7]
3. Suboptimal Reagent Concentrations: NAD+ or substrate concentrations are not optimal.• Titrate NAD+ and the acetylated substrate to find concentrations that yield a robust signal.
Inconsistent Results Across Plate 1. Edge Effects: Evaporation from wells on the edge of the plate concentrates reagents.• Avoid using the outer wells of the 96-well plate for samples. Fill them with sterile PBS or water instead.[10]
2. Inaccurate Pipetting: Small volume errors can lead to large concentration differences.• Use calibrated pipettes and fresh tips for each reagent addition. • Prepare master mixes for reagents to be added to multiple wells.
3. Temperature Gradients: Uneven temperature across the incubation plate.• Ensure the plate is incubated in a properly calibrated incubator with uniform heat distribution.
Data Not Fitting a Dose-Response Curve 1. Compound Solubility Issues: The inhibitor may be precipitating at higher concentrations.• Visually inspect the wells for precipitation.• Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <1%).[10]
2. Compound Interference: The inhibitor may absorb light or fluoresce at the assay wavelengths.• Run a parallel assay without the enzyme to measure the compound's intrinsic signal and subtract it from the experimental data.
3. Incorrect Inhibitor Concentration Range: The tested concentrations are too high or too low to define the IC50.• Perform a wider range of serial dilutions (e.g., log or semi-log dilutions) to capture the full inhibitory curve.
Quantitative Data Example: Effect of NAD+ on this compound IC50 for SIRT3

The following table illustrates how the IC50 value of this compound, a known sirtuin inhibitor, can be significantly affected by the concentration of the co-substrate, NAD+.[1][3][4]

NAD+ Concentration (µM)This compound IC50 (µM)
100~25 µM
500~70 µM
1000~150 µM
Note: These are representative values. Actual IC50s may vary based on the specific sirtuin isoform and other assay conditions.
Detailed Experimental Protocol: Fluorometric Sirtuin Inhibition Assay

This protocol provides a standard methodology for measuring sirtuin inhibition using a fluorogenic substrate.

1. Reagent Preparation:

  • Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Keep on ice.

  • Recombinant Sirtuin Enzyme: Prepare a stock solution of the purified sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3). Dilute in Sirtuin Assay Buffer to the desired working concentration just before use. Keep on ice.

  • NAD+ Stock Solution: Prepare a 10 mM stock solution in water and store in aliquots at -80°C. Dilute to the desired final concentration in Sirtuin Assay Buffer.

  • Fluorogenic Substrate: Use a commercially available acetylated peptide substrate (e.g., based on p53 or histone sequences) linked to a fluorophore like AFC or AMC. Prepare a stock solution in DMSO and dilute in Sirtuin Assay Buffer.

  • Inhibitor (this compound): Prepare a 100 mM stock solution of this compound in water. Perform serial dilutions to create a range of concentrations for the dose-response curve.

  • Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated substrate and release the fluorophore. Often included in commercial kits.[9]

2. Assay Procedure (96-Well Plate Format):

  • Add 40 µL of Sirtuin Assay Buffer to all wells.

  • Add 10 µL of inhibitor solution (or vehicle for control wells) to the appropriate wells.

  • Add 20 µL of the diluted sirtuin enzyme solution to all wells except the "No-Enzyme" background controls. Add 20 µL of Sirtuin Assay Buffer to the background wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare a Reaction Mix containing the NAD+ and the fluorogenic substrate at 2x the final desired concentration in Sirtuin Assay Buffer.

  • Start the reaction by adding 30 µL of the Reaction Mix to all wells. The total volume should be 100 µL.

  • Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Stop the reaction by adding 50 µL of the Developer Solution to each well.

  • Incubate at 37°C for an additional 15-30 minutes.

  • Read the fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[7]

3. Data Analysis:

  • Subtract the average fluorescence of the "No-Enzyme" control wells from all other readings.

  • Normalize the data by setting the "No-Inhibitor" control as 100% activity and the "Positive Control Inhibitor" or highest inhibitor concentration as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Sirtuin_Pathway cluster_reaction Sirtuin Catalytic Cycle cluster_inhibition Feedback Inhibition Sirtuin Sirtuin Enzyme Intermediate Enzyme-Substrate Complex Sirtuin->Intermediate Binding Ac_Substrate Acetylated Substrate Ac_Substrate->Intermediate Binding NAD NAD+ NAD->Intermediate Binding Intermediate->Sirtuin Deacetylation Deac_Substrate Deacetylated Substrate Intermediate->Deac_Substrate Deacetylation NAM This compound (NAM) Intermediate->NAM Deacetylation NAM_Inhibitor This compound (Inhibitor) Sirtuin_Enzyme Sirtuin Enzyme NAM_Inhibitor->Sirtuin_Enzyme Inhibits

Caption: Sirtuin deacetylation cycle and feedback inhibition by this compound (NAM).

Experimental Workflow Diagram

Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, NAD+, Substrate, Inhibitor) plate 2. Plate Setup (Add Buffer, Inhibitor, Enzyme) prep->plate preinc 3. Pre-incubation (15 min @ 37°C) plate->preinc start 4. Start Reaction (Add NAD+/Substrate Mix) preinc->start inc 5. Reaction Incubation (60-120 min @ 37°C) start->inc stop 6. Stop & Develop (Add Developer Solution) inc->stop read 7. Read Fluorescence stop->read analyze 8. Data Analysis (Normalize & Calculate IC50) read->analyze

Caption: Step-by-step workflow for a fluorometric sirtuin inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Flow cluster_yes Troubleshoot Compound/Plate cluster_no Troubleshoot Core Assay Components start Inconsistent Results or Low Z'-factor check_controls Are Positive & Negative Controls Behaving as Expected? start->check_controls controls_ok YES check_controls->controls_ok  YES   controls_bad NO check_controls->controls_bad  NO   check_inhibitor Check Test Compound: - Solubility - Purity - Intrinsic Fluorescence check_plate Check Assay Plate: - Edge Effects - Pipetting Accuracy check_inhibitor->check_plate check_enzyme Check Enzyme: - Activity (fresh aliquot) - Concentration check_reagents Check Other Reagents: - Substrate Stability - NAD+ Concentration - Buffer pH check_enzyme->check_reagents check_protocol Check Protocol: - Incubation Times - Temperatures check_reagents->check_protocol

Caption: A decision tree for troubleshooting inconsistent assay results.

References

Validation & Comparative

Validating Nicotinamide's Impact on Mitochondrial Function In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nicotinamide and its derivatives, as precursors to the essential coenzyme this compound adenine dinucleotide (NAD+), are at the forefront of research into mitochondrial health and metabolic regulation. The in vivo validation of their effects is crucial for researchers, scientists, and drug development professionals exploring therapeutic avenues for age-related and metabolic diseases. This guide provides a comparative overview of key experimental findings, detailed protocols, and the underlying signaling pathways, offering a comprehensive resource for evaluating the role of this compound-related compounds in enhancing mitochondrial function.

Core Signaling Pathway: The NAD+-SIRT3 Axis

A primary mechanism by which this compound derivatives exert their pro-mitochondrial effects is through the augmentation of the cellular NAD+ pool, which in turn activates sirtuins, a class of NAD+-dependent protein deacetylases.[1][2] Within the mitochondria, Sirtuin 3 (SIRT3) is a key regulator of mitochondrial protein function and homeostasis.[3] Increased NAD+ levels boost SIRT3 activity, leading to the deacetylation of numerous mitochondrial proteins. This action enhances the function of enzymes involved in the tricarboxylic acid (TCA) cycle, electron transport chain (ETC), and antioxidant defense systems, ultimately leading to improved mitochondrial efficiency and reduced oxidative stress.[4][5]

NAD_SIRT3_Pathway cluster_outside Cytosol cluster_mito Mitochondrion This compound This compound / NMN / NR NAD NAD+ This compound->NAD Biosynthesis SIRT3_active SIRT3 (Active) NAD->SIRT3_active Activates SIRT3_inactive SIRT3 (Inactive) SIRT3_inactive->SIRT3_active Proteins_ac Mitochondrial Proteins (Acetylated) Proteins_deac Mitochondrial Proteins (Deacetylated) SIRT3_active->Proteins_deac Deacetylates Proteins_ac->Proteins_deac Function Improved Mitochondrial Function & Reduced ROS Proteins_deac->Function

Caption: this compound-SIRT3 signaling pathway.

Comparative Analysis of In Vivo Experimental Data

The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound mononucleotide (NMN) and this compound riboside (NR), two prominent NAD+ precursors derived from this compound.

Table 1: Effects of NMN on Hippocampal Mitochondria in Mice

ParameterControlNMN (62.5 mg/kg)Fold ChangeStudy Reference
Mitochondrial NAD+Normalized to 1.0~1.5 (at 30 min)+50%K. Long et al. (2019)[4][6]
Mitochondrial Protein AcetylationNormalized to 1.0~0.6 (at 30 min)-40%K. Long et al. (2019)[4][6]
Reactive Oxygen Species (ROS)Normalized to 1.0~0.7 (at 30 min)-30%K. Long et al. (2019)[4][6]
Mitochondrial pDrp1 (S616) LevelsNormalized to 1.0~0.5 (at 15 min)-50%K. Long et al. (2019)[4]

Data are approximated from graphical representations in the cited publication. pDrp1 (S616) is a marker for mitochondrial fission; a decrease suggests reduced fission.

Table 2: Effects of NR Supplementation in Animal Models

ParameterModelTreatmentOutcomeStudy Reference
Brain NAD+ LevelsAlzheimer's Disease Mouse ModelNR+70%Restorative Medicine (2022)[1]
PGC-1α LevelsAlzheimer's Disease Mouse ModelNR+50%Restorative Medicine (2022)[1]
Mitochondrial MassMitochondrial Myopathy Mouse ModelNR for 16 weeksIncreasedcasi.org (2022)[7]
Mitochondrial BiogenesisMitochondrial Myopathy Mouse ModelNR for 16 weeksPromotedcasi.org (2022)[7]
Muscle NAD+ MetabolomeAged Men1g/day NR for 21 daysElevatedMartens et al. (2018) cited in[[“]]
Muscle Mitochondrial BiogenesisHuman Twin Study250-1000 mg/day NR for 5 monthsImprovedLapatto et al. (2022)[9][10]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature for assessing the in vivo effects of this compound precursors.

Protocol 1: Animal Treatment and Tissue Collection
  • Animal Model: Male C57BL/6J mice, 3-4 months old.

  • Treatment: A single intraperitoneal (i.p.) injection of this compound mononucleotide (NMN) at a dose of 62.5 mg/kg body weight, dissolved in phosphate-buffered saline (PBS). Control animals receive a vehicle injection of PBS.

  • Tissue Collection: At specified time points post-injection (e.g., 15 min, 30 min, 4 hours, 24 hours), animals are euthanized. The hippocampus is rapidly dissected, and mitochondria are isolated for subsequent analysis.[4][6]

Protocol 2: Measurement of Mitochondrial NAD+
  • Mitochondrial Isolation: Hippocampal tissue is homogenized in mitochondrial isolation buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the mitochondria.

  • NAD+ Extraction: The mitochondrial pellet is treated with an acid extraction buffer to extract NAD+ metabolites.

  • Quantification: NAD+ levels are quantified using a colorimetric NAD+ cycling assay. The absorbance is measured, and NAD+ concentration is determined by comparison to a standard curve.[4][6]

Protocol 3: Western Blot for Protein Acetylation and Mitochondrial Dynamics
  • Protein Extraction: Isolated mitochondria are lysed to extract total mitochondrial protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies targeting acetylated-lysine residues or specific proteins involved in mitochondrial dynamics (e.g., pDrp1, OPA1, MFN2). Following incubation with a corresponding secondary antibody, the signal is detected using chemiluminescence.[4]

Protocol 4: In Vivo Measurement of Reactive Oxygen Species (ROS)
  • Probe Administration: Dihydroethidium (DHE), a superoxide indicator, is administered to the animals. DHE reacts with superoxide anions to form a red fluorescent product.

  • Tissue Preparation: Following a designated time for the probe to circulate and react, the brain is collected and sectioned.

  • Fluorescence Microscopy: The brain sections are imaged using a fluorescence microscope. The intensity of the red fluorescence is quantified to determine the relative levels of ROS in specific brain regions, such as the hippocampus.[4]

General Experimental Workflow

The validation of this compound's effect on mitochondrial function typically follows a structured workflow, from precursor administration to functional and molecular analysis.

Experimental_Workflow cluster_vivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Analysis cluster_biochem cluster_molecular start Animal Model (e.g., Mice) treatment Administer this compound Precursor (e.g., NMN, NR) or Vehicle start->treatment collection Tissue Collection (e.g., Brain, Muscle, Liver) treatment->collection isolation Mitochondrial Isolation collection->isolation biochem Biochemical Assays isolation->biochem molecular Molecular Biology Assays isolation->molecular nad NAD+ Quantification biochem->nad ros ROS Measurement (DHE) biochem->ros resp Respirometry (OCR) biochem->resp wb Western Blot (Acetylation, Dynamics) molecular->wb gene Gene Expression (qPCR) molecular->gene end Data Analysis & Interpretation nad->end ros->end resp->end wb->end gene->end

Caption: General workflow for in vivo studies.

References

A Researcher's Guide to Nicotinamide and Niacinamide: Unraveling the Nomenclature in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precision in terminology is paramount. When encountering the terms "nicotinamide" and "niacinamide" in literature, product specifications, or experimental design, a critical question arises: are these different molecules with distinct activities, or are they one and the same? This guide clarifies this issue, providing a comprehensive comparison of their applications in research, supported by experimental data, detailed protocols, and pathway visualizations.

This compound and Niacinamide: An Identity Confirmed

Fundamentally, this compound and niacinamide are two names for the exact same chemical compound: pyridine-3-carboxamide, a water-soluble amide form of vitamin B3.[1][2][3][4] They are chemically identical, sharing the same molecular formula (C6H6N2O), molecular weight, and structure.[5][6][7] The difference in nomenclature is largely a matter of convention, with "niacinamide" being more prevalent in the fields of dermatology and cosmetics, while "this compound" is more frequently used in broader medical research, supplementation, and studies on cellular metabolism.[2][4][8] For all research and experimental purposes, they are interchangeable.

This guide will henceforth use the term "this compound," while acknowledging that the data and applications described apply equally to "niacinamide."

Core Biological Function: The NAD+ Precursor

The primary role of this compound in cellular biology is to serve as a precursor to the essential coenzymes this compound adenine dinucleotide (NAD+) and this compound adenine dinucleotide phosphate (NADP+).[1][9] These molecules are central to cellular metabolism, acting as critical electron carriers in redox reactions essential for energy production (ATP) and as signaling molecules in numerous cellular processes.[1][10]

The synthesis of NAD+ from this compound occurs through the salvage pathway, a critical recycling route for maintaining cellular NAD+ pools.

SALVAGE_PATHWAY NAD+ Salvage Pathway NAM This compound (NAM) NMN This compound Mononucleotide (NMN) NAM->NMN + PRPP PRPP PRPP NAMPT NAMPT (Rate-Limiting Enzyme) NAD NAD+ ATP_NMNAT ATP NMNAT NMNAT Sirtuins Sirtuins / PARPs (NAD+ Consuming Enzymes)

Caption: The NAD+ Salvage Pathway recycles this compound (NAM).

Comparative Research Applications

While chemically identical, the application of this compound spans diverse research fields, from dermatology to neurobiology and oncology. The following sections compare its use and effects, supported by quantitative data from key studies.

Application in Dermatology and Skin Biology

In dermatological research, "niacinamide" is the preferred term. It is studied for its anti-inflammatory, antioxidant, and barrier-enhancing properties.

Table 1: Quantitative Effects of Topical Niacinamide in Dermatological Studies

Parameter MeasuredConcentrationVehicle/ProtocolResultReference Study
Transepidermal Water Loss (TEWL)2%Cream applied twice daily for 4 weeks▼ 24% reduction in TEWL, indicating improved barrier functionGehring W, 2004
Sebum Excretion Rate2%Hydrophilic gel applied twice daily for 4 weeks▼ 30% reduction in casual sebum levelsDraelos ZD et al., 2006
Skin Hyperpigmentation5%Moisturizer applied twice daily for 8 weeks▼ Significant decrease in hyperpigmentation area and visible spotsHakozaki T et al., 2002
Facial Wrinkles5%Topical application twice daily for 12 weeks▼ Significant reduction in fine lines and wrinklesBissett DL et al., 2004

A common protocol to quantify the effect of this compound on skin barrier integrity involves measuring Transepidermal Water Loss (TEWL).

TEWL_WORKFLOW Experimental Workflow: TEWL Measurement cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (4 Weeks) cluster_2 Post-Treatment & Analysis A Subject Recruitment (e.g., n=30, healthy skin) B Baseline Measurement: TEWL reading with Tewameter® A->B C Split-Face Application: Test Forearm 1: 2% this compound Cream Test Forearm 2: Placebo Cream B->C Begin Treatment D Twice Daily Application C->D E Final Measurement (Week 4): TEWL reading on both forearms D->E End of Treatment Period F Data Analysis: Compare baseline vs. final TEWL Compare this compound vs. Placebo E->F G Determine % change in TEWL F->G Conclusion

Caption: Workflow for a split-face/forearm clinical trial to assess TEWL.
Application as a Sirtuin Inhibitor in Cellular Biology

In molecular and cellular biology, this compound is widely used as a pan-sirtuin inhibitor. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, DNA repair, and metabolism. This compound inhibits sirtuin activity through a product-feedback mechanism, as it is a direct product of the deacetylation reaction.

Table 2: this compound as a Sirtuin Inhibitor in In Vitro Assays

Sirtuin TargetAssay TypeIC50 Value (Concentration for 50% Inhibition)Key FindingReference Study
SIRT1 (Human)Fluorogenic Assay~50 µMPotent inhibitor, classic for in vitro studiesAvalos JL et al., 2005
SIRT2 (Human)Deacetylase Activity Assay~40 µMSimilar potency to SIRT1 inhibitionBitterman KJ et al., 2002
SIRT3 (Human)Enzymatic Assay~100 µMEffective, though slightly higher concentration neededOnyango P et al., 2002

Researchers often use a fluorogenic assay to measure the inhibitory effect of this compound on SIRT1 activity.

  • Reagents & Setup:

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic peptide substrate (e.g., Fluor de Lys®-SIRT1).

    • NAD+ co-factor.

    • This compound stock solution (dissolved in assay buffer).

    • Developer solution.

    • 96-well microplate.

  • Procedure:

    • Add SIRT1 enzyme, fluorogenic substrate, and NAD+ to wells.

    • Add varying concentrations of this compound (e.g., 0 µM to 1000 µM) to the respective wells.

    • Incubate the plate at 37°C for 1 hour to allow the deacetylation reaction to proceed.

    • Add developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

    • Incubate for 15 minutes at room temperature.

    • Measure fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract background fluorescence (wells without enzyme).

    • Plot fluorescence intensity against this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Conclusion for the Researcher

The terms this compound and niacinamide describe the same molecule, a vital form of vitamin B3. The choice of term is dictated by historical convention within specific research fields.

  • For dermatological, cosmetic, and skin biology research , the term niacinamide is standard. The focus is on its topical effects on skin barrier function, inflammation, and pigmentation, typically using concentrations from 2-5%.

  • For cellular biology, metabolism, and aging research , the term This compound is more common. It is primarily used as a precursor in the NAD+ salvage pathway and as a well-characterized inhibitor of sirtuin enzymes, with effective in vitro concentrations in the micromolar range.

Understanding this interchangeability is crucial for accurate literature searches and for the proper application of this versatile molecule in experimental design. Regardless of the name used, its biological functions remain consistent and scientifically well-documented.

References

A Comparative Analysis of Nicotinamide and Next-Generation PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit tumor-specific vulnerabilities in DNA damage repair pathways. While several potent, synthetic PARP inhibitors have gained regulatory approval, there is renewed interest in the therapeutic potential of nicotinamide, a naturally occurring amide of vitamin B3 and the endogenous modulator of PARP activity. This guide provides an objective, data-driven comparison of this compound and other leading PARP inhibitors, offering insights into their respective mechanisms, potencies, and experimental validation.

Mechanism of Action: A Shared Target, A Gulf in Potency

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs). They utilize this compound adenine dinucleotide (NAD+) as a substrate to synthesize poly (ADP-ribose) (PAR) chains at the site of DNA damage. This PARylation process recruits other DNA repair proteins to mend the break.[1][2]

All PARP inhibitors, including this compound, function as competitive inhibitors by mimicking the this compound moiety of NAD+ and binding to the catalytic domain of the PARP enzyme.[1][3][4] This competitive inhibition prevents the synthesis of PAR chains, leading to an accumulation of unrepaired SSBs. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.[5][6]

A key differentiator among PARP inhibitors is their "trapping" efficiency. Beyond catalytic inhibition, some inhibitors stabilize the PARP-DNA complex, preventing the enzyme's dissociation from the DNA damage site.[7] This trapped complex is itself a cytotoxic lesion that can obstruct DNA replication, leading to cell death.[8] The potency of PARP trapping varies significantly among inhibitors and does not always correlate with their catalytic inhibitory activity.[9]

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of the enzyme's activity. The following tables summarize the reported IC50 values for this compound and five commercially available PARP inhibitors against PARP1 and PARP2, as well as their relative PARP trapping efficiencies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Source(s)
This compound >50,000 (starting at 500 µM)Not widely reported
Olaparib 0.5 - 10.2 - 0.3[8][10]
Rucaparib 0.5 - 10.2 - 0.3[8][10]
Niraparib 4 - 52 - 4[8][10]
Talazoparib ~0.5~0.2[8]
Veliparib 4 - 52 - 4[8][10]

Table 1: Comparative in vitro IC50 values for PARP1 and PARP2.

InhibitorRelative PARP Trapping PotencySource(s)
This compound Not widely reported, presumed to be very low-
Talazoparib Very High[1][7][8]
Niraparib High[1][11]
Olaparib Moderate[1][9][8]
Rucaparib Moderate[1][8]
Veliparib Low[1][9][8]

Table 2: Comparative PARP trapping potency.

Experimental Protocols

PARP Enzymatic Activity Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP enzyme.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • 96-well white plates

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Test compounds (e.g., this compound, olaparib)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Chemiluminescent substrate

  • Luminometer

  • Phosphate Buffered Saline (PBS) and PBS with Tween-20 (PBST)

Procedure:

  • Plate Coating: Dilute Histone H1 in PBS and coat the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in PARP Assay Buffer.

  • Enzymatic Reaction: Prepare a master mix containing PARP Assay Buffer, biotinylated NAD+, and recombinant PARP enzyme. Add the master mix to each well, followed by the diluted test compounds or vehicle control. Incubate at room temperature for 1-2 hours.[12]

  • Detection:

    • Wash the plate three times with PBST.

    • Add Streptavidin-HRP diluted in a blocking buffer to each well and incubate for 30-60 minutes.[12]

    • Wash the plate again three times with PBST.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme).

    • Normalize the signal to the vehicle-treated control.

    • Plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic curve).

Clonogenic Survival Assay

This assay assesses the long-term effect of a PARP inhibitor on the ability of single cancer cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compounds

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[13][14]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24-72 hours).[14][15]

  • Colony Formation: After the treatment period, replace the drug-containing medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.[13][14]

  • Fixation and Staining:

    • Carefully aspirate the medium and wash the wells with PBS.

    • Fix the colonies with 100% methanol or a similar fixative for 10-15 minutes.[13]

    • Stain the colonies with crystal violet solution for 10-30 minutes.[13][14]

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[13]

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group relative to the vehicle-treated control.

    • Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

Visualizing Key Pathways and Workflows

DNA_Damage_Response cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Effect of PARP Inhibitors cluster_3 Cellular Outcomes in HR-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR PAR chains PARP1->PAR synthesizes Inhibition Catalytic Inhibition PARP1->Inhibition Trapping PARP Trapping PARP1->Trapping NAD NAD+ NAD->PARP1 substrate Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell Survival Cell Survival SSB_Repair->Cell Survival PARPi This compound / PARP Inhibitor PARPi->PARP1 binds to Inhibition->PAR blocks synthesis DSB Double-Strand Break (DSB) (at replication fork) Inhibition->DSB leads to unrepaired SSB Trapping->DSB Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: DNA Damage Response and PARP Inhibition Mechanism.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay cluster_2 Data Analysis & Outcome Start Start: Compound Screening Enzymatic_Assay PARP Enzymatic Activity Assay (IC50 determination) Start->Enzymatic_Assay Select_Hits Select Potent Inhibitors Enzymatic_Assay->Select_Hits Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Select_Hits->Cell_Viability [Potency confirmed] Clonogenic_Assay Clonogenic Survival Assay (Long-term efficacy) Cell_Viability->Clonogenic_Assay Mechanism_Study Mechanism of Action Studies (e.g., PARP Trapping Assay) Clonogenic_Assay->Mechanism_Study Data_Analysis Data Analysis and Comparison Mechanism_Study->Data_Analysis End Lead Candidate Identification Data_Analysis->End

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell (e.g., BRCA mutant) cluster_2 HR-Deficient Cancer Cell + PARP Inhibitor Normal_SSB_Repair Functional SSB Repair (PARP-mediated) Normal_Viability Cell Viability Normal_SSB_Repair->Normal_Viability Normal_HR_Repair Functional HR Repair (BRCA-mediated) Normal_HR_Repair->Normal_Viability Cancer_SSB_Repair Functional SSB Repair (PARP-mediated) Cancer_Viability_No_PARPi Cell Viability Cancer_SSB_Repair->Cancer_Viability_No_PARPi Cancer_HR_Deficient Defective HR Repair Cancer_SSB_Inhibited Inhibited SSB Repair Cancer_Apoptosis Synthetic Lethality (Apoptosis) Cancer_SSB_Inhibited->Cancer_Apoptosis Cancer_HR_Deficient_2 Defective HR Repair Cancer_HR_Deficient_2->Cancer_Apoptosis PARPi_treatment PARP Inhibitor Treatment PARPi_treatment->Cancer_SSB_Inhibited

Caption: The Principle of Synthetic Lethality.

Concluding Remarks

This compound, as the endogenous modulator of PARP, represents a foundational tool for studying PARP biology. However, its low potency, with IC50 values in the micromolar to millimolar range, starkly contrasts with the nanomolar efficacy of clinically approved PARP inhibitors. This significant difference in potency underscores the remarkable success of medicinal chemistry efforts in optimizing the this compound pharmacophore to develop highly effective anti-cancer agents.

The approved PARP inhibitors not only exhibit superior catalytic inhibition but also vary in their ability to trap PARP on DNA, a mechanism that contributes significantly to their cytotoxicity. Talazoparib, for instance, is a particularly potent PARP trapper.[7][8]

For researchers and drug development professionals, the choice of a PARP inhibitor for preclinical studies will depend on the specific research question. This compound can serve as a useful, albeit weak, control to probe the general effects of PARP inhibition. However, for studies aiming to model clinical scenarios or to achieve potent and specific PARP inhibition, the use of approved inhibitors such as olaparib, rucaparib, niraparib, talazoparib, or veliparib is indispensable. The comparative data and experimental protocols provided in this guide are intended to facilitate informed decision-making in the selection and evaluation of these critical research tools.

References

A Comparative Analysis of Nicotinamide and Resveratrol on Longevity Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to understand and modulate the pathways governing longevity has identified several key molecular players, including sirtuins, AMP-activated protein kinase (AMPK), and the mechanistic target of rapamycin (mTOR). Nicotinamide, a form of vitamin B3 and a precursor to NAD+, and resveratrol, a polyphenol found in grapes and other plants, have emerged as prominent molecules of interest for their potential to influence these longevity pathways. This guide provides a comparative analysis of their effects, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and resveratrol on key longevity markers and pathways.

Table 1: Effects on Lifespan in Model Organisms

CompoundModel OrganismLifespan ExtensionConcentration/DoseReference
Resveratrol C. elegans22.2% - 30.4% increase in mean lifespan100 µM - 1000 µM[1]
C. elegans (male)25% increase in median lifespan50 µM - 100 µM[2]
D. melanogasterNo significant effect500 µmol/L in diet[3]
This compound C. elegansData not consistently reported-
D. melanogasterNo significant effect-[4]
MiceNo lifespan extension0.5 and 1.0 g/kg of diet[5]

Table 2: Effects on Sirtuin 1 (SIRT1) Activity

CompoundSystemEffectFold Change / ConcentrationReference
Resveratrol In vitroActivation>10-fold activation[6]
HepatocytesUpregulation of Sirt1 expression1.5-fold increase in mRNA[7]
This compound In vitroInhibitionIC50 <50 µM in MCF-7 cells[3]
HepatocytesUpregulation of Sirt1 expression>2.5-fold increase in mRNA (at 5 mM)[7]
Human FibroblastsIncreased SIRT1 activity~2-fold increase in NAD+/NADH ratio (at 5 mM)[7]

Table 3: Effects on AMP-activated Protein Kinase (AMPK) Signaling

CompoundCell TypeEffect on AMPK PhosphorylationConcentrationReference
Resveratrol Cardiac myocytesSignificant increaseNot specified[8]
HEK293 cellsIncreased phosphorylation100 µM[9]
This compound Hypoxic cardiomyocytesActivation of AMPK pathwayNot specified[1]

Table 4: Effects on mTOR Signaling

CompoundCell TypeEffect on mTOR PathwayConcentrationReference
Resveratrol C2C12 fibroblastsInhibition of insulin- and leucine-stimulated mTOR signaling50 µM[10]
U251 glioma cellsDecreased phosphorylation of mTOR100 µM[11]
NSCLC cellsDecreased p-mTOR/mTOR ratioDose-dependent[12]
This compound -Interacts with mTOR pathways to control cellular survival-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways influenced by this compound and resveratrol.

Nicotinamide_Pathway This compound This compound NAMPT NAMPT This compound->NAMPT Substrate AMPK AMPK This compound->AMPK Activates NMN NMN NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Catalyzes SIRT1 SIRT1 NAD->SIRT1 Co-substrate Longevity Longevity Pathways SIRT1->Longevity Regulates mTOR mTOR AMPK->mTOR Inhibits mTOR->Longevity Regulates Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Longevity Longevity Pathways SIRT1->Longevity mTOR mTOR AMPK->mTOR Inhibits AMPK->Longevity mTOR->Longevity Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Experimental_Workflow_Western_Blot A Cell Culture & Treatment (this compound or Resveratrol) B Cell Lysis (with Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pAMPK, anti-p-p70S6K) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Image Acquisition & Densitometry I->J K Data Analysis (Normalize to Total Protein) J->K

References

The Nicotinamide Longevity Files: A Comparative Guide to Key Aging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Nicotinamide's Role in Aging and the Reproducibility of Key Experimental Findings.

This compound and its derivatives, including this compound Mononucleotide (NMN) and this compound Riboside (NR), have emerged as promising molecules in the field of aging research. Their central role as precursors to this compound Adenine Dinucleotide (NAD+), a critical coenzyme whose levels decline with age, has sparked a wave of preclinical and clinical studies. This guide provides a comparative analysis of key experiments investigating the effects of these compounds on aging, with a focus on reproducibility, quantitative data, and detailed experimental protocols.

Key Findings at a Glance

Decades of research have painted a complex, and at times conflicting, picture of the efficacy of this compound and its derivatives in promoting longevity and healthspan. While preclinical studies in organisms like yeast and mice have often yielded remarkable results, the translation of these findings to humans remains an area of active investigation and debate. This guide delves into the nuances of these pivotal experiments to provide a clear and objective overview for the scientific community.

Preclinical Studies: Of Mice and Yeast

Animal models have been instrumental in elucidating the potential anti-aging effects of NAD+ precursors. These studies have provided foundational evidence, but also highlight the critical importance of rigorous, reproducible experimental design.

The Lifespan Debate: this compound Riboside (NR) in Mice

One of the most notable examples of conflicting findings in the field revolves around the impact of this compound Riboside (NR) on the lifespan of mice.

Table 1: Comparison of Key Mouse Lifespan Studies with this compound Riboside (NR)

ParameterZhang et al., 2016NIA Interventions Testing Program (ITP), 2021
Primary Outcome Modest increase in lifespan[1][2]No significant increase in lifespan [3][4][5]
Mouse Strain C57BL/6J[6]Genetically heterogeneous UM-HET3 mice[4]
Dosage 400 mg/kg/day in drinking water[6]3 g/kg of diet[7]
Age at Start of Treatment 24 months (old age)[1]16 or 20 months (late middle or early old age)[3][4]
Key Healthspan Findings Improved mitochondrial and stem cell function[2]Not the primary focus of the lifespan study.

Experimental Protocol: Zhang et al., 2016

Aged (24 months old) C57BL/6J mice were administered NR in their drinking water at a concentration of 400 mg/kg/day. Lifespan was monitored, and various physiological and cellular parameters were assessed, including mitochondrial function and stem cell activity.[1][2][6]

Experimental Protocol: NIA Interventions Testing Program (ITP)

The ITP conducts highly rigorous, multi-institutional lifespan studies in genetically diverse UM-HET3 mice to minimize strain-specific effects. NR was administered in the diet at a dose of 3 g/kg starting at 16 or 20 months of age. The primary endpoint was lifespan.[3][4][7]

A New Contender: this compound Mononucleotide (NMN) and Lifespan in Mice

More recently, a preprint from the laboratory of Dr. David Sinclair has reignited interest in NMN's potential to extend lifespan.

Table 2: Key Mouse Lifespan Study with this compound Mononucleotide (NMN)

ParameterSinclair Lab (Preprint), 2023
Primary Outcome Increased median lifespan by 8.5% in female mice ; no significant effect in males.[8][9][10]
Mouse Strain C57BL/6[8]
Dosage ~550 mg/kg/day in drinking water[8]
Age at Start of Treatment 13 months[8]
Key Healthspan Findings Sex-dependent improvements in healthspan, including reduced frailty and improved metabolic health.[10]

Experimental Protocol: Sinclair Lab (Preprint), 2023

Male and female C57BL/6 mice were given NMN in their drinking water at a dose of approximately 550 mg/kg/day, starting at 13 months of age. Lifespan and a variety of healthspan parameters were monitored throughout the study.[8][9][10]

Foundational Insights: this compound in Yeast

The budding yeast, Saccharomyces cerevisiae, has been a powerful model organism for dissecting the fundamental mechanisms of aging.

Table 3: Key Yeast Lifespan Study with this compound

ParameterKaeberlein et al., 2005
Primary Outcome This compound extends replicative lifespan independently of Sir2, a key sirtuin protein.[11]
Organism Saccharomyces cerevisiae
Methodology Replicative lifespan assays were performed on solid media with and without this compound supplementation.
Key Finding Challenges the model that all of this compound's effects on lifespan are mediated through sirtuin inhibition.[11]

Experimental Protocol: Kaeberlein et al., 2005

Replicative lifespan assays involve manually counting the number of daughter cells a single mother cell can produce. Yeast cells were grown on standard media, and the lifespan of individual cells was determined in the presence or absence of this compound. This was repeated in strains with and without the SIR2 gene to assess its role.[11]

Human Clinical Trials: The Quest for Translational Evidence

While preclinical data are encouraging, the ultimate test of this compound's anti-aging effects lies in well-controlled human clinical trials. The results to date have been mixed, with some studies showing benefits in specific populations and for certain health parameters, while others have found no significant effects.

A Landmark Study: NMN and Muscle Insulin Sensitivity

One of the most compelling human studies to date demonstrated a clear metabolic benefit of NMN supplementation in a specific population.

Table 4: NMN and Insulin Sensitivity in Prediabetic Women (Yoshino et al., 2021)

ParameterPlacebo GroupNMN Group
Primary Outcome No significant change in muscle insulin sensitivity~25% increase in muscle insulin sensitivity
Dosage Placebo250 mg/day
Duration 10 weeks10 weeks
Participants 12 postmenopausal women with prediabetes, overweight or obese13 postmenopausal women with prediabetes, overweight or obese

Experimental Protocol: Yoshino et al., 2021

This was a 10-week, randomized, placebo-controlled, double-blind trial. Participants were postmenopausal women with prediabetes who were overweight or obese. They received either 250 mg of NMN or a placebo daily for 10 weeks. The primary outcome, muscle insulin sensitivity, was assessed using the hyperinsulinemic-euglycemic clamp, a gold-standard method. Skeletal muscle biopsies were also performed to analyze insulin signaling pathways.

The Physical Performance Puzzle: NMN in Older Adults

The effect of NMN on physical performance in older adults has been the subject of multiple studies, with conflicting outcomes.

Table 5: Comparison of Key Human Studies on NMN and Physical Performance

ParameterLiao et al., 2021Akasaka et al., 2023
Primary Outcome Enhanced aerobic capacity in amateur runners[12][13]No improvement in grip strength or walking speed in older men with diabetes and impaired physical function[14][15]
Dosage 300, 600, or 1200 mg/day[13]250 mg/day[15]
Duration 6 weeks[13]24 weeks[15]
Participants 48 young and middle-aged amateur runners[13]14 older men (average age 81) with type 2 diabetes and impaired physical function[15]
Key Physical Performance Tests Cardiopulmonary exercise testing (VO2 max, ventilatory threshold)[12]Grip strength, walking speed[14]

Experimental Protocol: Liao et al., 2021

A randomized, double-blind, placebo-controlled trial was conducted on 48 amateur runners. Participants were assigned to receive 300, 600, or 1200 mg of NMN or a placebo daily for 6 weeks. Aerobic capacity was evaluated using cardiopulmonary exercise testing on a cycle ergometer.[12][13]

Experimental Protocol: Akasaka et al., 2023

This was a 24-week, prospective, placebo-controlled, double-blind study involving 14 older male patients with type 2 diabetes and impaired physical performance (low grip strength or slow walking speed). Participants received either 250 mg of NMN or a placebo daily. The primary endpoints were changes in grip strength and walking speed.[14][15]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed effects and to critically evaluate the experimental designs, it is essential to visualize the key signaling pathways and workflows.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway NAM This compound (NAM) NMN This compound Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT1-3 NR This compound Riboside (NR) NR->NMN NRK1/2 Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Sirtuins->NAM Inhibition Cellular_Processes DNA Repair, Metabolism, Gene Regulation Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: The NAD+ Salvage Pathway and its link to sirtuin activation.

Experimental_Workflow_Human_Trial cluster_1 Typical Human Clinical Trial Workflow Recruitment Participant Recruitment (e.g., Older Adults, Prediabetics) Screening Screening & Baseline Measurements (e.g., Bloodwork, Physical Function Tests) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Group (e.g., NMN Supplementation) Randomization->Intervention Treatment Arm Placebo Placebo Group Randomization->Placebo Control Arm Follow_up Follow-up Assessments (e.g., Mid-point and End-of-study) Intervention->Follow_up Placebo->Follow_up Data_Analysis Data Analysis & Comparison Follow_up->Data_Analysis

Caption: A generalized workflow for a randomized controlled clinical trial.

Conclusion: A Field in Motion

The study of this compound and its derivatives in the context of aging is a rapidly evolving field. While the promise of a "fountain of youth" in a pill remains elusive, the existing body of research provides a solid foundation for future investigations. Key takeaways for researchers and drug development professionals include:

  • Reproducibility is Paramount: The conflicting results in mouse lifespan studies underscore the necessity of rigorous, well-controlled experiments, preferably in genetically diverse animal models.

  • Human Studies are Key, but Nuanced: The translation of preclinical findings to humans is not always straightforward. Positive results in one human study do not guarantee broad efficacy across different populations or for all health parameters.

  • Dose and Duration Matter: The optimal dosage and duration of supplementation with NAD+ precursors are still under investigation and may vary depending on the target population and desired outcome.

  • Mechanism of Action is Complex: While the activation of sirtuins is a major proposed mechanism, other pathways are likely involved, and the full picture is still being elucidated.

Continued research, with a strong emphasis on high-quality, reproducible studies and well-designed clinical trials, will be essential to fully understand the potential of this compound and its derivatives to promote healthy aging.

References

A Comparative Guide to the Anti-Inflammatory Effects of Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory effects of nicotinamide, presenting a comparative analysis with other established anti-inflammatory agents. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate a deeper understanding for research and development purposes.

Quantitative Comparison of Anti-Inflammatory Efficacy

The anti-inflammatory properties of this compound are evident through its ability to modulate the production of key pro-inflammatory cytokines. The following tables summarize the dose-dependent inhibitory effects of this compound on various cytokines and provide a comparative overview with other anti-inflammatory agents.

Table 1: Dose-Dependent Inhibition of Pro-Inflammatory Cytokines by this compound in Endotoxin-Stimulated Human Whole Blood

This compound ConcentrationIL-1β InhibitionIL-6 InhibitionTNF-α InhibitionIL-8 Inhibition
2 mmol/LInhibition observedSignificant reductionInhibition observedInhibition observed
4 mmol/L-Significant reduction--
40 mmol/L>95%>95%>95%85%

Data sourced from an in vitro model of endotoxemia where human whole blood was stimulated with 1 ng/ml endotoxin for two hours.[1][2]

Table 2: Comparative Anti-Inflammatory Effects of this compound and Alternatives

CompoundTarget/MechanismKey Anti-Inflammatory ActionsSupporting Evidence Highlights
This compound PARP, Sirtuins, NF-κBInhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8).[1][2]Dose-dependently reduces cytokine levels in vitro.[1][2] Effective in various inflammatory skin conditions.[3]
Dexamethasone Glucocorticoid ReceptorBroad inhibition of inflammatory pathways, including NF-κB and AP-1.Potent inhibitor of cytokine production.
Ibuprofen (NSAID) COX-1 and COX-2Inhibition of prostaglandin synthesis.Reduces pro-inflammatory cytokine production in response to infection.[4][5][6]
Naproxen (NSAID) COX-1 and COX-2Inhibition of prostaglandin synthesis.Effective in reducing pain and inflammation in arthritis.[7]
Hydrocortisone Glucocorticoid ReceptorSuppression of multiple inflammatory genes and pathways.Standard treatment for a wide range of inflammatory conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Measurement of Cytokine Levels by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol outlines the general steps for a sandwich ELISA to quantify cytokine concentrations in biological samples.

  • Plate Coating:

    • Dilute the capture antibody to a concentration of 1-4 µg/mL in a suitable binding solution.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Prepare serial dilutions of the cytokine standard to generate a standard curve.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of the biotinylated detection antibody, diluted to the optimal concentration, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.

    • Allow the color to develop for 15-30 minutes in the dark.

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis of NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blot.

  • Protein Extraction:

    • Treat cells with the inflammatory stimulus (e.g., LPS) with or without this compound.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a target protein in the NF-κB pathway (e.g., phospho-IκBα, p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

PARP Activity Assay

This fluorometric assay measures the activity of Poly (ADP-ribose) polymerase (PARP).

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, activated DNA, and varying concentrations of this compound or a known PARP inhibitor.

    • Add the PARP enzyme to each well.

  • Initiation and Incubation:

    • Initiate the reaction by adding β-NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • This compound Detection:

    • The reaction is coupled with an enzyme that degrades this compound, producing a fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Sirtuin Activity Assay

This assay measures sirtuin activity by detecting the production of this compound.

  • Reaction Mixture:

    • Prepare a reaction buffer containing a sirtuin substrate (e.g., an acetylated peptide), NAD+, and the sirtuin enzyme (e.g., SIRT1).

    • Add varying concentrations of this compound or other potential modulators.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a defined period.

    • The sirtuin-catalyzed deacetylation of the substrate consumes NAD+ and produces this compound.

  • This compound Quantification:

    • The amount of this compound produced is measured using a coupled enzymatic assay. Nicotinamidase is added to convert this compound to ammonia.

    • The ammonia is then quantified fluorometrically or spectrophotometrically.

  • Analysis:

    • Determine the rate of the sirtuin reaction by measuring the change in signal over time.

    • Assess the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and provide a visual representation of the experimental workflows.

This compound's Influence on Inflammatory Signaling Pathways

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Workflow for Assessing Anti-Inflammatory Effects

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Seeding Seed cells (e.g., Macrophages) Stimulation Stimulate with LPS Cell_Seeding->Stimulation Treatment Treat with this compound or alternative drug Stimulation->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis Lyse Cells Treatment->Cell_Lysis ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Western_Blot Protein Analysis (Western Blot) Cell_Lysis->Western_Blot PARP_Assay PARP Activity Assay Cell_Lysis->PARP_Assay Sirtuin_Assay Sirtuin Activity Assay Cell_Lysis->Sirtuin_Assay Data_Analysis Quantitative Analysis & Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis PARP_Assay->Data_Analysis Sirtuin_Assay->Data_Analysis

References

A Comparative Guide to the Efficacy of Nicotinamide and Other Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular efficacy of nicotinamide, a natural physiological inhibitor of sirtuins, against other commonly used synthetic sirtuin inhibitors. Sirtuins, a class of NAD⁺-dependent protein deacetylases, are critical regulators of cellular health, metabolism, and aging, making them significant therapeutic targets.[1] Understanding the distinct mechanisms, potency, and specificity of various inhibitors is paramount for designing robust experiments and interpreting results accurately.

Introduction to Sirtuin Inhibition

Sirtuins (SIRTs) catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins, a process coupled with the hydrolysis of this compound adenine dinucleotide (NAD⁺). This reaction yields the deacetylated substrate, O-acetyl-ADP-ribose, and this compound (NAM).[2] As a direct product of the reaction, this compound functions as an endogenous feedback inhibitor.[3][4] In contrast, a variety of synthetic inhibitors, such as EX-527 and Sirtinol, have been developed to probe sirtuin function with greater specificity or potency.

Mechanism of Action:

  • This compound (NAM): Functions as a noncompetitive or mixed-noncompetitive inhibitor.[2][5] It is believed to bind to a conserved pocket adjacent to the NAD⁺ binding site, promoting a base-exchange reaction that effectively reverses the deacetylation process and blocks the forward reaction.[2][3][6]

  • EX-527 (Selisistat): A potent and highly selective SIRT1 inhibitor. Its mechanism is uncompetitive with respect to NAD⁺, indicating it binds to the enzyme-substrate complex after NAD⁺ has bound.[7] This stabilizes a closed enzyme conformation and prevents the release of the reaction product, thereby halting catalysis.[8]

  • Sirtinol: An early discovered inhibitor that acts against yeast Sir2 as well as human SIRT1 and SIRT2.[1]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. The table below summarizes reported IC₅₀ values for this compound and other inhibitors against various human sirtuins. It is important to note that these values can vary between studies based on assay conditions, substrate used, and enzyme preparation.

InhibitorTarget SirtuinReported IC₅₀ (µM)Key Characteristics
This compound (NAM) SIRT1< 50 µM[2], 68.1 ± 1.8 µM[5]Physiological, pan-sirtuin inhibitor; complex in-cell effects as it is also an NAD⁺ precursor.[4]
SIRT2-Broadly inhibits sirtuins.[9]
SIRT336.7 ± 1.3 µM[3][5]Potent inhibition of the major mitochondrial sirtuin.
EX-527 (Selisistat) SIRT1~0.1 µMHighly potent and selective for SIRT1.[7]
SIRT2~10 µM~100-fold less potent against SIRT2 compared to SIRT1.[7]
SIRT3~20 µM~200-fold less potent against SIRT3 compared to SIRT1.[7]
Sirtinol SIRT1-One of the first synthetic inhibitors discovered.[1]
SIRT238 µM[7]Moderate potency.

Visualizing Sirtuin Pathways and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sirt1 SIRT1 Enzyme cluster_downstream Downstream Targets & Effects NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Co-substrate NAM This compound (NAM) NAM->SIRT1 Inhibition SIRT1->NAM Product p53_deac p53 (deacetylated) SIRT1->p53_deac Deacetylates PGC1a_deac PGC-1α (deacetylated) SIRT1->PGC1a_deac Deacetylates EX527 EX-527 EX527->SIRT1 Inhibition p53_ac p53 (acetylated) Apoptosis Apoptosis ↓ p53_deac->Apoptosis PGC1a_ac PGC-1α (acetylated) Mito Mitochondrial Biogenesis ↑ PGC1a_deac->Mito

Caption: Simplified SIRT1 signaling pathway showing regulation and key targets.

Inhibitor_Workflow start Compound Discovery or Selection invitro In Vitro Enzymatic Assay (Determine IC50) start->invitro selectivity Selectivity Profiling (vs. other SIRTs, HDACs) invitro->selectivity cell_based Cell-Based Assay (e.g., p53 Acetylation via Western Blot) selectivity->cell_based viability Cell Proliferation/ Viability Assay cell_based->viability invivo In Vivo Studies (Animal Models) viability->invivo end Data Analysis & Conclusion invivo->end

Caption: A typical workflow for characterizing novel sirtuin inhibitors.

Experimental Protocols

Reproducible methodologies are essential for comparative studies. Below are generalized protocols for key experiments used to characterize and compare sirtuin inhibitors.

This assay is fundamental for determining the IC₅₀ value of an inhibitor against purified SIRT1 enzyme. The protocol is based on a two-step reaction commonly used in commercial kits.[10][11]

Objective: To measure the deacetylase activity of recombinant human SIRT1 in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., peptide containing an acetylated lysine)

  • NAD⁺ solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Inhibitor compound (e.g., this compound, EX-527) dissolved in DMSO

  • Developer solution (specific to the kit, contains a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Microplate fluorometer (Excitation: 340-360 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the inhibitor compound in Assay Buffer. A DMSO vehicle control is essential.

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor dilution or vehicle control (DMSO)

    • NAD⁺ solution

    • Fluorogenic SIRT1 substrate

  • Initiate Reaction: Add the SIRT1 enzyme solution to each well to start the reaction. Mix thoroughly by gentle shaking. Include a "no enzyme" blank control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add the Developer solution to each well. This stops the SIRT1 reaction and initiates the fluorescence-generating step.

  • Second Incubation: Incubate the plate at 37°C for an additional 10-15 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer.

  • Data Analysis: Subtract the blank (no enzyme) reading from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.

This cell-based assay validates if an inhibitor can effectively block SIRT1 activity inside a cell, leading to the hyperacetylation of a known SIRT1 target, the tumor suppressor p53.[12][13]

Objective: To quantify the change in acetylation status of p53 in cultured cells following treatment with a SIRT1 inhibitor.

Materials:

  • Appropriate cell line (e.g., MCF-7, U2OS)

  • SIRT1 inhibitor (this compound, EX-527, etc.)

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., 5 mM this compound, Trichostatin A).

  • Primary Antibodies: Rabbit anti-acetyl-p53, Mouse anti-total-p53, Mouse anti-β-actin (or other loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the SIRT1 inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay. Normalize all samples to the same protein concentration with Lysis Buffer.

  • Sample Preparation: Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-p53 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize, the same membrane can be stripped and reprobed for total p53 and a loading control like β-actin.

  • Densitometry Analysis: Quantify the band intensities using software (e.g., ImageJ). Normalize the acetyl-p53 signal to the total p53 signal, and then normalize this ratio to the loading control to determine the relative change in p53 acetylation.[13]

Conclusion

The choice between this compound and other sirtuin inhibitors depends critically on the experimental goal. This compound, as the physiological regulator, is a valuable tool for studying endogenous feedback mechanisms but suffers from a lack of specificity and a complex dual role as an NAD⁺ precursor.[4] For studies requiring high potency and specific targeting of SIRT1 to dissect its unique cellular functions, synthetic inhibitors like EX-527 are demonstrably superior due to their low nanomolar efficacy and significant isoform selectivity.[7] Researchers must weigh the broad effects of a pan-sirtuin inhibitor like this compound against the targeted, potent action of selective molecules to generate clear, interpretable data.

References

Navigating the Dual Role of Nicotinamide as a SIRT1 Inhibitor in Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced role of nicotinamide as a modulator of SIRT1 activity is critical. This guide provides an objective comparison of this compound with other known SIRT1 inhibitors, supported by experimental data and detailed protocols, to aid in the design and interpretation of cellular studies.

This compound (NAM), a form of vitamin B3, is widely recognized as a physiological inhibitor of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes including stress response, metabolism, and aging.[1][2][3] However, its role is complex, as it also serves as a precursor for the synthesis of NAD+, the very co-substrate required for SIRT1 activity.[1][3][4] This duality necessitates a careful evaluation of its application as a SIRT1 inhibitor in human cell-based assays.

Comparative Analysis of SIRT1 Inhibitors

This compound's inhibitory effect is compared with other commonly used synthetic SIRT1 inhibitors, such as EX-527 and sirtinol. While this compound acts as a non-competitive inhibitor by binding to a conserved pocket adjacent to the NAD+ binding site, other inhibitors may exhibit different mechanisms.[5][6] The following table summarizes the key characteristics and performance metrics of these inhibitors.

InhibitorMechanism of ActionReported IC50 for SIRT1Cell Permeability & In-Cell EfficacyNotes
This compound (NAM) Non-competitive with respect to NAD+[5][6]50-180 µM (in vitro)[1]; ~50 mM (in some cell lines)[7]HighDual role as an NAD+ precursor can lead to long-term SIRT1 activation.[1][3]
EX-527 Potent and specific SIRT1 inhibitor~343 µM (in some cell lines)[7]HighWidely used as a specific pharmacological tool to probe SIRT1 function.
Sirtinol Sirtuin inhibitorVaries by studyGoodAlso inhibits other sirtuins.

Experimental Validation of this compound as a SIRT1 Inhibitor

The validation of this compound's inhibitory effect on SIRT1 in human cells typically involves assessing the acetylation status of known SIRT1 substrates, such as p53 and histone H4 at lysine 16 (H4K16ac). An increase in the acetylation of these targets following this compound treatment is indicative of SIRT1 inhibition.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Data Analysis A Human cell line (e.g., MCF-7, Lymphoma cells) B Treat with this compound (e.g., 1-10 mM for 24-48h) A->B C Control group (vehicle treatment) A->C D Protein Extraction B->D C->D E Western Blot Analysis D->E G SIRT1 Activity Assay (in vitro) D->G F Target Proteins: - Acetyl-p53 - Acetyl-H4K16 - Total p53 - Total H4 E->F H Quantify protein band intensities I Compare NAM-treated vs. Control H->I J Statistical Analysis I->J

Caption: Workflow for validating this compound's SIRT1 inhibitory activity in human cells.

Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Human cell lines such as MCF-7 (breast cancer) or lymphoma-derived cell lines (e.g., Toledo, GGB#7) are commonly used.[2][7]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at concentrations typically ranging from 1 mM to 10 mM.[2] A vehicle control (e.g., PBS or media alone) is run in parallel. The treatment duration can vary from 24 to 48 hours.

2. Western Blot Analysis for Acetylated Substrates:

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and deacetylase inhibitors (including this compound to preserve acetylation states).

  • Protein Quantification: The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against acetylated-p53 (Lys382), acetylated-Histone H4 (Lys16), total p53, and total Histone H4. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Densitometric analysis of the bands is performed to quantify the relative levels of acetylated proteins, normalized to the total protein levels.

3. SIRT1 Deacetylase Activity Assay (In Vitro):

  • Principle: This assay measures the deacetylase activity of SIRT1 on a fluorogenic substrate.

  • Procedure: Recombinant human SIRT1 is incubated with an acetylated peptide substrate (e.g., a p53-derived peptide) and NAD+. The reaction is then treated with a developing solution that releases a fluorescent molecule from the deacetylated peptide. The fluorescence is measured using a fluorometer.

  • Inhibition Assay: To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of this compound.

SIRT1 Signaling Pathway and this compound's Point of Intervention

SIRT1 deacetylates a wide range of protein substrates, thereby modulating numerous cellular pathways. This compound inhibits this process by promoting the reverse reaction of the NAD+-dependent deacetylation.

G cluster_0 SIRT1 Deacetylation Cycle SIRT1 SIRT1 Intermediate SIRT1-Substrate-ADP-ribose Intermediate SIRT1->Intermediate binds NAD NAD+ NAD->Intermediate cleavage Substrate_Ac Acetylated Substrate (e.g., p53-Ac, H4-Ac) Substrate_Ac->Intermediate binds Intermediate->SIRT1 regenerates Substrate Deacetylated Substrate Intermediate->Substrate releases O_AADPR 2'-O-acetyl-ADP-ribose Intermediate->O_AADPR releases NAM This compound (NAM) NAM->Intermediate Inhibits by promoting reverse reaction

Caption: SIRT1 deacetylation cycle and the inhibitory action of this compound.

Conclusion

The validation of this compound as a SIRT1 inhibitor in human cells requires a multi-faceted approach. While it is a readily available and cost-effective inhibitor, its dual functionality as an NAD+ precursor necessitates careful experimental design and data interpretation. For short-term studies aimed at acute inhibition of SIRT1, this compound can be a valuable tool. However, for long-term studies, or when a highly specific and sustained inhibition of SIRT1 is required, the use of synthetic inhibitors like EX-527 may be more appropriate. Researchers should carefully consider the experimental context and the potential confounding effects of NAD+ modulation when using this compound as a SIRT1 inhibitor.

References

nicotinamide vs resveratrol: a mechanistic comparison in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of bioactive compounds is paramount. This guide provides an objective, data-driven comparison of two such molecules at the forefront of aging and metabolic research: nicotinamide (NAM) and resveratrol (RSV).

This report delves into their distinct and sometimes overlapping mechanisms of action as observed in vitro, with a focus on their roles in inflammation, sirtuin modulation, and mitochondrial function. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies comparing the effects of this compound and resveratrol on various cellular parameters.

Table 1: Effects on Pro-inflammatory Macrophage Viability and Cytokine Secretion

TreatmentCell Viability (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)VEGF Secretion (pg/mL)
Control100~1200~1500~1400
NAMNo adverse effect~800~1000~1000
RSVNo adverse effect~900~1200~1100
NAM + RSVNo adverse effect~600~800~900

Data extracted from a study on pro-inflammatory macrophages, showing the mean of three independent experiments.[1][2]

Table 2: Gene Expression Changes in Pro-inflammatory Macrophages

TreatmentTNF-α (Fold Change)IL-6 (Fold Change)VEGF (Fold Change)MRC-1 (Fold Change)IL-10 (Fold Change)
Control1.01.01.01.01.0
NAM~0.6~0.7~0.7~1.8~1.6
RSV~0.8~0.8~0.8~1.5~1.4
NAM + RSV~0.4~0.5~0.6~2.2~2.0

Gene expression was normalized to the control group and the housekeeping gene GAPDH. Data represents the mean of three independent experiments.[1]

Table 3: Effects on Mitochondrial Parameters in Huntington's Disease (HD) Cell Models

TreatmentPGC-1α Protein LevelsTFAM Protein LevelsMitochondrial DNANAD+ Levels
Control (Non-HD)NormalNormalNormalNormal
HD Model (Untreated)DecreasedDecreasedLoss-
RSVRestored to normalRestored to normalRestored to normal-
NAM---Increased

Data from in vitro models of Huntington's disease.[3]

Key Mechanistic Signaling Pathways

This compound and resveratrol, while both impacting pathways related to cellular health and longevity, often do so through different, and occasionally convergent, mechanisms.

SIRT1 and PARP1 Regulation

A central point of interaction and divergence is their effect on SIRT1, a NAD+-dependent deacetylase, and PARP1, a key DNA repair enzyme that also consumes NAD+.

  • Resveratrol is widely known as a SIRT1 activator.[4][5] However, some research suggests this may be an indirect effect.[6] It has also been shown to facilitate the activation of PARP1.[1][2]

  • This compound is a well-established inhibitor of SIRT1 in vitro, acting as a feedback inhibitor by binding to the C-pocket of sirtuins.[4][7] Paradoxically, in cellular contexts, NAM can increase NAD+ levels, which in turn can lead to SIRT1 activation.[7] NAM also plays a role in preventing the degradation of PARP1.[2]

The interplay between these molecules is complex. For instance, the anti-inflammatory effects of both resveratrol and this compound can be antagonized by a PARP1 inhibitor, suggesting a crucial role for this enzyme in their downstream effects.[1]

cluster_resveratrol Resveratrol cluster_this compound This compound RSV Resveratrol SIRT1_act SIRT1 Activation RSV->SIRT1_act Activates PARP1_act_RSV PARP1 Activation RSV->PARP1_act_RSV Facilitates NAM This compound SIRT1_inhib SIRT1 Inhibition (in vitro) NAM->SIRT1_inhib Inhibits NAD_inc Increases NAD+ NAM->NAD_inc PARP1_protect Prevents PARP1 Degradation NAM->PARP1_protect SIRT1_act_cell SIRT1 Activation (in cell) NAD_inc->SIRT1_act_cell Leads to

Figure 1: Opposing and synergistic effects on SIRT1 and PARP1.

Anti-Inflammatory Signaling

In the context of inflammation, particularly in macrophages, both compounds demonstrate the ability to suppress pro-inflammatory markers.

  • Both This compound and resveratrol can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2]

  • Their combined application appears to have an additive or even synergistic effect on reducing these inflammatory markers and activating PARP1.[1]

  • The anti-inflammatory effects of both are mediated, at least in part, through the induction of BCL6 and the downregulation of COX-2, downstream of PARP1 activation.[1]

RSV Resveratrol PARP1 PARP1 Activation RSV->PARP1 NAM This compound NAM->PARP1 BCL6 BCL6 Induction PARP1->BCL6 COX2 COX-2 Downregulation PARP1->COX2 Inflammation Inflammation BCL6->Inflammation Inhibits COX2->Inflammation Inhibits

Figure 2: Convergent anti-inflammatory signaling pathway.

Experimental Protocols

Cell Viability Assay
  • Principle: A colorimetric assay was used to determine the number of viable cells. This method is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed directly correlates to the number of metabolically active cells.

  • Protocol:

    • Pro-inflammatory macrophages were seeded in 96-well plates.

    • Cells were treated with this compound, resveratrol, or a combination of both for 2 and 5 days.

    • After the incubation period, a WST-1 solution was added to each well.

    • The plate was incubated for a specified time to allow for color development.

    • The absorbance was measured using a microplate reader at a specific wavelength.

    • Cell viability was expressed as a percentage of the untreated control cells.[2]

Cytokine Secretion Analysis (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Pro-inflammatory macrophages were treated with this compound, resveratrol, or their combination.

    • After 48 hours, the cell culture supernatant was collected.

    • The concentrations of TNF-α, IL-6, and VEGF in the supernatant were determined using specific ELISA kits according to the manufacturer's instructions.

    • The results were plotted as mean ± standard deviation from three independent experiments.[1]

Gene Expression Analysis (RT-PCR)
  • Principle: Real-Time Polymerase Chain Reaction (RT-PCR) is used to amplify and simultaneously quantify a targeted DNA molecule. It allows for the measurement of the initial amount of template, providing a quantitative measure of gene expression.

  • Protocol:

    • Pro-inflammatory macrophages were incubated with this compound, resveratrol, or their combination.

    • Total RNA was extracted from the cells at various time points.

    • RNA was reverse transcribed into complementary DNA (cDNA).

    • Quantitative PCR was performed using specific primers for TNF-α, IL-6, VEGF, MRC-1, IL-10, and the housekeeping gene GAPDH.

    • Gene expression was normalized to the control group and GAPDH using the 2-ΔΔCt method.[1]

cluster_assays In Vitro Assays start Pro-inflammatory Macrophages treatment Treatment with NAM, RSV, or NAM+RSV start->treatment viability Cell Viability Assay (WST-1) treatment->viability elisa Cytokine Secretion (ELISA) treatment->elisa rtpcr Gene Expression (RT-PCR) treatment->rtpcr

Figure 3: General experimental workflow for in vitro comparison.

Apoptosis Regulation

Resveratrol has been shown to induce apoptosis in cancer cells, with its mechanism being dose-dependent and often involving the tumor suppressor p53 and SIRT1.

  • At low concentrations (<5µM) , resveratrol can stimulate SIRT1 expression.[8]

  • At high concentrations (>10µM) , it suppresses SIRT1.[8] This suppression of the deacetylase SIRT1 leads to hyperacetylation of p53, which in turn can trigger apoptotic cascades.[8] This highlights a concentration-dependent switch in resveratrol's mechanism of action.

Conclusion

The in vitro evidence paints a complex picture of the mechanistic actions of this compound and resveratrol. While both exhibit anti-inflammatory properties, their primary modes of action on key regulatory proteins like SIRT1 are ostensibly opposite, yet can lead to similar functional outcomes through intricate cellular networks. Resveratrol acts as a modulator of SIRT1 and PARP1, with dose-dependent effects on apoptosis. This compound, a direct SIRT1 inhibitor in vitro, can paradoxically boost cellular NAD+ levels, potentially enhancing sirtuin activity in a cellular context, and plays a crucial role in PARP1-mediated anti-inflammatory responses.

The synergistic anti-inflammatory effects observed when both compounds are used in combination suggest that their distinct mechanisms can be leveraged for enhanced therapeutic potential. For drug development professionals, these findings underscore the importance of understanding the precise cellular context and concentration-dependent effects when evaluating the therapeutic applications of these and similar bioactive molecules. Further research is warranted to fully elucidate the crosstalk between the pathways they modulate.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of nicotinamide, a common reagent in laboratory settings. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound, while not classified as hazardous for transport, can cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes safety glasses or goggles, gloves, and a lab coat.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information for this compound.

PropertyLikely CharacteristicSource (Based on Related Compounds)
Physical State Solid[3]
Primary Hazards Causes serious eye irritation, May cause skin and respiratory irritation[1][2][3][4]
Primary Routes of Exposure Inhalation, Skin contact, Eye contact[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3][5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[3][4][6]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must always comply with local, state, and federal regulations.[1][7] The following protocol provides a general framework for its safe disposal as chemical waste.

Experimental Protocol: Chemical Waste Disposal of this compound

  • Waste Segregation:

    • Solid this compound Waste: Collect unused, expired, or contaminated solid this compound in a designated, clearly labeled, and compatible waste container.[8] Do not mix with other chemical wastes unless compatibility is confirmed.

    • Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into direct contact with this compound should be segregated as solid chemical waste.[8] Do not dispose of these items in regular laboratory trash.

    • This compound Solutions: Aqueous solutions of this compound should be collected in a compatible, clearly labeled waste container.[8] Crucially, do not dispose of this compound solutions down the drain. [1][4][8][9]

    • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated puncture-proof sharps container.[8]

  • Waste Storage:

    • Store this compound waste in a designated, secure area away from general laboratory traffic.[8]

    • The storage area should be cool, dry, and well-ventilated.[2][6]

    • Ensure waste containers are tightly sealed to prevent accidental spills or the release of dust.[6]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.[5][8]

  • Waste Disposal:

    • All this compound waste must be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal company.[8][10]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.[8]

    • Ensure all required waste disposal forms and documentation are completed accurately.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

NicotinamideDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Solid this compound E Labeled Solid Waste Container A->E B Contaminated Labware B->E C This compound Solutions F Labeled Liquid Waste Container C->F D Contaminated Sharps G Puncture-Proof Sharps Container D->G H Designated Secure Storage Area E->H F->H G->H I Contact EHS for Pickup H->I J Licensed Waste Disposal I->J

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nicotinamide

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with this compound (also known as Niacinamide). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Identification

This compound is generally considered hazardous and requires careful handling. Key hazards include:

  • Serious eye irritation [1][2][3][4].

  • Potential for combustible dust formation : Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source[1][3].

  • Skin and respiratory irritation : May cause skin irritation and respiratory irritation upon exposure[4].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on a risk assessment of the specific procedure. The following table summarizes recommended PPE based on the level of risk.

PPE CategoryLow-Risk / Small VolumeModerate-Risk / Dust PotentialHigh-Risk / Large Volume or Aerosol Generation
Hand Protection Single-use nitrile gloves.Nitrile or other chemical-resistant gloves.Double-gloving with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) is recommended[5].
Eye/Face Protection Safety glasses with side shields[3][5].Chemical splash goggles[1][6].Face shield and chemical splash goggles[7].
Body Protection Laboratory coat[6].Laboratory coat.Chemical-resistant apron or impervious clothing over a lab coat[3][7].
Respiratory Protection Not generally required with adequate ventilation.Recommended if dust may be generated (use a NIOSH/MSHA or EN 149 approved respirator, e.g., N95)[1][3][7].Required (e.g., Powered Air-Purifying Respirator - PAPR)[7].
Quantitative Safety Data

This table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C6H6N2O
Melting Point 128 - 131 °C[3][8]
Flash Point > 150 °C / > 302 °F[1]
Autoignition Temperature 480 °C / 896 °F[1]
pH 6.0 - 7.5 (50 g/L solution)[3]
Oral Toxicity (LD50 Rat) 3,500 mg/kg[4]
Bioaccumulation Potential Bioaccumulation is not expected (log Pow: -0.38)[8].

Operational Plan: Step-by-Step Procedures

Handling and Storage Protocol
  • Engineering Controls : Always work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or local exhaust ventilation[6][7]. Safety showers and eyewash stations should be readily accessible[1][3].

  • Preventing Dust Accumulation : Minimize dust generation and accumulation during handling[1][3]. Use dry clean-up procedures like sweeping or shoveling; avoid using compressed air which can disperse dust[3][5].

  • Avoiding Contact : Avoid all personal contact, including inhalation of dust and contact with skin and eyes[1][5].

  • Hygienic Practices : Wash hands thoroughly before breaks and immediately after handling the product[1][2][3]. Do not eat, drink, or smoke in areas where this compound is handled or stored[3][9].

  • Storage Conditions : Store in original, tightly sealed containers in a dry, cool, and well-ventilated place[2][8][9]. Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3][5].

Emergency First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention[1][2][3].

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1][3].

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist or if not breathing, seek medical attention[1][3].

  • Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek medical attention if you feel unwell[1][3].

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : Unused, expired, or waste pure this compound is to be treated as chemical waste[10]. All materials that have come into direct contact with the chemical, such as contaminated gloves, weighing papers, and pipette tips, must be segregated as solid chemical waste[10].

  • Containerization : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container[5][10]. Ensure the container is kept securely closed when not in use[10]. Do not mix this compound waste with other incompatible chemical wastes[10].

  • Prohibited Disposal : Do NOT dispose of this compound or its solutions down the drain or in regular trash[2][5][10].

  • Final Disposal : All waste must be handled and disposed of in accordance with local, state, and federal regulations[5]. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste[10].

This compound Handling Workflow

NicotinamideWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE PrepareArea 3. Prepare Ventilated Work Area (e.g., Fume Hood) SelectPPE->PrepareArea HandleChemical 4. Handle this compound (Avoid Dust/Contact) PrepareArea->HandleChemical Decontaminate 5. Decontaminate Surfaces & Remove PPE HandleChemical->Decontaminate SegregateWaste 6. Segregate Waste (Chemical vs. Contaminated) Decontaminate->SegregateWaste StoreWaste 7. Store in Labeled, Sealed Container SegregateWaste->StoreWaste EHSPickup 8. Arrange EHS Waste Pickup StoreWaste->EHSPickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinamide
Reactant of Route 2
Reactant of Route 2
Nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.